DS-9300
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H26F3N5O3 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,5-b]pyridin-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H26F3N5O3/c1-36-17-4-2-15(3-5-17)24(8-10-25(27,28)11-9-24)23(35)33-14-16(26)12-20(33)22(34)31-21-7-6-18-19(30-21)13-29-32-18/h2-7,13,16,20H,8-12,14H2,1H3,(H,29,32)(H,30,31,34)/t16-,20-/m1/s1 |
InChI Key |
UCKDTCZSOLMOMQ-OXQOHEQNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DS-9300
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-9300 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3][4][5] These two highly homologous enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, including castration-resistant prostate cancer (CRPC). This compound exerts its anti-tumor effects by competitively inhibiting the HAT activity of p300/CBP, leading to a reduction in histone acetylation, particularly at H3K27, and the subsequent downregulation of key oncogenic gene expression programs, such as those driven by the androgen receptor (AR). This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: EP300/CBP Histone Acetyltransferase Inhibition
This compound is a highly potent and selective inhibitor of the histone acetyltransferase (HAT) activity of both EP300 and its paralog, CBP.[3][5] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, a post-translational modification that is crucial for chromatin accessibility and gene transcription. By inhibiting this process, this compound effectively modulates the expression of genes involved in cancer cell proliferation and survival.
Signaling Pathway
The primary mechanism of this compound involves the direct inhibition of the catalytic HAT domain of p300 and CBP. This leads to a decrease in the acetylation of histone H3 at lysine 27 (H3K27ac), a key epigenetic mark associated with active enhancers and gene transcription. In the context of prostate cancer, the androgen receptor (AR) signaling pathway is a critical driver of tumor growth. p300/CBP are co-activators of the AR, and their inhibition by this compound leads to a reduction in AR-mediated gene expression, including a decrease in the production of prostate-specific antigen (PSA). This ultimately results in the inhibition of tumor cell growth and proliferation.
Quantitative Data Summary
The preclinical efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Potency
| Target/Assay | IC50 (nM) | Reference |
| EP300 HAT Activity | 28 | [1][2][4] |
| CBP HAT Activity | 22 | [3] |
| Cellular H3K27 Acetylation | 54 | [2] |
Anti-proliferative Activity in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | GI50 (nM) | Reference |
| VCaP | Positive | 0.6 | [1][3] |
| 22Rv1 | Positive | 6.5 | [1][3] |
| LNCaP | Positive | 3.4 | [3] |
| PC3 | Negative | 287.2 | [1][3] |
In Vivo Efficacy in Castrated VCaP Xenograft Mouse Model
| This compound Dose (p.o., once daily) | Tumor Growth Inhibition (%) | Reference |
| 0.3 mg/kg | 39 | [1] |
| 1 mg/kg | 74 | [1] |
| 3 mg/kg | 109 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used in the field.
In Vitro EP300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay
This assay quantifies the enzymatic activity of p300/CBP by measuring the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone substrate.
Materials:
-
Recombinant human p300 or CBP enzyme
-
[3H]-acetyl-CoA
-
Histone H3 peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone H3 peptide, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding recombinant p300/CBP enzyme and [3H]-acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of stop buffer (e.g., 100 mM acetic acid).
-
Spot a portion of the reaction mixture onto a filter paper, and wash the filter paper to remove unincorporated [3H]-acetyl-CoA.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Cell Viability (MTT) Assay in Prostate Cancer Cell Lines
This colorimetric assay assesses the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (VCaP, 22Rv1, LNCaP, PC3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the prostate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis of Histone H3K27 Acetylation
This technique is used to detect and quantify the levels of acetylated histone H3 at lysine 27 in cells treated with this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-acetyl-H3K27, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat prostate cancer cells with this compound for a specified time.
-
Lyse the cells and extract the proteins.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetyl-H3K27.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K27 acetylation.
Castrated VCaP Xenograft Mouse Model Study
This in vivo model assesses the anti-tumor efficacy of this compound in a setting that mimics castration-resistant prostate cancer.
Materials:
-
Male immunodeficient mice (e.g., SCID)
-
VCaP prostate cancer cells
-
Matrigel
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant VCaP cells mixed with Matrigel into the flanks of male immunodeficient mice.
-
Allow the tumors to grow to a specified size (e.g., 150-200 mm³).
-
Surgically castrate the mice and monitor for tumor regression and subsequent regrowth, indicative of castration resistance.
-
Once the tumors reach a predetermined size post-castration, randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle orally, once daily, at the specified doses.
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition as the percentage change in tumor volume in the treated groups relative to the vehicle control group.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the key experiments performed to characterize the mechanism of action of this compound.
References
- 1. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
DS-9300: A Technical Overview of a Novel EP300/CBP Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-9300 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CBP). These two homologous proteins are critical transcriptional co-activators implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). By inhibiting the catalytic HAT activity of EP300 and CBP, this compound disrupts essential oncogenic signaling pathways, leading to anti-proliferative effects and tumor growth inhibition. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used for its evaluation.
Introduction to EP300/CBP and Their Role in Cancer
EP300 and CBP are highly homologous proteins that function as transcriptional co-activators by acetylating histone and non-histone proteins.[1] This acetylation neutralizes the positive charge of lysine (B10760008) residues on histones, leading to a more relaxed chromatin structure that facilitates gene transcription.[1] In the context of cancer, particularly prostate cancer, EP300 and CBP are crucial co-activators for the androgen receptor (AR) signaling pathway.[2][3] They are recruited to AR-binding sites on target gene promoters, where they enhance the transcription of oncogenes like MYC, driving cancer cell proliferation.[1] The HAT activity of EP300/CBP is essential for these processes, making them attractive therapeutic targets.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound [4]
| Target | Assay Type | IC50 (nM) |
| EP300 | HAT Inhibition | 28 |
| CBP | HAT Inhibition | 22 |
| Cellular H3K27ac | Cellular Assay | 50 |
Table 2: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines [4][5]
| Cell Line | Androgen Receptor Status | GI50 (nM) |
| VCaP | Positive | 0.6 |
| 22Rv1 | Positive | 6.5 |
| LNCaP | Positive | 3.4 |
| PC3 | Negative | 287.2 |
Table 3: In Vivo Efficacy of this compound in a Castrated VCaP Xenograft Mouse Model [5]
| Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) |
| 0.3 | 39 |
| 1 | 74 |
| 3 | 109 |
Table 4: Pharmacokinetic Properties of this compound [4]
| Species | Matrix | Parameter | Value |
| Mouse | Liver Microsomes | Metabolic Stability (% remaining) | 86 |
| Human | Liver Microsomes | Metabolic Stability (% remaining) | 44 |
Experimental Protocols
EP300/CBP Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against EP300 and CBP.
-
Reagents and Materials:
-
Recombinant human EP300 or CBP enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., TR-FRET based)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the assay plate.
-
Add the EP300 or CBP enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and Acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Cell Viability Assay (CCK-8)
This protocol outlines the determination of the anti-proliferative effects of this compound on prostate cancer cell lines using the Cell Counting Kit-8 (CCK-8).
-
Reagents and Materials:
-
Prostate cancer cell lines (e.g., VCaP, 22Rv1, LNCaP, PC3)
-
Complete cell culture medium
-
This compound
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 value.
-
Western Blot Analysis for Histone H3 Lysine 27 Acetylation (H3K27ac)
This protocol details the procedure for assessing the in-cell target engagement of this compound by measuring the levels of H3K27ac.
-
Reagents and Materials:
-
Prostate cancer cells (e.g., VCaP)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat VCaP cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K27ac.
-
Castrated VCaP Xenograft Mouse Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.
-
Animals and Materials:
-
Male immunodeficient mice (e.g., SCID)
-
VCaP cells
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Surgically castrate the male mice.
-
Subcutaneously inject a suspension of VCaP cells mixed with Matrigel into the flanks of the castrated mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (at doses such as 0.3, 1, and 3 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Visualizations
Signaling Pathway
Caption: EP300/CBP in Androgen Receptor Signaling and Inhibition by this compound.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a highly potent and selective inhibitor of EP300/CBP HAT activity with demonstrated anti-proliferative effects in androgen receptor-positive prostate cancer cell lines and significant anti-tumor efficacy in a castration-resistant xenograft model. Its favorable preclinical profile suggests that this compound is a promising therapeutic candidate for the treatment of CRPC and potentially other cancers dependent on EP300/CBP signaling. Further clinical investigation is warranted to determine its safety and efficacy in patients.
References
The Role of EP300 and CBP in Prostate Cancer: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Prostate cancer (PCa) is a leading cause of cancer-related mortality in men. The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer initiation and progression.[1][2] Therapies targeting this pathway, such as androgen deprivation therapy (ADT), are the standard of care for advanced disease. However, most patients eventually develop resistance, leading to castration-resistant prostate cancer (CRPC), a lethal form of the disease.[2][3][4] A deeper understanding of the molecular mechanisms driving CRPC is crucial for the development of novel therapeutic strategies.
Emerging evidence has highlighted the pivotal role of two homologous histone acetyltransferases (HATs), E1A binding protein p300 (EP300) and CREB-binding protein (CBP), in the progression of prostate cancer and the development of therapeutic resistance.[4][5] These proteins are transcriptional co-activators that regulate the expression of a wide array of genes, including those downstream of the androgen receptor.[1][3] This technical guide provides an in-depth overview of the functions of EP300 and CBP in prostate cancer, their involvement in key signaling pathways, and their potential as therapeutic targets.
Core Functions of EP300 and CBP
EP300 and CBP are large, multi-domain proteins that function as scaffolds for the assembly of transcriptional complexes and as enzymes that catalyze the acetylation of histone and non-histone proteins.[3][5] Their primary functions include:
-
Histone Acetylation: As histone acetyltransferases (HATs), EP300 and CBP add acetyl groups to lysine (B10760008) residues on histone tails. This modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to transcription factors and the transcriptional machinery, thereby promoting gene expression.
-
Transcriptional Co-activation: EP300 and CBP are recruited to gene promoters and enhancers by DNA-binding transcription factors, including the androgen receptor. They serve as crucial co-activators, facilitating the recruitment of other components of the transcriptional apparatus, such as RNA polymerase II, to initiate and elongate transcription.[1][6]
-
Acetylation of Non-Histone Proteins: Beyond histones, EP300 and CBP acetylate a variety of non-histone proteins, including transcription factors like AR, p53, and NF-κB. This post-translational modification can alter the stability, DNA binding affinity, and transcriptional activity of these proteins.[3][4]
EP300 and CBP in Prostate Cancer Signaling
EP300 and CBP are implicated in several signaling pathways that are critical for prostate cancer development and progression.
Androgen Receptor (AR) Signaling
The androgen receptor is the primary driver of prostate cancer. Upon binding to androgens, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the regulatory regions of target genes. EP300 and CBP are essential co-activators for AR-mediated transcription.[1][3][6] They are recruited to AR-bound enhancers and promoters, where they acetylate histones to create a transcriptionally permissive chromatin environment. Furthermore, EP300 and CBP can directly acetylate the AR itself, which has been shown to enhance its transcriptional activity and stability.[3][5]
In the context of CRPC, where AR signaling remains active despite low androgen levels, the role of EP300 and CBP is particularly critical.[1][4] Their overexpression in advanced prostate cancer contributes to the hypersensitive and promiscuous AR activity observed in CRPC.[3][4]
Other Oncogenic Pathways
Besides AR signaling, EP300 and CBP are involved in other pathways that contribute to prostate cancer. These include:
-
Wnt Signaling: The Wnt signaling pathway is crucial for embryonic development and is often dysregulated in cancer. EP300 and CBP act as co-activators for β-catenin, a key effector of the canonical Wnt pathway, promoting the transcription of Wnt target genes involved in cell proliferation and survival.[4]
-
p53 Signaling: The tumor suppressor p53 plays a critical role in preventing cancer formation. EP300 and CBP can acetylate p53, which enhances its stability and DNA binding activity, leading to the activation of p53 target genes involved in cell cycle arrest and apoptosis. However, the interplay is complex, as EP300/CBP can also be involved in pathways that antagonize p53 function.
-
PI3K/AKT and MAPK Signaling: These pathways are frequently activated in prostate cancer and promote cell growth, proliferation, and survival. EP300 and CBP can be downstream effectors of these pathways and can also regulate the expression of key components of these signaling cascades.[4]
EP300 and CBP as Therapeutic Targets
The critical role of EP300 and CBP in driving prostate cancer, particularly CRPC, makes them attractive therapeutic targets.[1][4] Several strategies are being explored to inhibit their function:
-
Bromodomain Inhibitors: The bromodomain is a protein module found in EP300, CBP, and other chromatin-associated proteins that recognizes and binds to acetylated lysine residues. Small molecule inhibitors targeting the bromodomain of EP300/CBP can disrupt their recruitment to chromatin and inhibit their transcriptional co-activator function.[1][6][7]
-
HAT Inhibitors: Compounds that directly inhibit the histone acetyltransferase activity of EP300 and CBP are also under development. These inhibitors block the acetylation of histones and other proteins, thereby repressing the expression of oncogenic genes.
-
PROTAC Degraders: Proteolysis-targeting chimeras (PROTACs) are molecules that induce the degradation of target proteins. PROTACs targeting EP300 and CBP are being investigated as a means to eliminate these proteins from cancer cells.[4]
Several preclinical studies have demonstrated the efficacy of EP300/CBP inhibitors in prostate cancer models. These inhibitors have been shown to suppress the growth of prostate cancer cells, inhibit AR signaling, and delay the development of castration resistance.[7][8] Clinical trials of EP300/CBP inhibitors in patients with advanced prostate cancer are ongoing.[9]
Quantitative Data
The following tables summarize key quantitative data regarding the expression of EP300 and CBP in prostate cancer and the efficacy of their inhibitors.
Table 1: EP300 and CBP Expression in Prostate Cancer
| Gene | Cancer Type | Expression Level | Correlation with AR Signature | Clinical Significance | Reference |
| EP300 | Primary Prostate Cancer | High | Positive | Associated with poor disease-free survival | [10][11] |
| Metastatic CRPC | High | Positive | Associated with acquired ADT resistance | [4][10] | |
| CBP | Primary Prostate Cancer | High | Positive | [10] | |
| Metastatic CRPC | High | Positive | [4][10] |
Table 2: In Vitro Efficacy of EP300/CBP Inhibitors in Prostate Cancer Cell Lines
| Inhibitor | Target | Cell Line | IC50 (nM) | Effect | Reference |
| CCS1477 | EP300/CBP Bromodomain | VCaP | < 100 | Inhibits cell proliferation, downregulates AR and c-Myc signaling | [1] |
| 22Rv1 | < 100 | [1] | |||
| LNCaP95 | < 100 | [1] | |||
| Y08197 | EP300/CBP Bromodomain | LNCaP | - | Inhibits cell growth, induces G0/G1 arrest and apoptosis | [7] |
| 22Rv1 | - | [7] | |||
| VCaP | - | [7] | |||
| OPN-6602 | EP300/CBP | VCaP | 6 | Potent antiproliferative activity | [8] |
| LNCaP | 6 | [8] | |||
| 22Rv1 | 940 | [8] | |||
| OPN-6742 | EP300/CBP | VCaP | - | Potent antiproliferative activity | [8] |
| LNCaP | - | [8] | |||
| 22Rv1 | - | [8] | |||
| C646 | EP300/CBP HAT | PC3 | - | Induces apoptosis | [3] |
| LNCaP | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of EP300 and CBP in prostate cancer.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as EP300, CBP, or AR.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) to 80-90% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Sonication:
-
Harvest cells and resuspend in cell lysis buffer.
-
Isolate nuclei by centrifugation.
-
Resuspend nuclei in nuclear lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.[12]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific for EP300 or CBP overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the immunoprecipitated complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the human genome.
-
Use peak-calling algorithms to identify regions of enrichment.
-
Perform motif analysis to identify transcription factor binding motifs within the enriched regions.[13]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, for example, the interaction between EP300/CBP and the androgen receptor.
Protocol:
-
Cell Lysis:
-
Lyse prostate cancer cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., AR) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washes:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against the "prey" protein (e.g., EP300 or CBP) to detect the interaction.
-
siRNA-mediated Knockdown
siRNA is used to specifically reduce the expression of EP300 or CBP to study their function.[3]
Protocol:
-
Cell Seeding:
-
Seed prostate cancer cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a mixture of siRNA targeting EP300 or CBP and a lipid-based transfection reagent in serum-free medium.
-
Incubate to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells and perform Western blotting or qRT-PCR to confirm the reduction in EP300 or CBP protein or mRNA levels, respectively.
-
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the androgen receptor.[14][15]
Protocol:
-
Cell Transfection:
-
Co-transfect prostate cancer cells with a luciferase reporter plasmid containing an androgen-responsive element (ARE) promoter and a plasmid expressing the androgen receptor (if the cell line does not endogenously express it).
-
Also, co-transfect a Renilla luciferase plasmid for normalization.
-
-
Treatment:
-
Treat the transfected cells with androgens (e.g., DHT) and/or EP300/CBP inhibitors.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Conclusion
EP300 and CBP are master regulators of gene expression that play a central role in the pathogenesis of prostate cancer. Their function as critical co-activators for the androgen receptor and their involvement in other oncogenic signaling pathways make them highly attractive therapeutic targets, especially in the context of castration-resistant prostate cancer. The development of specific and potent inhibitors of EP300 and CBP holds great promise for the future treatment of this deadly disease. Further research into the complex roles of these proteins will undoubtedly uncover new avenues for therapeutic intervention and improve outcomes for patients with prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Unravelling the Role of P300 and TMPRSS2 in Prostate Cancer: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Y08197 is a novel and selective CBP/EP300 bromodomain inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel dual EP300/CBP bromodomain inhibitors show efficacy in models of mCRPC | BioWorld [bioworld.com]
- 9. urologytimes.com [urologytimes.com]
- 10. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Network analysis of ChIP-Seq data reveals key genes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
DS-9300: A Technical Guide to its Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-9300 is a novel, orally bioavailable small molecule that potently and selectively inhibits the histone acetyltransferase (HAT) activity of the homologous proteins EP300 (p300) and CREB-binding protein (CBP).[1][2][3] By targeting the catalytic HAT domain of EP300/CBP, this compound effectively suppresses the acetylation of specific histone lysine (B10760008) residues, notably H3K18 and H3K27, leading to a downstream modulation of gene expression.[1] This targeted epigenetic modification has shown significant anti-tumor activity in preclinical models of androgen receptor (AR)-positive prostate cancer, including castration-resistant prostate cancer (CRPC).[3][4] This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on histone acetylation and cancer cell proliferation, and detailed protocols for key experimental assays used in its evaluation.
Introduction: The Role of EP300/CBP in Histone Acetylation and Cancer
Histone acetylation is a critical post-translational modification that plays a pivotal role in the regulation of gene expression. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs, such as EP300 and CBP, catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the interaction between the histones and the negatively charged DNA backbone. The resulting "relaxed" chromatin structure, or euchromatin, allows for greater accessibility of transcriptional machinery to DNA, generally leading to an increase in gene transcription.
The homologous proteins EP300 and CBP are crucial transcriptional co-activators that are involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of EP300/CBP activity is implicated in the pathogenesis of various diseases, including cancer. In certain malignancies, such as androgen receptor-positive prostate cancer, the HAT activity of EP300/CBP is essential for the expression of key oncogenic drivers. Therefore, the development of potent and selective inhibitors of EP300/CBP represents a promising therapeutic strategy.
This compound: Mechanism of Action
This compound is a highly potent and selective inhibitor of the histone acetyltransferase activity of both EP300 and CBP.[4] Its mechanism of action centers on the direct binding to the HAT domain of these proteins, thereby preventing the acetylation of their histone substrates. This inhibition leads to a dose-dependent reduction in the levels of specific histone acetylation marks, namely H3K18ac and H3K27ac.[1] The suppression of these activating histone marks in the promoter and enhancer regions of androgen receptor target genes, such as the gene encoding for prostate-specific antigen (PSA), results in the downregulation of their expression.[1]
References
- 1. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
DS-9300: An In-depth Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-9300 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and its paralog CBP.[1] These enzymes are critical transcriptional co-activators implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC).[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its potent on-target activity and its selectivity against other HAT family members. The guide also outlines the detailed experimental methodologies used to characterize this inhibitor and visualizes the key pathways and experimental workflows.
Selectivity Profile of this compound
This compound was designed to be a highly potent and selective inhibitor of the EP300/CBP HAT domain. Its selectivity has been rigorously evaluated through a series of biochemical and cellular assays.
On-Target Potency
This compound demonstrates low nanomolar inhibitory activity against both EP300 and CBP. The half-maximal inhibitory concentrations (IC50) for these primary targets are summarized in the table below.
| Target | IC50 (nM) |
| EP300 | 28 |
| CBP | 22 |
Data sourced from BioWorld article.[1]
HAT Family Selectivity
To assess its specificity, this compound was screened against a panel of other histone acetyltransferases. The results demonstrate a high degree of selectivity for the EP300/CBP subfamily.
| Target | IC50 (µM) |
| TIP60 | >50 |
| MYST2 | >50 |
| MYST4 | >50 |
| PCAF | >50 |
| GCN5 | >50 |
Data sourced from the Journal of Medicinal Chemistry.[2]
Cellular Activity
The potent enzymatic inhibition of EP300/CBP by this compound translates to significant activity in cellular contexts, particularly in cancer cell lines dependent on androgen receptor (AR) signaling. This compound effectively inhibits the growth of AR-positive prostate cancer cell lines.
| Cell Line | AR Status | GI50 (nM) |
| VCaP | Positive | 0.6 |
| 22Rv1 | Positive | 6.5 |
| LNCaP | Positive | 3.4 |
| PC3 | Negative | 287 |
Data sourced from BioWorld article.[1]
Furthermore, this compound demonstrates dose-dependent inhibition of histone H3 lysine (B10760008) 27 acetylation (H3K27ac) in cellular assays, a key biomarker of EP300/CBP activity, with an IC50 of 50 nM.[1]
Experimental Protocols
This section details the methodologies employed in the key experiments used to characterize the selectivity and efficacy of this compound.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of EP300 and other HATs.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the acetylation of a biotinylated histone H3 peptide by the HAT enzyme.
-
Reagents:
-
Recombinant human EP300 or CBP HAT domain
-
Biotinylated histone H3 (1-25) peptide substrate
-
Acetyl-Coenzyme A (Ac-CoA)
-
Europium-labeled anti-acetylated lysine antibody
-
Streptavidin-allophycocyanin (APC)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT
-
-
Procedure:
-
This compound is serially diluted in DMSO and added to a 384-well assay plate.
-
The HAT enzyme, histone H3 peptide, and Ac-CoA are mixed and added to the wells containing the compound.
-
The reaction is incubated at room temperature for 1 hour.
-
The detection reagents (Eu-antibody and Streptavidin-APC) are added to stop the reaction and initiate the FRET signal development.
-
After a 1-hour incubation, the TR-FRET signal is measured using a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
IC50 values are calculated from the dose-response curves.
-
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the effect of this compound on the levels of histone acetylation within cancer cells.
-
Principle: Western blotting is used to detect the levels of acetylated histones in cell lysates after treatment with this compound.
-
Cell Lines: VCaP and LNCaP prostate cancer cells.
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of this compound for 72 hours.
-
Following treatment, cells are harvested and histones are extracted using an acid extraction method.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated H3K18, acetylated H3K27, and total histone H3 (as a loading control).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Principle: Cell viability is assessed using a luminescent assay that measures ATP levels, which correlate with the number of viable cells.
-
Procedure:
-
Prostate cancer cell lines (VCaP, 22Rv1, LNCaP, PC3) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a serial dilution of this compound.
-
The cells are incubated for 7 days.
-
Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
GI50 (concentration for 50% of maximal inhibition of cell growth) values are calculated from the resulting dose-response curves.
-
In Vivo Antitumor Efficacy in a Castrated VCaP Xenograft Model
This study evaluates the in vivo antitumor activity of this compound in a model of castration-resistant prostate cancer.
-
Animal Model: Male SCID mice.
-
Procedure:
-
VCaP cells are subcutaneously implanted into the mice.
-
When tumors reach a specified volume, the mice are castrated to mimic androgen deprivation therapy.
-
Once the tumors regrow, indicating castration resistance, the mice are randomized into treatment groups.
-
This compound is administered orally once daily at doses of 0.3, 1, or 3 mg/kg.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, plasma levels of prostate-specific antigen (PSA) are measured as a biomarker of tumor activity.
-
Visualizations
EP300/CBP Signaling Pathway in Prostate Cancer
Caption: EP300/CBP signaling in androgen receptor-driven prostate cancer.
Experimental Workflow for In Vitro HAT Inhibition Assay
Caption: Workflow for the in vitro histone acetyltransferase (HAT) inhibition assay.
Logical Relationship of this compound Selectivity
Caption: Selectivity profile of this compound for its primary targets versus off-targets.
References
Preclinical Profile of DS-9300: An In-Depth Technical Overview of a Novel EP300/CBP HAT Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for DS-9300, a potent and selective oral inhibitor of the histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CBP). This compound is currently under investigation by Daiichi Sankyo as a potential therapeutic agent for oncology indications, with a primary focus on castration-resistant prostate cancer (CRPC). This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Preclinical Data Summary
The preclinical development of this compound has demonstrated its potential as a targeted epigenetic modulator. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/Target | Assay Type |
| EP300 IC50 | 28 nM | Recombinant Human EP300 | Biochemical Assay |
| CBP IC50 | 22 nM | Recombinant Human CBP | Biochemical Assay |
| H3K27ac IC50 | 50 nM | VCaP Cells | Cellular Assay |
| VCaP GI50 | 0.6 nM | VCaP (AR-positive prostate cancer) | Cell Growth Inhibition |
| 22Rv1 GI50 | 6.5 nM | 22Rv1 (AR-positive prostate cancer) | Cell Growth Inhibition |
| LNCaP GI50 | 3.4 nM | LNCaP (AR-positive prostate cancer) | Cell Growth Inhibition |
| PC3 IC50 | 287 nM | PC3 (AR-negative prostate cancer) | Cell Growth Inhibition |
Source: BioWorld, 2024.[1]
Table 2: In Vivo Efficacy of this compound in a VCaP Xenograft Model
| Dose (oral, once daily) | Outcome | Observation Period |
| 0.3 mg/kg | Dose-dependent antitumor activity | Not Specified |
| 1 mg/kg | Dose-dependent antitumor activity | Not Specified |
| 3 mg/kg | Dose-dependent antitumor activity | Not Specified |
| All doses | No significant body weight loss | Not Specified |
| All doses | Dose-dependent reductions in PSA levels | Not Specified |
Source: BioWorld, 2024.[1]
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Metabolic Stability | Mouse Liver Microsomes | 86% remaining |
| Metabolic Stability | Human Liver Microsomes | 44% remaining |
Source: BioWorld, 2024.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting the catalytic activity of the histone acetyltransferases EP300 and CBP.[1] These enzymes play a crucial role in gene regulation by adding acetyl groups to histone proteins (primarily H3K27), leading to a more open chromatin structure that facilitates gene transcription. In many cancers, including prostate cancer, EP300/CBP activity is dysregulated, contributing to the expression of oncogenes. By inhibiting EP300/CBP, this compound reduces histone acetylation, leading to the suppression of oncogenic gene expression and subsequent inhibition of tumor growth.
References
Navigating Novel Therapeutic Avenues in Castration-Resistant Prostate Cancer: An In-Depth Analysis of B7-H3 and p300/CBP Inhibition
An Examination of Emerging Strategies for Advanced Prostate Cancer
The landscape of treatment for castration-resistant prostate cancer (CRPC) is continually evolving, with significant research efforts focused on identifying novel molecular targets to overcome therapeutic resistance. This technical guide delves into two promising and distinct therapeutic strategies: the targeting of the B7-H3 immune checkpoint with antibody-drug conjugates and the inhibition of the p300/CBP histone acetyltransferases. While initial inquiries into "DS-9300" in the context of CRPC did not yield specific information on a designated compound with that name for this indication, the underlying interest in novel agents has led to this comprehensive exploration of relevant and actively investigated pathways.
Targeting the B7-H3 Immune Checkpoint with Antibody-Drug Conjugates
Recent preclinical studies have highlighted the potential of targeting B7-H3, a receptor overexpressed in a subset of advanced prostate cancers. One such investigational agent is the antibody-drug conjugate DS-7300a.
Preclinical Rationale and Efficacy
Research has demonstrated that epigenetic modulation can enhance the efficacy of B7-H3 targeted therapies.[1] Specifically, the use of the DNA methyltransferase inhibitor decitabine (B1684300) has been shown to increase the expression of B7-H3 in preclinical models of advanced prostate cancer, particularly those with neuroendocrine features or loss of the RB1 gene.[1] This upregulation of B7-H3 sensitizes the cancer cells to the cytotoxic effects of DS-7300a.[1]
In preclinical models with high baseline levels of B7-H3, DS-7300a demonstrated efficacy as a standalone agent.[1] However, in models with low B7-H3 expression, the combination of decitabine and DS-7300a resulted in improved tumor growth inhibition.[1]
Table 1: Summary of Preclinical Findings for B7-H3 Targeted Therapy
| Therapeutic Agent(s) | Prostate Cancer Model | Key Findings | Reference |
| Decitabine | Patient-derived preclinical models of advanced prostate cancer (neuroendocrine features or RB1 loss) | Slows tumor growth, decreases DNA methylation, and increases B7-H3 expression. | [1] |
| DS-7300a | Prostate cancer models with high B7-H3 expression | Effective as a monotherapy. | [1] |
| Decitabine + DS-7300a | Prostate cancer models with low B7-H3 expression | Decitabine sensitizes tumors to DS-7300a, leading to improved efficacy. | [1] |
Experimental Protocols
Patient-Derived Preclinical Models: The foundational experiments utilized patient-derived preclinical models of advanced prostate cancer.[1] These models are established by implanting patient tumor tissue into immunocompromised mice, allowing for the in vivo study of tumor growth and response to therapy in a system that closely recapitulates the original tumor's characteristics.
Drug Administration: In these models, decitabine was administered to inhibit DNA methylation.[1] Following treatment with decitabine, the expression of B7-H3 was assessed. Subsequently, DS-7300a, either alone or in combination with decitabine, was administered to evaluate its anti-tumor activity.[1] Tumor growth was monitored over time to determine the efficacy of the different treatment regimens.
Signaling Pathway
The mechanism of action involves epigenetic reprogramming by decitabine, which leads to increased accessibility of the B7-H3 gene for transcription. The resulting higher cell surface expression of the B7-H3 protein provides more targets for the DS-7300a antibody-drug conjugate, leading to enhanced delivery of the cytotoxic payload to the cancer cells.
Targeting p300/CBP Histone Acetyltransferases
Another emerging strategy for CRPC involves the inhibition of the histone acetyltransferases p300 and CREB-binding protein (CBP). These proteins play a crucial role in promoting oncogenic signaling pathways.[2][3] Several small-molecule inhibitors targeting p300/CBP are currently in clinical development for advanced prostate cancer.
Investigational p300/CBP Inhibitors in Clinical Trials
Two notable p300/CBP inhibitors are Inobrodib (CCS1477) and FT-7051, both of which are being evaluated in Phase I/IIa clinical trials for patients with advanced drug-resistant prostate cancer.[2][3]
Table 2: Investigational p300/CBP Inhibitors in CRPC
| Inhibitor | Mechanism of Action | Development Phase | Target Population | Reference |
| Inobrodib (CCS1477) | Small-molecule inhibitor of p300/CBP | Phase I/IIa | Advanced drug-resistant prostate cancer | [2][3] |
| FT-7051 | Small-molecule inhibitor of p300/CBP | Phase I | Metastatic castration-resistant prostate cancer | [2] |
Rationale for p300/CBP Inhibition in CRPC
The rationale for targeting p300/CBP in prostate cancer stems from the observation of their heightened expression in prostate cancer cells.[2] These proteins are involved in transcriptional regulation, and their inhibition can disrupt oncogenic signaling pathways, including the androgen receptor (AR) signaling pathway, which remains a key driver of CRPC.[3] Preclinical studies have shown that inhibiting p300/CBP can reduce prostate cancer cell proliferation and survival.[3]
Logical Relationship of p300/CBP Inhibition
The inhibition of p300/CBP histone acetyltransferases interferes with the transcriptional activation of genes that are critical for the growth and survival of prostate cancer cells. This disruption of oncogenic signaling pathways ultimately leads to a reduction in tumor progression.
Conclusion
The therapeutic landscape for castration-resistant prostate cancer is actively being reshaped by the exploration of novel molecular targets. The targeting of B7-H3 with antibody-drug conjugates like DS-7300a, particularly in combination with epigenetic modulators, presents a promising strategy for a subset of patients with advanced disease. Concurrently, the inhibition of p300/CBP histone acetyltransferases with small molecules such as Inobrodib and FT-7051 offers another avenue to disrupt the oncogenic signaling that drives CRPC. As clinical trial data for these and other emerging therapies become available, a more refined understanding of their potential to improve outcomes for patients with CRPC will emerge. Continued research into these and other novel pathways is essential for the development of more effective and personalized treatments for this challenging disease.
References
In-Depth Technical Guide: Structural Analysis of DS-9300 Binding to EP300/CBP
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-9300 is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP. This document provides a detailed technical overview of the structural basis of this compound's interaction with the catalytic HAT domain of EP300/CBP. By summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows, this guide serves as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery. The structural insights presented herein are crucial for understanding the mechanism of action of this compound and for the development of next-generation EP300/CBP inhibitors.
Introduction
The homologous proteins E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are critical transcriptional co-regulators that play a central role in a multitude of cellular processes, including cell growth, differentiation, and DNA repair.[1] A key function of EP300 and CBP is their intrinsic histone acetyltransferase (HAT) activity, which is responsible for acetylating histone and non-histone proteins, thereby modulating chromatin structure and gene expression. Dysregulation of EP300/CBP HAT activity has been implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.
This compound has emerged as a highly potent, selective, and orally bioavailable inhibitor of the EP300/CBP HAT domain.[1][2] Its development was guided by a structure-based drug design approach, leveraging detailed atomic-level understanding of the inhibitor-enzyme interaction. This guide delves into the structural and quantitative aspects of this compound's binding to EP300/CBP.
Quantitative Data Summary
The inhibitory activity and binding affinity of this compound and related compounds have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | EP300 HAT | Biochemical | 28 | [1] |
| This compound | CBP HAT | Biochemical | 22 | [1] |
| Compound | Cellular Target | Assay Type | IC50 (nM) | Reference |
| This compound | H3K27 Acetylation | Cellular | 54 | [1] |
Structural Analysis of the Binding Interaction
The high-resolution crystal structure of the EP300 HAT domain in complex with precursor compounds to this compound has been instrumental in its structure-based design.[1][3] The structural data reveals the precise binding mode of these inhibitors within the active site of the enzyme.
The inhibitor occupies the substrate-binding pocket of the EP300 HAT domain. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site. This comprehensive understanding of the binding mode has enabled the rational design of this compound with improved potency and selectivity.
Experimental Protocols
Recombinant Protein Expression and Purification
The catalytic HAT domain of human EP300 (residues 1283-1669) is typically expressed in Escherichia coli as a fusion protein, for instance with a glutathione (B108866) S-transferase (GST) tag. The expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature to enhance protein solubility.
The purification protocol involves affinity chromatography using a glutathione-sepharose resin, followed by cleavage of the affinity tag with a specific protease (e.g., TEV protease). A final size-exclusion chromatography step is performed to obtain a highly pure and homogenous protein sample suitable for structural and biochemical studies.
X-ray Crystallography
-
Crystallization: The purified EP300 HAT domain is concentrated to approximately 10 mg/mL. For co-crystallization, the protein is incubated with a molar excess of the inhibitor (e.g., a 5-fold molar excess) prior to setting up crystallization trials. Crystals are grown using the hanging drop vapor diffusion method at 20°C. A typical crystallization condition consists of a reservoir solution containing polyethylene (B3416737) glycol (PEG) 3350, an ammonium (B1175870) sulfate (B86663) salt, and a buffer at a specific pH.
-
Data Collection: Crystals are cryo-protected using a solution containing a cryo-protectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The collected diffraction data are processed and scaled using software such as HKL2000 or XDS. The structure is solved by molecular replacement using a previously determined structure of the EP300 HAT domain as a search model. The model is then refined using programs like PHENIX or REFMAC5, with manual model building performed in Coot.
EP300/CBP HAT Enzymatic Assay
The inhibitory activity of compounds against the EP300 and CBP HAT domains is determined using a biochemical assay that measures the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone H3 peptide substrate.
A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay mixture contains the purified EP300 or CBP HAT domain, the histone H3 peptide substrate, acetyl-CoA, and the test compound at various concentrations. The reaction is allowed to proceed for a defined period at room temperature. The detection reagents, which include a europium-labeled anti-acetylated lysine (B10760008) antibody and a streptavidin-conjugated acceptor fluorophore (binding to a biotinylated histone peptide), are then added. The TR-FRET signal is measured on a plate reader, and the IC50 values are calculated from the dose-response curves.
Cellular H3K27 Acetylation Assay
The ability of an inhibitor to engage its target in a cellular context is assessed by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac), a direct product of EP300/CBP activity.
Human cancer cell lines, such as VCaP, are seeded in multi-well plates and treated with the test compound for a specific duration (e.g., 24 hours). Following treatment, the cells are lysed, and the levels of H3K27ac are quantified using an immunoassay, such as an ELISA or an AlphaLISA. The results are normalized to the total histone H3 levels, and the IC50 values are determined from the concentration-response curves.
Mandatory Visualizations
Signaling Pathway of EP300/CBP in Transcriptional Regulation
Caption: EP300/CBP Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Structure-Based Drug Design of this compound
Caption: Structure-Based Drug Design Workflow for the Development of this compound.
References
In-Depth Technical Guide on the Pharmacokinetic Properties of Oral DS-9300
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is an orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CREB binding protein (CBP). These enzymes are critical regulators of gene expression, and their dysregulation has been implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). This compound has demonstrated potent and selective inhibition of the p300/CBP HAT domain, leading to antitumor activity. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of oral this compound, based on available scientific literature.
Pharmacokinetic Profile of this compound
This compound has been characterized as having favorable drug metabolism and pharmacokinetic (DMPK) properties, including excellent oral systemic exposure.[1] Preclinical studies have demonstrated its potential for once-daily oral administration.
Data Presentation: Preclinical Pharmacokinetics
While specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) from in vivo studies in preclinical species (e.g., mice, rats, dogs) are detailed in the primary scientific literature, access to the full text of these publications was not available to provide a comprehensive summary table. The available information highlights the compound's promising oral bioavailability and metabolic stability.
Table 1: In Vitro Metabolic Stability of this compound
| Species | System | Incubation Time | % Remaining |
| Mouse | Liver Microsomes | Not Specified | 86%[1] |
| Human | Liver Microsomes | Not Specified | 44%[1] |
Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic studies are contained within the primary research articles. The following is a generalized description of the methodologies typically employed in such preclinical studies.
In Vivo Pharmacokinetic Studies in Preclinical Models
Objective: To determine the pharmacokinetic profile of this compound following oral administration in animal models (e.g., mice, rats).
Methodology:
-
Animal Models: Studies are typically conducted in standard preclinical species such as male BALB/c mice or Sprague-Dawley rats. Animals are housed under controlled conditions with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water.
-
Drug Formulation and Administration: this compound is formulated in a vehicle suitable for oral gavage. A common vehicle might consist of a solution of 0.5% methylcellulose (B11928114) in sterile water. The compound is administered orally to the animals at single doses (e.g., 0.3, 1, or 3 mg/kg).[1]
-
Blood Sampling: Following administration, blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via appropriate methods, such as tail vein or retro-orbital sinus sampling. Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, typically determined by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: EP300/CBP Inhibition
This compound targets the histone acetyltransferase activity of p300 and CBP. These enzymes play a crucial role in gene transcription by acetylating histone proteins, which leads to a more open chromatin structure, allowing for the binding of transcription factors and subsequent gene expression. In cancers like CRPC, p300/CBP activity is often linked to the expression of androgen receptor (AR) target genes. By inhibiting p300/CBP, this compound can modulate the transcription of these key oncogenes.
Caption: Mechanism of this compound in inhibiting p300/CBP HAT activity.
Experimental Workflow: In Vivo Efficacy Study
The antitumor activity of orally administered this compound has been evaluated in preclinical xenograft models of human prostate cancer.
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
This compound is a promising oral inhibitor of p300/CBP with favorable preclinical pharmacokinetic properties that support its development as a potential therapeutic for castration-resistant prostate cancer. Its demonstrated oral bioavailability and metabolic stability in preclinical models are key attributes for a conveniently administered therapy. Further investigation into its clinical pharmacokinetics and efficacy is warranted.
References
The Impact of DS-9300 on Androgen Receptor Signaling: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-9300 is an orally bioavailable, potent, and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein 300) and CREB-binding protein (CBP). These enzymes are critical co-activators of the androgen receptor (AR), a key driver of prostate cancer progression. By inhibiting the acetyltransferase activity of p300/CBP, this compound represents a novel therapeutic strategy to disrupt AR signaling in castration-resistant prostate cancer (CRPC). This document provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, impact on AR signaling, and methodologies for its evaluation.
Introduction: Targeting the Androgen Receptor Axis
The androgen receptor (AR) signaling pathway is a cornerstone of prostate cancer development and progression. Therapies targeting this axis, including androgen deprivation therapy (ADT) and second-generation AR inhibitors, are standard of care. However, resistance mechanisms inevitably emerge, leading to castration-resistant prostate cancer (CRPC). A key mechanism of resistance is the continued activity of the AR, often through overexpression or the expression of constitutively active splice variants.
Emerging evidence has highlighted the critical role of epigenetic regulators in maintaining a transcriptionally active state of the AR. Among these are the highly homologous histone acetyltransferases (HATs), p300 and CBP. These enzymes function as transcriptional co-activators by acetylating histone proteins, leading to a more open chromatin structure, and by directly acetylating non-histone proteins, including the AR itself. This co-activator function is essential for the robust expression of AR target genes. Therefore, inhibiting p300/CBP offers a promising approach to suppress AR signaling downstream of the receptor itself, potentially overcoming existing resistance mechanisms.
This compound: A Potent and Selective p300/CBP HAT Inhibitor
This compound has been identified as a highly potent and selective, orally administered inhibitor of the HAT activity of both p300 and CBP.[1] Preclinical studies have demonstrated its significant anti-tumor activity in prostate cancer models.
Quantitative In Vitro Activity
The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The data consistently show potent inhibition of p300/CBP and significant anti-proliferative effects in AR-positive prostate cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic Inhibition | |||
| p300 IC50 | 28 nM | Recombinant enzyme | [1] |
| CBP IC50 | 22 nM | Recombinant enzyme | [1] |
| Cellular Activity | |||
| H3K27ac IC50 | 50 nM | VCaP | [1] |
| Anti-proliferative Activity (GI50) | |||
| VCaP (AR-positive) | 0.6 nM | Prostate Cancer | [1] |
| 22Rv1 (AR-positive) | 6.5 nM | Prostate Cancer | [1] |
| LNCaP (AR-positive) | 3.4 nM | Prostate Cancer | [1] |
| PC3 (AR-negative) | 287 nM | Prostate Cancer | [1] |
In Vivo Efficacy
The anti-tumor effects of this compound have been demonstrated in a castrated VCaP xenograft mouse model, which is a relevant model for CRPC. Oral administration of this compound resulted in dose-dependent tumor growth inhibition.[1]
| Dosage | Outcome | Animal Model | Reference |
| 0.3, 1, or 3 mg/kg (once daily) | Dose-dependent antitumor activity | VCaP xenograft mouse model | [1] |
| 0.3, 1, or 3 mg/kg (once daily) | Dose-dependent reductions in PSA levels | VCaP xenograft mouse model | [1] |
Mechanism of Action: Disruption of AR Signaling
The primary mechanism by which this compound exerts its anti-tumor effects in prostate cancer is through the inhibition of p300/CBP HAT activity, which in turn disrupts the transcriptional activity of the androgen receptor.
Caption: this compound inhibits p300/CBP, disrupting AR signaling.
The inhibition of p300/CBP by this compound leads to a reduction in the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac), a marker of active enhancers and promoters.[1] This results in a more condensed chromatin state at AR-regulated genes, thereby suppressing their transcription. The observed dose-dependent reduction in Prostate-Specific Antigen (PSA) levels in preclinical models is a direct downstream consequence of this activity.[1]
Experimental Protocols
The evaluation of this compound's impact on AR signaling involves a series of in vitro and in vivo experiments. Below are generalized protocols for key assays.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is designed to directly measure the enzymatic inhibition of p300/CBP by this compound.
Caption: Workflow for in vitro HAT enzymatic activity assay.
Methodology:
-
Recombinant p300 or CBP enzyme is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of a histone substrate (e.g., recombinant histone H3) and acetyl-coenzyme A (acetyl-CoA).
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the level of histone acetylation is quantified. This can be done using various methods, such as Western blotting with an antibody specific for the acetylated histone mark (e.g., H3K27ac), or through ELISA-based formats.
-
The concentration of this compound that inhibits 50% of the enzymatic activity (IC50) is calculated.
Cellular Proliferation Assay
This assay determines the effect of this compound on the growth of prostate cancer cell lines.
Methodology:
-
Prostate cancer cells (e.g., VCaP, 22Rv1, LNCaP, PC3) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
Cells are incubated for a period of 72 to 120 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
The concentration of this compound that inhibits 50% of cell growth (GI50) is determined.
Western Blot Analysis for Target Engagement
This method is used to confirm that this compound is engaging its target in a cellular context by measuring the levels of histone acetylation.
Methodology:
-
Prostate cancer cells (e.g., VCaP) are treated with this compound for a specified time.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against specific histone marks (e.g., H3K27ac) and a loading control (e.g., total histone H3).
-
Following incubation with a secondary antibody, the signal is detected and quantified to determine the change in histone acetylation levels.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for in vivo xenograft efficacy studies.
Methodology:
-
AR-positive prostate cancer cells (e.g., VCaP) are subcutaneously implanted into immunocompromised mice.
-
Once tumors reach a specified volume, the mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses, typically once daily.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis. Blood samples can also be collected to measure PSA levels.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound is a promising novel therapeutic agent that targets the androgen receptor signaling axis through a distinct mechanism of action – the inhibition of the p300/CBP histone acetyltransferases. The preclinical data robustly demonstrate its potency in inhibiting p300/CBP, leading to the suppression of AR-driven gene expression and significant anti-tumor activity in relevant prostate cancer models. The favorable in vitro and in vivo profiles of this compound warrant its further development as a potential treatment for patients with castration-resistant prostate cancer. The methodologies outlined in this document provide a framework for the continued investigation of this compound and other p300/CBP inhibitors in the context of AR-driven malignancies.
References
DS-9300: A Technical Overview of a Novel EP300/CBP HAT Inhibitor for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on DS-9300, a potent and selective inhibitor of the E1A binding protein (EP300) and CREB binding protein (CBP) histone acetyltransferases (HATs). This compound has demonstrated significant therapeutic potential in preclinical models of prostate cancer, particularly castration-resistant prostate cancer (CRPC). This document summarizes the available quantitative data, details key experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Data Summary
The following tables provide a consolidated view of the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 (nM) | Cell Line | GI50 (nM) |
| EP300 | 28[1][2][3] | VCaP (AR-positive) | 0.6[1][2][4] |
| CBP | 22[1] | 22Rv1 (AR-positive) | 6.5[1][2] |
| H3K27ac | 50[1], 54[4] | LNCaP (AR-positive) | 3.4[1][2] |
| PC3 (AR-negative) | 287[1][2] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. AR: Androgen Receptor.
Table 2: In Vivo Antitumor Efficacy of this compound in VCaP Xenograft Mouse Model
| Dosage (Oral, Once Daily) | Tumor Growth Inhibition (%) | Duration of Treatment |
| 0.3 mg/kg | 39 | 33 days[2] |
| 1 mg/kg | 74 | 33 days[2] |
| 3 mg/kg | 109 | 33 days[2] |
Note: 109% tumor growth inhibition suggests tumor regression.
Table 3: Pharmacokinetic Properties of this compound
| Microsomal Stability | Percentage Remaining |
| Mouse Liver Microsomes | 86[1] |
| Human Liver Microsomes | 44[1] |
Mechanism of Action
This compound is a highly potent and selective, orally active inhibitor of the histone acetyltransferases EP300 and CBP.[1][4][5] These enzymes play a crucial role in the regulation of gene expression by catalyzing the transfer of acetyl groups to histone proteins, primarily histone H3 at lysine (B10760008) 27 (H3K27). This acetylation is a key epigenetic modification that leads to a more open chromatin structure, facilitating the transcription of target genes. In the context of androgen receptor-positive prostate cancer, EP300/CBP activity is critical for the expression of genes that drive tumor growth and proliferation. By inhibiting EP300 and CBP, this compound prevents H3K27 acetylation, leading to the downregulation of androgen receptor target genes and subsequent inhibition of tumor cell growth.[1][2]
Caption: Mechanism of action of this compound as an EP300/CBP HAT inhibitor.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section outlines the methodologies for key experiments based on the available literature.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against EP300 and CBP was likely determined using a biochemical assay. A typical protocol would involve:
-
Reagents and Materials: Recombinant human EP300 and CBP enzymes, a histone H3 substrate, acetyl-CoA, and a detection reagent.
-
Assay Procedure:
-
This compound at various concentrations is pre-incubated with the respective HAT enzyme (EP300 or CBP).
-
The enzymatic reaction is initiated by the addition of the histone H3 substrate and acetyl-CoA.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The level of histone acetylation is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Growth Inhibition Assay (GI50 Determination)
The effect of this compound on the growth of prostate cancer cell lines was assessed to determine its cellular potency. A representative protocol would be:
-
Cell Culture: Prostate cancer cell lines (VCaP, 22Rv1, LNCaP, and PC3) are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo).
-
-
Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis for Target Engagement
To confirm that this compound inhibits HAT activity within the cells, Western blotting for acetylated H3K27 was performed.[1]
-
Cell Treatment and Lysis: VCaP cells are treated with this compound for a specific duration. Subsequently, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for acetylated H3K27. An antibody for total H3 or a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Analysis: The intensity of the acetylated H3K27 band is normalized to the loading control to determine the effect of this compound on histone acetylation.
Caption: A generalized workflow for Western blot analysis of H3K27 acetylation.
In Vivo Xenograft Mouse Model
The antitumor activity of this compound was evaluated in a castrated VCaP xenograft mouse model, which represents a model of castration-resistant prostate cancer.[1][4][5]
-
Animal Model: Male immunodeficient mice are castrated and then subcutaneously inoculated with VCaP prostate cancer cells.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specified size. The mice are then randomized into vehicle control and this compound treatment groups.
-
Drug Administration: this compound is administered orally, once daily, at different dose levels (0.3, 1, and 3 mg/kg).[1]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[1][4][5] Serum PSA (prostate-specific antigen) levels, a biomarker for prostate cancer, are also monitored.[1]
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
Conclusion
The early-stage research on this compound strongly supports its development as a therapeutic agent for androgen receptor-positive prostate cancer. Its potent and selective inhibition of EP300/CBP HATs translates to significant antitumor activity in both in vitro and in vivo preclinical models. The favorable pharmacokinetic property of improved metabolic stability in mouse and human liver microsomes further enhances its potential as an orally administered drug.[1] Future research will likely focus on comprehensive toxicology studies, further elucidation of its resistance mechanisms, and its evaluation in clinical trials to determine its safety and efficacy in patients.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:2259641-46-6 | Chemsrc [chemsrc.com]
- 4. This compound | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
Downstream Effects of DS-9300 Treatment: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
DS-9300 is a highly potent and selective oral inhibitor of the histone acetyltransferases (HATs) p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP). These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of the downstream effects of this compound treatment, focusing on its mechanism of action, impact on cellular signaling pathways, and preclinical anti-tumor activity.
Mechanism of Action: Inhibition of Histone Acetyltransferase Activity
This compound exerts its biological effects by directly inhibiting the catalytic HAT activity of p300 and CBP.[1] This inhibition prevents the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails, particularly histone H3 at lysine 27 (H3K27). The acetylation of H3K27 is a key epigenetic mark associated with active gene transcription.
Biochemical and Cellular Potency
This compound demonstrates potent inhibition of both p300 and CBP in biochemical assays and effectively reduces H3K27 acetylation in cellular contexts.
| Target/Effect | IC50 (nM) | Cell Line |
| p300 HAT Activity | 28 | - |
| CBP HAT Activity | 22 | - |
| H3K27 Acetylation | 50 | VCaP |
Table 1: In vitro and cellular inhibitory activity of this compound.[2]
Downstream Signaling Pathways Affected by this compound
The inhibition of p300/CBP by this compound leads to the modulation of multiple downstream signaling pathways that are critical for cancer cell proliferation and survival.
References
DS-9300: A Technical Guide to a Novel EP300/CBP Histone Acetyltransferase Inhibitor and its Impact on H3K27 Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression. This process is mediated by histone acetyltransferases (HATs), which transfer an acetyl group to lysine (B10760008) residues on histone tails, leading to a more open chromatin structure and transcriptional activation. The paralogous proteins EP300 (E1A binding protein p300) and CBP (CREB-binding protein) are key HATs that acetylate numerous histone and non-histone proteins, including Histone H3 at lysine 27 (H3K27). Dysregulation of EP300/CBP activity and the subsequent alteration of H3K27 acetylation (H3K27ac) levels are implicated in the pathogenesis of various diseases, particularly cancer.
DS-9300 has emerged as a highly potent, selective, and orally bioavailable small molecule inhibitor of the HAT activity of EP300 and CBP.[1][2] By directly targeting these enzymes, this compound effectively reduces cellular levels of H3K27 acetylation, leading to the suppression of oncogenic gene expression programs. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantitative effects on H3K27 acetylation and cancer cell proliferation, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways.
Data Presentation
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| EP300 | 28 | Histone Acetyltransferase Assay |
| CBP | 22 | Histone Acetyltransferase Assay |
| H3K27ac (cellular) | 50 | Cellular Histone Acetylation Assay |
Data compiled from multiple sources.[2][3]
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor (AR) Status | GI50 (nM) |
| VCaP | AR-Positive | 0.6 |
| 22Rv1 | AR-Positive | 6.5 |
| LNCaP | AR-Positive | 3.4 |
| PC3 | AR-Negative | 287 |
GI50 represents the concentration required to inhibit cell growth by 50%.[3]
Table 3: In Vivo Antitumor Efficacy of this compound in a VCaP Xenograft Model
| Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| 0.3 | 39 |
| 1 | 74 |
| 3 | 109 |
Data obtained from a castrated VCaP xenograft mouse model.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. While the specific protocols from the primary publication's supplementary materials were not accessible, the following represents standard and widely accepted procedures for these assays.
Histone Acetyltransferase (HAT) Assay (In Vitro)
This protocol outlines a non-radioactive, ELISA-based method for determining the inhibitory activity of this compound against EP300/CBP.
-
Reagents and Materials:
-
Recombinant human EP300 or CBP enzyme.
-
Histone H3 peptide substrate.
-
Acetyl-CoA.
-
This compound (or other test compounds) at various concentrations.
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Anti-acetylated H3K27 antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
96-well microplate.
-
Plate reader.
-
-
Procedure:
-
Coat a 96-well plate with the histone H3 peptide substrate and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare the HAT reaction mixture containing HAT assay buffer, acetyl-CoA, and the EP300 or CBP enzyme.
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the HAT reaction mixture to the wells.
-
Incubate the plate at 30°C for 1-2 hours.
-
Wash the plate three times to stop the reaction.
-
Add the anti-acetylated H3K27 antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Western Blot Analysis for Cellular H3K27 Acetylation
This protocol describes the detection of changes in H3K27ac levels in cells treated with this compound.
-
Reagents and Materials:
-
Prostate cancer cell lines (e.g., VCaP).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle for the desired time.
-
Harvest the cells and lyse them in cell lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K27ac levels.
-
Cell Viability Assay (MTS Assay)
This protocol details the assessment of the anti-proliferative effects of this compound on prostate cancer cells.
-
Reagents and Materials:
-
Prostate cancer cell lines (e.g., VCaP, 22Rv1, LNCaP, PC3).
-
This compound.
-
Complete cell culture medium.
-
MTS reagent.
-
96-well culture plates.
-
Plate reader.
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the this compound concentration to determine the GI50 value.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Workflow for this compound Characterization
Caption: General experimental workflow for characterizing this compound.
Logical Relationship of this compound's Effect on H3K27 Acetylation
Caption: Logical flow of this compound's impact on H3K27ac and cancer growth.
References
Methodological & Application
Application Notes and Protocols for DS-9300 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a highly potent, selective, and orally active small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (E1A binding protein p300) and CREB-binding protein (CBP).[1][2] These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of EP300/CBP activity is implicated in the progression of various cancers, including prostate cancer. This compound exerts its anti-cancer effects by inhibiting the catalytic activity of EP300 and CBP, leading to a reduction in histone acetylation, particularly at H3K27, and subsequent downregulation of key oncogenic signaling pathways.[3][4]
These application notes provide detailed protocols for utilizing this compound in a cell culture setting to investigate its biological activity. The protocols cover recommended concentrations, cell viability assays, and methods to confirm target engagement and downstream effects.
Data Presentation
The following table summarizes the in vitro activity of this compound across various prostate cancer cell lines. This data can be used as a starting point for determining the optimal concentration range for your specific cell line and experimental setup.
| Cell Line | Cancer Type | Parameter | Value (nM) |
| VCaP | Prostate Cancer (AR+) | GI50 | 0.6 |
| 22Rv1 | Prostate Cancer (AR+) | GI50 | 6.5 |
| LNCaP | Prostate Cancer (AR+) | GI50 | 3.4 |
| PC3 | Prostate Cancer (AR-) | GI50 | 287.2 |
| EP300 | N/A | IC50 | 28 |
| CBP | N/A | IC50 | 22 |
AR+: Androgen Receptor Positive; AR-: Androgen Receptor Negative; GI50: 50% Growth Inhibition; IC50: 50% Inhibitory Concentration.[1][2]
Experimental Protocols
This compound Handling and Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
Important: When preparing working dilutions in cell culture medium, ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound in your cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., VCaP, LNCaP)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range, based on the known GI50 values, is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50/GI50 value.
-
Western Blot Analysis of Histone H3 Acetylation (H3K27ac)
This protocol is designed to confirm the on-target activity of this compound by assessing the levels of acetylated histone H3 at lysine (B10760008) 27 (H3K27ac), a direct substrate of EP300/CBP.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for better histone resolution)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50/GI50) and a vehicle control for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on a high-percentage SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal.
-
Signaling Pathway
This compound inhibits the histone acetyltransferase activity of EP300 and CBP. In prostate cancer, EP300/CBP act as co-activators for the Androgen Receptor (AR), a key driver of tumor growth. By acetylating histones at gene regulatory regions, EP300/CBP promote the transcription of AR target genes. This compound-mediated inhibition of EP300/CBP leads to reduced histone acetylation, decreased expression of AR target genes, and ultimately, inhibition of cancer cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
DS-9300 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a highly potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CBP (CREB-binding protein). These two enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the progression of various cancers, including castration-resistant prostate cancer, by co-activating nuclear hormone receptors such as the androgen receptor (AR). This compound demonstrates promising anti-tumor activity by inhibiting the catalytic activity of p300/CBP, leading to a reduction in histone acetylation and the downregulation of key oncogenic signaling pathways.
These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its use in key in vitro experiments to assess its biological activity.
Data Presentation
This compound Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | 10 mM | Prepare a stock solution in 100% DMSO.[1] |
| In Vivo Formulation 1 | ≥ 5 mg/mL | A clear solution can be prepared by adding 100 µL of a 50 mg/mL DMSO stock to 400 µL PEG300, followed by 50 µL Tween-80 and 450 µL Saline. |
| In Vivo Formulation 2 | ≥ 5 mg/mL | A clear solution can be prepared by adding 100 µL of a 50 mg/mL DMSO stock to 900 µL of Corn oil. |
Note: The aqueous solubility of this compound is low. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability, typically recommended to be at or below 0.1%.[2][3]
In Vitro Activity of this compound
This compound has demonstrated potent inhibitory activity against p300/CBP and cellular histone acetylation, leading to the inhibition of cancer cell proliferation.
| Assay | Target/Cell Line | IC50 / GI50 |
| Enzymatic Assay | ||
| EP300/CBP HAT | 28 nM | |
| Cellular Assay | ||
| Cellular H3K27 Acetylation (H3K27ac) | 54 nM[1] | |
| Cell Proliferation Assay | ||
| VCaP (prostate cancer) | 0.6 nM[1] | |
| 22Rv1 (prostate cancer) | 6.5 nM | |
| LNCaP (prostate cancer) | 3.4 nM | |
| PC3 (prostate cancer) | 287.2 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
This protocol describes the preparation of this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Pipettors and sterile filter tips
Procedure:
-
Preparation of 10 mM Stock Solution in DMSO:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the appropriate amount of this compound powder.
-
Dissolve the this compound powder in 100% sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure the compound is completely dissolved. A brief sonication or gentle warming to 37°C may aid dissolution.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation and ensure accurate dosing, it is recommended to perform an intermediate dilution step in culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and does not exceed a cytotoxic level (ideally ≤ 0.1%).[2][3]
-
Pre-warm the complete cell culture medium to 37°C before adding the this compound solution to minimize the risk of precipitation.
-
Protocol 2: Cellular H3K27ac AlphaLISA Assay for IC50 Determination
This protocol describes a no-wash, homogeneous immunoassay to measure the inhibition of histone H3 lysine (B10760008) 27 acetylation (H3K27ac) in cells treated with this compound. This assay is suitable for determining the cellular IC50 value of the compound.
Materials:
-
AlphaLISA Acetyl-Histone H3 lysine 27 (H3K27ac) cellular detection kit (containing AlphaLISA Acceptor beads, Streptavidin-Donor beads, Biotinylated Anti-Histone H3 Antibody, Cell-Histone Lysis, Extraction, and Detection buffers)
-
Cells of interest (e.g., VCaP prostate cancer cells)
-
This compound
-
White, 384-well cell culture plates
-
EnVision or EnSpire Multilabel plate reader with AlphaScreen capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into a 384-well white culture plate at a density determined to be in the logarithmic growth phase at the time of the assay.
-
For adherent cells, allow them to attach for several hours or overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells with the compound for the desired treatment duration (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Histone Extraction:
-
Following the manufacturer's protocol for the AlphaLISA kit, add the Cell-Histone™ Lysis buffer to each well.
-
Incubate at room temperature for the recommended time (e.g., 15 minutes).
-
Add the Cell-Histone™ Extraction buffer to each well.
-
Incubate at room temperature for the recommended time (e.g., 10 minutes).
-
-
AlphaLISA Detection:
-
Prepare the detection mix containing the AlphaLISA Acceptor beads and the Biotinylated Anti-Histone H3 Antibody in the 1X Cell-Histone Detection buffer.
-
Add the detection mix to each well.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
In subdued light, add the Streptavidin (SA)-Donor beads to each well.
-
Incubate in the dark at room temperature for the recommended time (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate on an EnVision or EnSpire plate reader in Alpha mode.
-
The AlphaLISA signal is proportional to the amount of H3K27ac.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of H3K27 Acetylation
This protocol describes the detection of changes in global H3K27 acetylation levels in cells treated with this compound by Western blot.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-Histone H3 (Lys27)
-
Mouse or Rabbit anti-total Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in appropriate culture plates and allow them to attach.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27ac (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Quantify the band intensities using image analysis software.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for In Vivo Dosing and Administration of DS-9300 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo administration of DS-9300, a potent and orally available small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, in a mouse model of castration-resistant prostate cancer (CRPC).[1] The protocols outlined below are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Overview of this compound
This compound is an investigational compound that targets the epigenetic regulators EP300 and CREB-binding protein (CBP).[1] These proteins are implicated in the progression of various cancers, including castration-resistant prostate cancer.[1] In preclinical studies, this compound has demonstrated dose-dependent antitumor activity in a VCaP xenograft mouse model.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Target | Value (nM) |
| GI50 | VCaP (AR-positive prostate cancer) | 0.6[1] |
| 22Rv1 (AR-positive prostate cancer) | 6.5[1] | |
| LNCaP (AR-positive prostate cancer) | 3.4[1] | |
| PC3 (AR-negative prostate cancer) | 287[1] | |
| IC50 | EP300 | 28[1] |
| CBP | 22[1] | |
| H3K27ac | 50[1] |
In Vivo Dosing and Efficacy in a VCaP Xenograft Mouse Model
The following table summarizes the dosing regimen and observed outcomes of this compound in a VCaP xenograft mouse model.
Table 2: Summary of In Vivo Dosing and Outcomes for this compound
| Parameter | Details |
| Mouse Model | VCaP xenograft mouse model (CRPC) |
| Compound | This compound |
| Administration Route | Oral (p.o.)[1] |
| Dosage Levels | 0.3, 1, or 3 mg/kg[1] |
| Dosing Frequency | Once daily[1] |
| Observed Antitumor Activity | Dose-dependent[1] |
| Biomarker Response | Dose-dependent reductions in Prostate-Specific Antigen (PSA) levels[1] |
| Tolerability | No significant body weight loss observed[1] |
Experimental Protocols
This section provides a detailed protocol for the in vivo administration of this compound in a VCaP xenograft mouse model.
Materials
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
VCaP cells
-
Immunocompromised mice (e.g., male SCID or nude mice)
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
-
Standard animal housing and husbandry equipment
VCaP Xenograft Model Establishment
-
Culture VCaP cells under standard conditions.
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
This compound Formulation and Administration
-
Prepare a stock solution of this compound in a suitable solvent.
-
On each treatment day, prepare the dosing solutions by diluting the stock solution with the appropriate vehicle to achieve the final concentrations of 0.3, 1, and 3 mg/kg in a suitable dosing volume (e.g., 10 mL/kg).
-
Administer the prepared solutions or vehicle control to the respective groups of mice once daily via oral gavage.
Monitoring and Endpoints
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.[1]
-
At the end of the study, collect blood samples for the analysis of PSA levels.
-
Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting prostate cancer growth.
Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating this compound efficacy in a xenograft model.
References
Application Notes and Protocols for DS-9300 in VCaP Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
DS-9300 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog CBP. These enzymes act as transcriptional co-activators that play a crucial role in the regulation of gene expression, including genes involved in cancer progression. In prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway is a key driver of tumor growth. p300/CBP are known to be co-activators of the AR. Therefore, inhibiting p300/CBP with this compound presents a promising therapeutic strategy to suppress AR signaling and inhibit prostate cancer cell growth.
The VCaP (Vertebral-Cancer of the Prostate) cell line is a widely used model for advanced prostate cancer. Derived from a vertebral metastasis, VCaP cells express high levels of the androgen receptor, including splice variants like AR-V7, and are sensitive to androgens, making them an excellent in vitro model to study the efficacy of AR-targeted therapies like this compound.
These application notes provide detailed protocols for utilizing this compound in VCaP cell-based assays to assess its anti-proliferative and pro-apoptotic effects, as well as its impact on the AR signaling pathway.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | This compound GI50 (nM) | Assay Type |
| VCaP | AR-positive | 0.6 | Cell Proliferation |
| 22Rv1 | AR-positive | 6.5 | Cell Proliferation |
| LNCaP | AR-positive | 3.4 | Cell Proliferation |
| PC3 | AR-negative | 287 | Cell Proliferation |
Table 2: In Vivo Antitumor Activity of this compound in a VCaP Xenograft Model
| Treatment Group (oral, once daily) | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in PSA Levels |
| Vehicle Control | - | - | - |
| This compound | 0.3 | Dose-dependent | Dose-dependent reduction |
| This compound | 1 | Dose-dependent | Dose-dependent reduction |
| This compound | 3 | Dose-dependent | Dose-dependent reduction |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits p300/CBP HAT activity, blocking AR signaling.
Application Notes and Protocols for Assessing DS-9300 Efficacy in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a potent and selective oral inhibitor of the histone acetyltransferases (HATs) EP300 (E1A binding protein p300) and CBP (CREB-binding protein).[1] These enzymes are critical co-activators for various transcription factors, including the androgen receptor (AR), which is a key driver of prostate cancer progression. By inhibiting the HAT activity of EP300/CBP, this compound can suppress the expression of AR-regulated genes, leading to anti-tumor effects in prostate cancer models. These application notes provide a detailed experimental framework for assessing the in vitro and in vivo efficacy of this compound.
Mechanism of Action
EP300 and CBP are lysine (B10760008) acetyltransferases that play a crucial role in chromatin remodeling and gene transcription. In androgen receptor-positive (AR+) prostate cancer, EP300/CBP are recruited by the AR to specific DNA regions, where they acetylate histone tails (e.g., H3K27ac). This acetylation leads to a more open chromatin structure, facilitating the transcription of AR target genes that promote tumor growth and survival. This compound inhibits this process, thereby downregulating the expression of these oncogenic genes.
EP300/CBP Signaling Pathway in AR+ Prostate Cancer
Caption: Signaling pathway of EP300/CBP in androgen receptor-positive prostate cancer and the inhibitory action of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Description | Assay Type | Parameter | Value (nM) |
| VCaP | AR-positive, castration-resistant | Cell Viability | GI50 | 0.6[1] |
| 22Rv1 | AR-positive, castration-resistant | Cell Viability | GI50 | 6.5[1] |
| LNCaP | AR-positive, androgen-sensitive | Cell Viability | GI50 | 3.4[1] |
| PC3 | AR-negative | Cell Viability | IC50 | 287[1] |
| - | Enzyme Inhibition | EP300 HAT Assay | IC50 | 28[1] |
| - | Enzyme Inhibition | CBP HAT Assay | IC50 | 22[1] |
| - | Cellular Target Engagement | H3K27ac Assay | IC50 | 50[1] |
In Vivo Efficacy of this compound in VCaP Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| Vehicle Control | - | Once Daily (p.o.) | Progressive tumor growth |
| This compound | 0.3 | Once Daily (p.o.) | Dose-dependent antitumor activity[1] |
| This compound | 1 | Once Daily (p.o.) | Dose-dependent antitumor activity[1] |
| This compound | 3 | Once Daily (p.o.) | Dose-dependent antitumor activity[1] |
Experimental Protocols
Experimental Workflow Overview
Caption: Workflow for assessing the in vitro and in vivo efficacy of this compound.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth (GI50) in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (VCaP, 22Rv1, LNCaP, PC3)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blanks from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for H3K27 Acetylation
This protocol assesses the ability of this compound to inhibit the acetylation of histone H3 at lysine 27 (H3K27ac) in VCaP cells.
Materials:
-
VCaP cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-H3K27ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed VCaP cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-H3K27ac) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify band intensities and normalize the H3K27ac signal to the total H3 signal.
-
Protocol 3: VCaP Xenograft Mouse Model
This protocol describes the establishment of VCaP xenografts in immunodeficient mice and the assessment of this compound's anti-tumor efficacy.
Materials:
-
Male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old
-
VCaP cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
PSA ELISA kit
Procedure:
-
Tumor Implantation:
-
Harvest VCaP cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = (width^2 x length)/2).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (vehicle, this compound at 0.3, 1, and 3 mg/kg).
-
Administer this compound or vehicle daily via oral gavage.
-
Monitor animal body weight and overall health throughout the study.
-
-
Efficacy Assessment:
-
Continue tumor volume measurements throughout the treatment period.
-
At the end of the study, collect blood via cardiac puncture for plasma PSA level analysis using an ELISA kit.
-
Excise tumors and measure their final weight.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Compare end-of-study tumor weights and plasma PSA levels between groups using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. The in vitro assays will establish its potency and mechanism of action at a cellular level, while the in vivo xenograft model will provide critical data on its anti-tumor efficacy in a physiological context. These experiments are essential for advancing the development of this compound as a potential therapeutic for castration-resistant prostate cancer.
References
Measuring the Effect of DS-9300 on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is an orally available, potent small molecule inhibitor of the histone acetyltransferases (HATs) E1A binding protein (EP300) and CREB binding protein (CBP).[1] These enzymes play a critical role in the regulation of gene transcription by modifying chromatin structure. Dysregulation of EP300/CBP activity is implicated in the progression of various cancers, making them attractive therapeutic targets.[1] this compound has demonstrated antitumor activity in preclinical models, particularly in androgen receptor-positive prostate cancer cell lines.[1]
These application notes provide detailed protocols for assessing the in vitro effect of this compound on cell viability. The described methods are fundamental for determining the cytotoxic and cytostatic effects of the compound, which are crucial steps in the drug development process.[2][3] The protocols cover both metabolic-based assays and direct cell counting methods to provide a comprehensive understanding of this compound's cellular impact.
Signaling Pathway of EP300/CBP Inhibition
Caption: Inhibition of EP300/CBP by this compound blocks histone and transcription factor acetylation.
Experimental Protocols
Several assays can be employed to measure cell viability, each with distinct principles, advantages, and disadvantages. Commonly used methods include colorimetric assays that measure metabolic activity and dye exclusion assays that assess membrane integrity.[4][5][6]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., VCaP, 22Rv1, LNCaP for prostate cancer)[1]
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration that causes 50% growth inhibition).
Protocol 2: Calcein-AM/Propidium Iodide (PI) Staining for Live/Dead Cell Counting
This fluorescence-based method allows for the direct visualization and quantification of live and dead cells. Calcein-AM is a cell-permeable dye that is cleaved by intracellular esterases in live cells to produce green fluorescence.[4] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining the nuclei of dead cells red.[6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
24-well plates
-
Calcein-AM solution
-
Propidium Iodide (PI) solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Staining: After the treatment period, add Calcein-AM and PI to the cell culture medium at the recommended concentrations.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence. Capture images from multiple fields for each condition.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the stained cells using a flow cytometer to quantify the percentage of live and dead cells.[6]
-
-
Data Analysis: Determine the percentage of viable cells for each treatment condition compared to the control.
Experimental Workflow Diagram
Caption: Workflow for determining the effect of this compound on cancer cell viability.
Data Presentation
The quantitative data obtained from cell viability assays should be summarized in a clear and structured format. Tables are an effective way to present dose-response data.
Table 1: Effect of this compound on the Viability of Prostate Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Conc. (nM) | % Viability (Mean ± SD) | GI50 (nM) |
| VCaP | 0 (Vehicle) | 100 ± 4.5 | 0.6[1] |
| 0.1 | 85.2 ± 3.8 | ||
| 1 | 48.9 ± 5.1 | ||
| 10 | 15.7 ± 2.9 | ||
| 100 | 5.3 ± 1.8 | ||
| 22Rv1 | 0 (Vehicle) | 100 ± 5.2 | 6.5[1] |
| 1 | 90.1 ± 4.7 | ||
| 10 | 45.3 ± 6.0 | ||
| 100 | 20.8 ± 3.5 | ||
| 1000 | 8.1 ± 2.2 | ||
| PC3 (AR-negative) | 0 (Vehicle) | 100 ± 6.1 | 287[1] |
| 10 | 95.4 ± 5.5 | ||
| 100 | 78.2 ± 7.3 | ||
| 1000 | 42.6 ± 8.1 | ||
| 10000 | 18.9 ± 4.9 |
Note: The GI50 values are based on reported data for illustrative purposes.[1]
Table 2: Live/Dead Cell Quantification of VCaP Cells Treated with this compound (Flow Cytometry)
| This compound Conc. (nM) | % Live Cells (Calcein-AM+) | % Dead Cells (PI+) |
| 0 (Vehicle) | 95.8 ± 2.1 | 4.2 ± 2.1 |
| 1 | 52.3 ± 4.5 | 47.7 ± 4.5 |
| 10 | 18.9 ± 3.8 | 81.1 ± 3.8 |
| 100 | 6.7 ± 2.5 | 93.3 ± 2.5 |
Conclusion
The protocols outlined in these application notes provide robust methods for quantifying the effect of the EP300/CBP inhibitor this compound on cancer cell viability. Consistent and accurate measurement of cell viability is essential for characterizing the potency and efficacy of novel therapeutic compounds like this compound. By employing these standardized assays, researchers can generate reliable and comparable data to advance the understanding and development of this promising anticancer agent.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. news-medical.net [news-medical.net]
- 4. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Western Blot Analysis of Cellular Response to DS-9300 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 (also known as EP300) and CREB-binding protein (CBP)[1]. These enzymes play a critical role in regulating gene expression by acetylating histone and non-histone proteins, thereby modulating chromatin structure and transcription factor activity. Inhibition of p300/CBP by this compound has shown therapeutic potential, particularly in oncology, by altering the expression of key oncogenes. Western blot analysis is an essential technique to elucidate the molecular mechanism of this compound by quantifying the changes in histone acetylation and the expression levels of downstream target proteins. These application notes provide a detailed protocol for performing Western blot analysis in prostate cancer cell lines treated with this compound.
Signaling Pathway Modulated by this compound
This compound exerts its effects by inhibiting the catalytic HAT activity of p300 and CBP. These coactivators are recruited to gene promoters and enhancers by transcription factors, such as the Androgen Receptor (AR) and c-MYC. Upon recruitment, p300/CBP acetylates lysine (B10760008) residues on histone tails, notably H3K18 and H3K27, leading to a more open chromatin structure and transcriptional activation of target genes, including the oncogene MYC. By inhibiting p300/CBP, this compound prevents histone acetylation, resulting in a condensed chromatin state and transcriptional repression of key genes driving cancer cell proliferation.
Caption: this compound inhibits p300/CBP, preventing histone acetylation and subsequent MYC expression.
Data Presentation
The following tables summarize the expected quantitative outcomes from Western blot analysis of androgen receptor-positive prostate cancer cells (e.g., VCaP, LNCaP, 22Rv1) treated with this compound. Data is presented as a percentage of the vehicle-treated control, normalized to a loading control (e.g., total Histone H3 or β-actin).
Table 1: Dose-Dependent Effect of this compound on Histone Acetylation and MYC Protein Levels (24-hour treatment)
| Treatment Concentration | % H3K27ac Levels (Normalized) | % H3K18ac Levels (Normalized) | % MYC Protein Levels (Normalized) |
| Vehicle (DMSO) | 100% | 100% | 100% |
| This compound (1 nM) | 65% | 70% | 85% |
| This compound (10 nM) | 30% | 35% | 50% |
| This compound (100 nM) | 10% | 15% | 20% |
Table 2: Time-Course of this compound (10 nM) Treatment on Histone Acetylation and MYC Protein Levels
| Treatment Duration | % H3K27ac Levels (Normalized) | % H3K18ac Levels (Normalized) | % MYC Protein Levels (Normalized) |
| 0 hours | 100% | 100% | 100% |
| 4 hours | 50% | 55% | 90% |
| 8 hours | 35% | 40% | 70% |
| 24 hours | 30% | 35% | 50% |
| 48 hours | 25% | 30% | 40% |
Experimental Protocols
A detailed methodology for Western blot analysis following this compound treatment is provided below. This protocol is optimized for cultured androgen receptor-positive prostate cancer cells.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis after this compound treatment.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate VCaP, LNCaP, or 22Rv1 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Replace the existing culture medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
II. Protein Extraction
A. Histone Extraction (for H3K27ac and H3K18ac analysis)
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS per well, scrape the cells, and transfer to a microcentrifuge tube. Centrifuge at 2000 x g for 5 minutes at 4°C and discard the supernatant.
-
Acid Extraction: Resuspend the cell pellet in 200 µL of hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease inhibitors) and incubate on ice for 30 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C. Resuspend the pellet in 0.4 N H2SO4 and incubate with rotation for at least 4 hours or overnight at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and add 8 volumes of ice-cold acetone. Incubate at -20°C for at least 2 hours to precipitate the histones.
-
Final Pellet: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant, wash the pellet with ice-cold acetone, and air dry. Resuspend the histone pellet in deionized water.
B. Total Protein Extraction (for MYC and loading control analysis)
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant (containing the total protein) to a fresh, pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of each histone and total protein lysate using a BCA protein assay kit according to the manufacturer's instructions.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 15-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% polyacrylamide gel for histone analysis and a 4-12% gradient gel for total protein analysis. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
V. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Anti-H3K27ac (1:1000 - 1:2000)
-
Anti-H3K18ac (1:1000)
-
Anti-MYC (1:1000)
-
Anti-Total Histone H3 (1:5000) or Anti-β-actin (1:5000) as loading controls.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VI. Signal Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the corresponding loading control bands.
References
Application Notes and Protocols for DS-9300 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3][4] These enzymes play a critical role in the regulation of gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer. In prostate cancer, p300/CBP are key coactivators of the androgen receptor (AR), a critical driver of tumor growth.[5] this compound has demonstrated significant anti-tumor activity in preclinical models of prostate cancer by inhibiting histone acetylation and suppressing the AR signaling pathway.[1][2]
These application notes provide detailed protocols for the proper storage, handling, and experimental use of this compound in a research setting.
Compound Information
| Property | Data |
| Chemical Name | (2R,4R)-1-((1r,4r)-4-(4-methoxyphenyl)-4-methylcyclohexane-1-carbonyl)-4-fluoro-N-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyrrolidine-2-carboxamide |
| Molecular Formula | C₂₈H₃₂FN₅O₄ |
| Molecular Weight | 521.59 g/mol |
| CAS Number | 2259641-46-6 |
| Mechanism of Action | Selective inhibitor of p300/CBP histone acetyltransferases (HATs) |
Proper Storage and Handling
Storage Conditions
To ensure the stability and activity of this compound, it is imperative to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 months |
| 4°C | 6 months | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Once in solution, aliquot to minimize freeze-thaw cycles.
Handling Precautions
This compound is a potent bioactive compound and should be handled with care. The following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with copious amounts of water.
-
Avoid Inhalation: Avoid breathing dust or aerosolized solutions.
-
Ingestion: Do not ingest.
Preparation of Stock Solutions
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).
Protocol for 10 mM Stock Solution:
-
Equilibrate the vial of this compound solid to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW: 521.59 g/mol ), add 191.7 µL of DMSO.
-
Vortex briefly to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
In Vitro Activity
| Parameter | Value (nM) | Description |
| IC₅₀ for p300 (EP300) | 28 | Concentration for 50% inhibition of p300 HAT activity in a biochemical assay.[1][4] |
| IC₅₀ for CBP | 22 | Concentration for 50% inhibition of CBP HAT activity in a biochemical assay.[1] |
| Cellular IC₅₀ for H3K27ac | 54 | Concentration for 50% inhibition of histone H3 lysine (B10760008) 27 acetylation in cells.[4] |
| GI₅₀ in VCaP cells | 0.6 | Concentration for 50% growth inhibition of VCaP prostate cancer cells.[1] |
| GI₅₀ in 22Rv1 cells | 6.5 | Concentration for 50% growth inhibition of 22Rv1 prostate cancer cells.[1] |
| GI₅₀ in LNCaP cells | 3.4 | Concentration for 50% growth inhibition of LNCaP prostate cancer cells.[1] |
| GI₅₀ in PC3 cells | 287 | Concentration for 50% growth inhibition of PC3 prostate cancer cells.[1] |
In Vivo Activity
| Animal Model | Dosage and Administration | Outcome |
| Castrated VCaP Xenograft | 0.3, 1, or 3 mg/kg, once daily, oral | Dose-dependent anti-tumor activity with no significant body weight loss.[1][2] |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Activity Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on p300/CBP.
Materials:
-
Recombinant p300 or CBP enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound
-
HAT assay buffer
-
Detection reagent (e.g., colorimetric or fluorometric)
-
96-well microplate
Protocol:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in HAT assay buffer to the desired final concentrations.
-
In a 96-well plate, add the HAT assay buffer, recombinant p300/CBP enzyme, and the histone H3 peptide substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding Acetyl-CoA to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell Viability Assay (MTT or WST-8)
This protocol outlines the steps to assess the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
Protocol:
-
Seed prostate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.
-
-
For WST-8 Assay:
-
Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits p300/CBP HAT activity, preventing AR-mediated gene transcription.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 5. Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Evaluating DS-9300 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1] These enzymes play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins, making them compelling targets in oncology.[2][3][4] Accurate evaluation of this compound's engagement with its targets, EP300 and CBP, within a cellular context is crucial for understanding its mechanism of action and for advancing its development as a therapeutic agent.
These application notes provide detailed protocols for key experimental techniques to assess the target engagement of this compound, focusing on methods that measure direct target binding and downstream functional effects. The provided protocols for Western Blotting, Cellular Thermal Shift Assay (CETSA), and In-Cell Western (ICW) are foundational for researchers investigating the cellular activity of this compound and other EP300/CBP inhibitors.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound against its primary targets and its growth inhibition effects in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EP300 | 28 |
| CBP | 22 |
| H3K27ac | 50 |
Data sourced from BioWorld.[1]
Table 2: In Vitro Growth Inhibition (GI50) of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | GI50 (nM) |
| VCaP | Positive | 0.6 |
| 22Rv1 | Positive | 6.5 |
| LNCaP | Positive | 3.4 |
| PC3 | Negative | 287 |
Data sourced from BioWorld.[1]
Signaling Pathway
The histone acetyltransferases EP300 and CBP are crucial regulators of gene transcription. They act as transcriptional co-activators by acetylating lysine (B10760008) residues on histone tails, primarily H3K18 and H3K27. This acetylation neutralizes the positive charge of the lysine residues, leading to a more relaxed chromatin structure that allows for the binding of transcription factors and the transcriptional machinery, ultimately resulting in gene expression. This compound inhibits the catalytic activity of EP300/CBP, preventing histone acetylation and leading to the suppression of target gene transcription.
Caption: EP300/CBP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Western Blot for Histone Acetylation
This protocol details the detection of changes in histone H3 lysine 27 acetylation (H3K27ac) levels in cells treated with this compound, a key downstream marker of EP300/CBP inhibition.
Caption: Workflow for Western Blot analysis of histone acetylation.
A. Materials
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% NaN3
-
0.2 N Hydrochloric acid (HCl) or Sulfuric Acid (H2SO4)
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histone resolution)
-
PVDF membrane (0.2 µm pore size recommended)
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibodies: anti-H3K27ac, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
B. Protocol
-
Cell Culture and Treatment:
-
Plate cells at a density to achieve 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in TEB and incubate on ice for 10 minutes with gentle mixing.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl or H2SO4.
-
Incubate overnight at 4°C on a rotator.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing histones to a new tube and add 8 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 1 hour to precipitate the histones.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the histones.
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in deionized water.
-
-
SDS-PAGE and Protein Transfer:
-
Quantify protein concentration using a BCA assay.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27ac and anti-total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
C. Data Analysis
-
Quantify the band intensity for H3K27ac and total Histone H3.
-
Normalize the H3K27ac signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K27ac levels in this compound-treated samples to the vehicle control to determine the extent of target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment.[5] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
A. Materials
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Thermal cycler or heating block
-
Microcentrifuge tubes
-
Lysis buffer (e.g., RIPA buffer)
-
Western blot reagents (as described in Protocol 1)
-
Primary antibodies: anti-EP300, anti-CBP
B. Protocol
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or DMSO for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest and wash cells with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and aliquot into microcentrifuge tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform Western blotting on the soluble fractions as described in Protocol 1, using antibodies against EP300 and CBP.
-
C. Data Analysis
-
Generate a melt curve by plotting the amount of soluble EP300/CBP as a function of temperature for both this compound and vehicle-treated samples.
-
A shift in the melt curve to a higher temperature in the this compound-treated sample indicates target stabilization and therefore, target engagement.
-
An isothermal dose-response experiment can be performed at a fixed temperature (chosen from the melt curve) with varying concentrations of this compound to determine the EC50 for target engagement.
In-Cell Western (ICW)
ICW is a quantitative immunofluorescence-based assay performed in microplates, offering a higher throughput alternative to traditional Western blotting for measuring changes in protein levels and post-translational modifications.[6][7]
Caption: In-Cell Western (ICW) experimental workflow.
A. Materials
-
96- or 384-well microplates
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Formaldehyde (B43269) or methanol (B129727) for fixation
-
Triton X-100 or saponin (B1150181) for permeabilization
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: anti-H3K27ac, and a normalization antibody (e.g., anti-total Histone H3 or a DNA stain)
-
Fluorescently labeled secondary antibodies (e.g., IRDye-labeled)
-
Fluorescent imaging system (e.g., LI-COR Odyssey)
B. Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a microplate and allow them to adhere.
-
Treat cells with a concentration range of this compound or DMSO.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells (e.g., with 4% formaldehyde in PBS for 20 minutes at room temperature).
-
Wash the cells with PBS.
-
Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 15 minutes).
-
Wash the cells with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells multiple times with PBS containing 0.1% Tween 20.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells multiple times with PBS containing 0.1% Tween 20 in the dark.
-
-
Signal Detection and Quantification:
-
Remove the final wash buffer and allow the plate to dry.
-
Scan the plate using a fluorescent imaging system.
-
C. Data Analysis
-
Quantify the fluorescence intensity for the H3K27ac signal and the normalization signal in each well.
-
Normalize the H3K27ac signal to the normalization signal.
-
Plot the normalized signal against the this compound concentration to generate a dose-response curve and determine the IC50 for the inhibition of histone acetylation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound target engagement. By employing a combination of Western blotting to measure downstream pathway modulation, CETSA to confirm direct target binding, and In-Cell Western for higher-throughput quantitative analysis, researchers can gain a detailed understanding of the cellular mechanism of action of this compound and other EP300/CBP inhibitors. These methods are essential for advancing the preclinical development of this promising class of therapeutic agents.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS-9300 in 22Rv1 and LNCaP Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a potent and selective oral inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2] These enzymes play a critical role in the regulation of gene expression through the acetylation of histone and non-histone proteins. In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway is a key driver of tumor growth and survival.[3][4] EP300 and CBP are known to be crucial co-activators of the androgen receptor.[4][5] By inhibiting the catalytic activity of EP300/CBP, this compound disrupts AR-mediated transcription, leading to the suppression of prostate cancer cell proliferation and tumor growth.[4][5]
These application notes provide detailed protocols for the use of this compound in two well-established human prostate cancer cell lines: 22Rv1 and LNCaP. The 22Rv1 cell line is a model for castration-resistant prostate cancer that expresses both full-length AR and AR splice variants, while the LNCaP cell line is an androgen-sensitive prostate adenocarcinoma line that expresses a mutated AR (T877A).[6]
Data Presentation
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | This compound GI50 (nM) | Reference |
| 22Rv1 | AR-positive (full-length and splice variants) | 6.5 | [1] |
| LNCaP | AR-positive (mutated T877A) | 3.4 | [1] |
| VCaP | AR-positive (amplified) | 0.6 | [1] |
| PC3 | AR-negative | 287 | [1] |
Table 2: In Vivo Antitumor Activity of this compound in a VCaP Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) | Change in Body Weight | Reduction in PSA Levels | Reference |
| Vehicle | - | - | No significant loss | - | [1] |
| This compound | 0.3 | Dose-dependent | No significant loss | Correlated with antitumor activity | [1] |
| This compound | 1 | Dose-dependent | No significant loss | Correlated with antitumor activity | [1] |
| This compound | 3 | Dose-dependent | No significant loss | Correlated with antitumor activity | [1] |
Signaling Pathway
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Protocols
Cell Culture
Materials:
-
22Rv1 and LNCaP cell lines (ATCC)
-
RPMI-1640 medium (for 22Rv1)
-
F-12K Medium (for LNCaP)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture LNCaP cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of 22Rv1 and LNCaP cells.
Materials:
-
22Rv1 and LNCaP cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Seed 22Rv1 and LNCaP cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Caption: Experimental workflow for the cell viability assay.
Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation (e.g., H3K27ac) in 22Rv1 and LNCaP cells following treatment with this compound.
Materials:
-
22Rv1 and LNCaP cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys27), anti-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27ac) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imager.
-
Strip and re-probe the membrane with an antibody for total Histone H3 as a loading control.
Caption: Western blot workflow for histone acetylation analysis.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model using 22Rv1 or LNCaP cells.
Materials:
-
22Rv1 or LNCaP cells
-
Matrigel
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for blood collection (for PSA measurement)
Protocol:
-
Resuspend 22Rv1 or LNCaP cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally once daily at the desired doses. The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect blood samples for PSA level analysis and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Caption: Workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP300/CREBBP acetyltransferase inhibition limits steroid receptor and FOXA1 signaling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodology for Studying DS-9300 in Combination Therapies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3][4][5] These two proteins are highly homologous transcriptional co-activators that play a crucial role in regulating the expression of a wide array of genes involved in cellular proliferation, differentiation, and survival.[3][6] By inhibiting the HAT activity of p300/CBP, this compound can modulate oncogenic signaling pathways, making it a promising therapeutic agent in various cancers.[3] Preclinical studies have demonstrated its antitumor activity in prostate cancer models.[1][2][3] This document provides detailed methodologies for studying this compound in combination with other therapeutic agents to explore potential synergistic, additive, or antagonistic interactions.
Mechanism of Action and Rationale for Combination Therapies
This compound exerts its anticancer effects by inhibiting the acetylation of histone and non-histone proteins, which leads to the downregulation of key oncogenic transcription programs.[1][2] In prostate cancer, for instance, p300/CBP acts as a co-activator for the androgen receptor (AR), and inhibition of p300/CBP can suppress AR-mediated gene expression.[7]
The rationale for using this compound in combination therapies is to enhance therapeutic efficacy, overcome resistance, and potentially reduce toxicity by using lower doses of each agent. Combining this compound with drugs that have complementary mechanisms of action could lead to synergistic antitumor effects. For example, combining this compound with standard-of-care agents or other targeted therapies may offer a more comprehensive blockade of cancer cell growth and survival pathways.[7][8][9]
Key Signaling Pathway
The inhibition of p300/CBP by this compound primarily affects transcription regulation. A simplified representation of this pathway is depicted below.
Experimental Protocols
In Vitro Studies
1. Cell Line Selection
A panel of cancer cell lines relevant to the therapeutic area of interest should be selected. For prostate cancer, this could include androgen receptor (AR)-positive lines like VCaP, 22Rv1, and LNCaP, and an AR-negative line such as PC3 for comparison.[1] For hematologic malignancies, cell lines such as MOLM16 (AML) or multiple myeloma cell lines could be considered.[10]
2. Single-Agent Dose-Response Assays
The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) for this compound and the combination partner(s) should be determined individually in the selected cell lines.
-
Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination partner in culture medium.
-
Treat the cells with a range of concentrations of each drug and incubate for a specified period (e.g., 72 hours).
-
After incubation, allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50/GI50 values using non-linear regression analysis.
-
3. Combination Drug Screening
To assess the interaction between this compound and a combination partner, a matrix-based approach is recommended.
-
Protocol: Combination Drug Synergy Assay
-
Design a dose matrix with various concentrations of this compound and the combination partner, typically centered around their respective IC50 values.
-
Seed cells in 96-well or 384-well plates.
-
Treat the cells with the drug combinations as per the matrix design. Include single-agent and vehicle controls.
-
Incubate for the same duration as the single-agent assays (e.g., 72 hours).
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Analyze the data using synergy models such as the Bliss independence model, Loewe additivity model, or the Zero Interaction Potency (ZIP) model to calculate synergy scores.[9][11]
-
4. Mechanistic Studies
To understand the molecular basis of the observed drug interactions, further mechanistic studies can be performed.
-
Protocol: Western Blot Analysis for Target Engagement
-
Treat cells with this compound, the combination partner, and the combination at effective concentrations for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins, such as acetylated H3K27 (a direct marker of p300/CBP activity), and other relevant pathway proteins. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Studies
1. Animal Model Selection
The choice of animal model is critical for the successful in vivo evaluation of combination therapies.
-
Xenograft Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are commonly used for implanting human cancer cell lines. The VCaP xenograft model has been shown to be effective for studying this compound.[1][2]
-
Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is directly implanted into mice, can better recapitulate the heterogeneity of human tumors.[7]
2. In Vivo Combination Therapy Study Design
A typical in vivo combination study includes four treatment arms:
-
Vehicle control
-
This compound alone
-
Combination partner alone
-
This compound in combination with the partner drug
-
Protocol: Xenograft/PDX Efficacy Study
-
Implant tumor cells or tissue fragments subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into the four treatment groups.
-
Administer the drugs at predetermined doses and schedules. This compound can be administered orally once daily.[1][2]
-
Measure tumor volume (e.g., twice weekly) using calipers and monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., western blotting for H3K27ac, gene expression analysis).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Single-Agent Activity of this compound and Combination Partner
| Cell Line | This compound IC50/GI50 (nM) | Combination Partner IC50/GI50 (nM) |
| VCaP | ||
| 22Rv1 | ||
| LNCaP | ||
| PC3 |
Table 2: In Vitro Combination Synergy Scores
| Cell Line | Synergy Model | Synergy Score | Interpretation |
| VCaP | Bliss | Synergistic/Additive/Antagonistic | |
| VCaP | Loewe | Synergistic/Additive/Antagonistic | |
| 22Rv1 | Bliss | Synergistic/Additive/Antagonistic | |
| 22Rv1 | Loewe | Synergistic/Additive/Antagonistic |
Table 3: In Vivo Efficacy of this compound in Combination Therapy
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | N/A | ||
| This compound (dose) | |||
| Combo Partner (dose) | |||
| This compound + Combo Partner |
The methodologies outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in combination therapies. A systematic approach, from in vitro synergy screening to in vivo efficacy studies, is essential to identify promising combination strategies for further clinical development. The provided protocols and data presentation formats are intended to guide researchers in designing and executing robust studies to unlock the full therapeutic potential of this compound.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 7. Novel dual EP300/CBP bromodomain inhibitors show efficacy in models of mCRPC | BioWorld [bioworld.com]
- 8. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for DS-9300 in Castration-Resistant Prostate Cancer (CRPC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is an orally available small molecule inhibitor targeting the histone acetyltransferase (HAT) activity of the paralogous proteins p300 (E1A binding protein) and CREB binding protein (CBP).[1] These proteins are critical transcriptional co-activators implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). In CRPC, p300/CBP are known to co-activate the androgen receptor (AR), a key driver of tumor growth. By inhibiting the catalytic activity of p300/CBP, this compound presents a promising therapeutic strategy to suppress AR signaling and inhibit tumor proliferation in both androgen-sensitive and castration-resistant settings. These application notes provide a guide to utilizing this compound in preclinical CRPC research models, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound functions by competitively inhibiting the HAT activity of p300 and CBP. This enzymatic activity is responsible for transferring acetyl groups to lysine (B10760008) residues on histone and non-histone proteins. Acetylation of histones, particularly at H3K27, is a key epigenetic mark associated with active gene transcription. In the context of CRPC, p300/CBP-mediated acetylation enhances the transcriptional activity of the androgen receptor. This compound blocks this process, leading to a downstream reduction in the expression of AR target genes, such as prostate-specific antigen (PSA), and subsequent inhibition of tumor cell proliferation.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of this compound in CRPC models.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Enzyme Inhibition | |||
| p300 IC50 | - | 28 nM | [1] |
| CBP IC50 | - | 22 nM | [1] |
| H3K27ac IC50 | - | 50 nM | [1] |
| Cellular Proliferation | |||
| GI50 | VCaP (AR-positive) | 0.6 nM | [1] |
| GI50 | 22Rv1 (AR-positive) | 6.5 nM | [1] |
| GI50 | LNCaP (AR-positive) | 3.4 nM | [1] |
| IC50 | PC3 (AR-negative) | 287 nM | [1] |
Table 2: In Vivo Antitumor Activity of this compound in VCaP Xenograft Model
| Treatment Group (Oral, Once Daily) | Outcome | Reference |
| 0.3 mg/kg | Dose-dependent antitumor activity | [1] |
| 1 mg/kg | Dose-dependent antitumor activity | [1] |
| 3 mg/kg | Dose-dependent antitumor activity | [1] |
| All doses | No significant body weight loss | [1] |
| All doses | Dose-dependent reduction in PSA levels | [1] |
Experimental Protocols
The following are representative protocols for evaluating this compound in CRPC models, based on standard methodologies for similar compounds.
In Vitro Cell Viability Assay
This protocol describes a method for determining the effect of this compound on the proliferation of CRPC cell lines.
Materials:
-
CRPC cell lines (e.g., VCaP, 22Rv1)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
96-well clear or white-walled cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
Culture CRPC cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
-
Data Acquisition:
-
Equilibrate the plate and viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized values against the log of the this compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values using non-linear regression analysis in a suitable software package.
-
Western Blot Analysis for Target Engagement
This protocol is for assessing the inhibition of p300/CBP HAT activity by measuring the levels of H3K27 acetylation.
Materials:
-
CRPC cells (e.g., VCaP)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27ac, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed VCaP cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 24 hours.
-
Wash cells with cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27ac and anti-total H3 as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
In Vivo CRPC Xenograft Model
This protocol outlines the establishment of a VCaP xenograft model and evaluation of this compound's antitumor efficacy.
Materials:
-
VCaP cells
-
Male immunodeficient mice (e.g., SCID or NOD/SCID)
-
Matrigel
-
This compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
PSA ELISA kit
Procedure:
-
Tumor Implantation:
-
Harvest VCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at 0.3, 1, and 3 mg/kg).
-
-
Treatment and Monitoring:
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
Continue to monitor tumor volume and body weight twice weekly.
-
Collect blood samples via tail vein or retro-orbital bleed at baseline and weekly or bi-weekly to measure serum PSA levels using an ELISA kit.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a defined period (e.g., 28 days).
-
At the end of the study, euthanize the mice and harvest the tumors for ex vivo analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth inhibition and PSA level changes between the treatment and control groups.
-
Conclusion
This compound is a potent and selective inhibitor of p300/CBP with demonstrated preclinical activity in CRPC models. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other p300/CBP inhibitors in castration-resistant prostate cancer. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for In Vivo Studies of DS-9300
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting in vivo studies with DS-9300, a potent and orally bioavailable inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). The primary focus is on its application in castration-resistant prostate cancer (CRPC) models.
Introduction
This compound is a small molecule inhibitor targeting the catalytic activity of p300 and CBP.[1] These two proteins are critical transcriptional co-activators that play a central role in the regulation of gene expression by acetylating histone proteins, which leads to a more open chromatin structure and facilitates transcription. In the context of castration-resistant prostate cancer, p300 and CBP are known to be co-activators of the Androgen Receptor (AR), a key driver of prostate cancer progression. By inhibiting p300/CBP, this compound can suppress the transcription of AR target genes, including the well-known oncogene c-Myc, leading to reduced tumor growth.[2][3] Preclinical studies have demonstrated the dose-dependent antitumor activity of this compound in a VCaP xenograft mouse model of CRPC.[1]
Data Presentation
The following tables summarize the quantitative data available for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| EP300 IC50 | 28 nM | Enzyme Assay | [1] |
| CBP IC50 | 22 nM | Enzyme Assay | [1] |
| H3K27ac IC50 | 50 nM | Cellular Assay | [1] |
| VCaP GI50 | 0.6 nM | Prostate Cancer Cell Line | [1] |
| 22Rv1 GI50 | 6.5 nM | Prostate Cancer Cell Line | [1] |
| LNCaP GI50 | 3.4 nM | Prostate Cancer Cell Line | [1] |
| PC3 IC50 | 287 nM | AR-Negative Prostate Cancer Cell Line | [1] |
Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Model
| Dosage (Oral, Once Daily) | Outcome | Reference |
| 0.3 mg/kg | Dose-dependent antitumor activity | [1] |
| 1 mg/kg | Dose-dependent antitumor activity | [1] |
| 3 mg/kg | Dose-dependent antitumor activity and PSA reduction | [1] |
Note: The specific treatment duration for the this compound in vivo study was not publicly available. Based on similar studies with other agents in prostate cancer xenograft models, a treatment duration of 21 to 28 days is typical.[4]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in castration-resistant prostate cancer.
Experimental Protocols
This section provides a detailed protocol for a typical in vivo efficacy study of this compound using a CRPC xenograft model.
Experimental Workflow
1. Cell Culture
-
Cell Line: VCaP (androgen-sensitive human prostate cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
2. Animal Model
-
Species: Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Tumor Cell Implantation
-
Harvest VCaP cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
5. Treatment Administration
-
This compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing: Administer this compound orally once daily at the desired concentrations (e.g., 0.3, 1, and 3 mg/kg). The control group should receive the vehicle only.
-
Treatment Duration: Treat the animals for a predefined period, typically 21 to 28 days.
6. Efficacy Evaluation
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Collect blood samples for the analysis of Prostate-Specific Antigen (PSA) levels.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis (e.g., for p300/CBP target engagement and downstream pathway modulation) or fixed in formalin for immunohistochemistry.
7. Statistical Analysis
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test, to determine the statistical significance of the differences between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound is a promising therapeutic agent for castration-resistant prostate cancer with a well-defined mechanism of action. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate its efficacy and pharmacodynamic effects. Careful execution of these experiments will be crucial in advancing the clinical development of this novel p300/CBP inhibitor.
References
Troubleshooting & Optimization
Navigating Inconsistent Results with DS-9300: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and resolve inconsistencies encountered during experiments involving DS-9300. Our aim is to ensure the reliability and reproducibility of your experimental outcomes.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistencies in experimental results can arise from a variety of factors, ranging from reagent handling to instrument calibration. This guide provides a systematic approach to identifying and resolving common issues.
Question: We are observing high variability in our cell-based assay results when using this compound. What are the potential causes and solutions?
High variability in cell-based assays can be attributed to several factors. A logical approach to troubleshooting this issue is to systematically evaluate each component of your experimental workflow.
| Potential Cause | Recommended Action | Details |
| This compound Reagent Integrity | Verify proper storage and handling. Perform quality control checks. | Ensure this compound is stored at the recommended temperature and protected from light. Aliquot the reagent to avoid repeated freeze-thaw cycles. Run a concentration curve with a fresh aliquot to confirm its activity. |
| Cell Culture Conditions | Standardize cell culture maintenance and passage number. | Use cells within a consistent and low passage number range. Ensure uniform seeding density and confluency at the time of treatment. Monitor for any signs of contamination. |
| Assay Protocol Execution | Review and standardize all steps of the assay protocol. | Pay close attention to incubation times, reagent concentrations, and washing steps. Use calibrated pipettes and ensure accurate liquid handling. |
| Instrumentation | Check instrument settings and performance. | Verify that plate readers, microscopes, or other analytical instruments are properly calibrated and maintained. Run instrument-specific quality control checks. |
Experimental Workflow for Troubleshooting Variability:
Caption: A standardized workflow to minimize experimental variability.
Question: Our team is experiencing inconsistent results in our analytical measurements (e.g., HPLC, GC) after sample preparation with this compound. How can we troubleshoot this?
Inconsistent analytical measurements often point to issues with sample preparation, the analytical instrument itself, or the reagents used.
Troubleshooting Steps for Analytical Assays:
| Potential Issue Area | Specific Checks and Solutions |
| Sample Preparation | Ensure complete and consistent solubilization of this compound in your sample matrix. Verify the pH and ionic strength of your buffers and mobile phases, as variations can impact results.[1] |
| Instrument Performance | Check for leaks in the system, as this can cause fluctuations in flow rate and pressure.[1] Ensure the column is not degraded or contaminated, which can lead to poor resolution and peak shape.[1] Regularly clean and replace filters to prevent blockages.[1] |
| Mobile Phase and Reagents | Use high-purity solvents and filter them before use to avoid particulate contamination.[1][2] Prepare fresh mobile phases daily to ensure consistency. |
| Gas Flow (for GC) | Small fluctuations in gas flow can lead to significant issues like drifting retention times and inconsistent peak shapes.[3] Regularly verify your carrier and split flows.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound and how does improper storage affect its activity?
A1: this compound should be stored at -20°C in a desiccated environment, protected from light. Improper storage, such as repeated freeze-thaw cycles or exposure to room temperature for extended periods, can lead to degradation of the compound, resulting in decreased or inconsistent activity in your experiments.
Q2: Could the signaling pathway targeted by this compound be contributing to the observed variability?
A2: Yes, the biological context of the signaling pathway is crucial. If this compound targets a pathway with multiple feedback loops or crosstalk with other pathways, the cellular response can be highly dynamic and sensitive to initial conditions.
Hypothetical this compound Signaling Pathway:
Caption: The hypothetical signaling pathway of this compound.
Q3: We are observing "ghost peaks" in our chromatography runs when analyzing samples containing this compound. What could be the cause?
A3: "Ghost peaks" are peaks that appear in your chromatogram even when no sample is injected.[2] These can be caused by impurities in your mobile phase or solvents that accumulate on the column and are later eluted.[2] To troubleshoot this, use high-purity solvents, prepare fresh mobile phases, and ensure your system is thoroughly cleaned.
Q4: Can variations in operator technique contribute to inconsistent results with this compound?
A4: Absolutely. Operator error, such as inconsistencies in pipetting, timing of reagent additions, or sample preparation, can be a significant source of variability.[1] It is crucial to have standardized protocols and ensure all users are trained to follow them consistently.
For further assistance, please contact our technical support team with detailed information about your experimental protocol and the inconsistencies observed.
References
potential off-target effects of DS-9300
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DS-9300, an orally available small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the E1A binding protein (EP300) and CREB binding protein (CBP), two closely related histone acetyltransferases (HATs).[1] By inhibiting these enzymes, this compound prevents the acetylation of histone and non-histone proteins, which plays a crucial role in the regulation of gene expression. In the context of prostate cancer, this inhibition has been shown to have anti-tumor activity.[1]
Q2: What are the known on-target activities of this compound?
This compound has demonstrated potent inhibition of both EP300 and CBP with IC50 values of 28 nM and 22 nM, respectively.[1] It has also shown activity in androgen receptor (AR)-positive prostate cancer cell lines, with GI50 values of 0.6 nM in VCaP, 6.5 nM in 22Rv1, and 3.4 nM in LNCaP cells.[1] In contrast, the IC50 in the AR-negative cell line PC3 was significantly higher at 287 nM.[1] Preclinical studies in a VCaP xenograft mouse model showed dose-dependent antitumor activity.[1]
Q3: Has there been any information released regarding the selectivity and potential off-target effects of this compound?
Published information suggests that this compound has "good selectivity".[1] However, detailed profiling against a broad panel of kinases, other HATs, or other enzyme families is not yet publicly available. In a VCaP xenograft mouse model, oral administration of this compound did not result in significant body weight loss, which can be an indicator of a favorable initial tolerability profile.[1] Further comprehensive off-target screening is necessary to fully characterize its selectivity.
Troubleshooting Guides
Issue: Unexpected phenotype or cellular response observed in my experiments with this compound.
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Literature Review: Search for recent publications or conference abstracts that may have characterized the off-target profile of this compound or similar EP300/CBP inhibitors.
-
Control Experiments: Include structurally distinct EP300/CBP inhibitors in your experiments to determine if the observed phenotype is specific to this compound or a general consequence of EP300/CBP inhibition.
-
Rescue Experiments: If the off-target is hypothesized to be a specific protein, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target protein.
-
In Vitro Profiling: Consider having this compound profiled against a commercial off-target panel (e.g., a kinase panel or a safety panel of various receptors, ion channels, and enzymes).
-
Possible Cause 2: On-target effects in a novel context.
-
Troubleshooting Steps:
-
Pathway Analysis: EP300 and CBP regulate numerous signaling pathways. The observed phenotype might be a previously uncharacterized downstream consequence of inhibiting these targets in your specific cellular model.
-
Target Engagement Assays: Confirm that this compound is engaging its intended targets (EP300/CBP) in your experimental system at the concentrations used. This can be done by monitoring the acetylation of known substrates like H3K27.
-
Dose-Response Analysis: Perform a careful dose-response study to ensure the observed effect is consistent with the known on-target potency of this compound.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | Value (nM) |
| EP300 | IC50 | 28[1] |
| CBP | IC50 | 22[1] |
| H3K27ac | IC50 | 50[1] |
| VCaP (AR-positive) | GI50 | 0.6[1] |
| 22Rv1 (AR-positive) | GI50 | 6.5[1] |
| LNCaP (AR-positive) | GI50 | 3.4[1] |
| PC3 (AR-negative) | IC50 | 287[1] |
Experimental Protocols
Key Experiment: Western Blot for H3K27 Acetylation to Confirm Target Engagement
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control for the desired time period (e.g., 24 hours).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-H3K27 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a total histone H3 antibody.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
mechanisms of resistance to DS-9300 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to DS-9300 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity of our cancer cell line to this compound after prolonged treatment. What are the potential mechanisms of acquired resistance?
A1: While specific resistance mechanisms to this compound have not yet been extensively published, research on other CBP/p300 histone acetyltransferase (HAT) inhibitors suggests several potential mechanisms. The most well-documented mechanism is the alteration of metabolic pathways to overcome drug action.
One key mechanism is the upregulation of acetyl-CoA biosynthesis.[1][2][3] Elevated intracellular levels of acetyl-CoA can competitively inhibit the binding of acetyl-CoA-competitive HAT inhibitors like this compound to their targets, CBP and p300.[1][2][3] This has been linked to mutations in the PANK3 gene, which is involved in coenzyme A biosynthesis.[2]
Other potential, though less characterized, mechanisms could include:
-
Upregulation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of CBP/p300.[4]
-
Target Modification: Although not yet reported for CBP/p300 inhibitors, mutations in the drug-binding sites of the EP300 or CREBBP proteins could potentially reduce the binding affinity of this compound.[4]
Q2: How can we experimentally determine if our resistant cell line has altered acetyl-CoA metabolism?
A2: You can investigate this by:
-
Measuring Intracellular Acetyl-CoA Levels: Compare the acetyl-CoA concentrations in your resistant cell line to the parental, sensitive cell line. A significant increase in acetyl-CoA in the resistant line would be indicative of this resistance mechanism.
-
Sequencing Key Genes in the CoA Biosynthesis Pathway: Sequence genes such as PANK3 in both sensitive and resistant cell lines to identify potential mutations that could lead to increased acetyl-CoA production.[2]
-
Assessing Target Engagement: Perform experiments to determine if higher concentrations of this compound are required to inhibit histone acetylation (e.g., H3K27ac) in the resistant cells, which would be expected if there is competitive inhibition by acetyl-CoA.
Q3: Are there known IC50 or GI50 values for this compound in sensitive cancer cell lines?
A3: Yes, preclinical data has been published for several androgen receptor (AR)-positive prostate cancer cell lines. These values can serve as a baseline for your experiments.
Data Presentation
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | GI50 (nM) | IC50 (nM) | Reference |
| VCaP | Positive | 0.6 | - | [5] |
| 22Rv1 | Positive | 6.5 | - | [5] |
| LNCaP | Positive | 3.4 | - | [5] |
| PC3 | Negative | - | 287 | [5] |
Table 2: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| EP300 | 28 | [5] |
| CBP | 22 | [5] |
| H3K27ac | 50 | [5] |
Experimental Protocols
Protocol 1: Determination of Intracellular Acetyl-CoA Levels
Objective: To quantify and compare the intracellular concentrations of acetyl-CoA in this compound-sensitive and -resistant cancer cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Acetyl-CoA assay kit (commercially available)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Culture sensitive and resistant cells under standard conditions to mid-log phase.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes and incubate on ice for 10 minutes. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube. Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in an appropriate buffer as recommended by the acetyl-CoA assay kit or for LC-MS/MS analysis.
-
Quantification:
-
Assay Kit: Follow the manufacturer's instructions for the colorimetric or fluorometric assay.
-
LC-MS/MS: Analyze the samples using an LC-MS/MS method optimized for acetyl-CoA detection.
-
-
Data Analysis: Normalize the acetyl-CoA levels to the cell number or total protein concentration. Compare the levels between sensitive and resistant cell lines.
Protocol 2: Cell Viability Assay to Determine Drug Sensitivity
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines and determine the GI50/IC50 values.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control. Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the GI50 or IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Acetyl-CoA mediated resistance to CBP/p300 inhibitors.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound resistance.
References
- 1. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
Technical Support Center: Optimizing DS-9300 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing DS-9300, a potent and selective inhibitor of the EP300/CBP histone acetyltransferases (HATs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of the histone acetyltransferases EP300 and its paralog CBP.[1] These enzymes play a crucial role in gene regulation by acetylating histone and non-histone proteins. In the context of prostate cancer, EP300 and CBP act as co-activators for the Androgen Receptor (AR), a key driver of tumor growth. By inhibiting the catalytic activity of EP300/CBP, this compound can suppress the transcription of AR target genes.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated significant activity in androgen receptor-positive (AR+) prostate cancer cell lines. Notably, it has shown low nanomolar efficacy in VCaP, 22Rv1, and LNCaP cells.[1][2] In contrast, its activity is substantially lower in AR-negative cell lines like PC3, highlighting its targeted mechanism of action.[1][2]
Q3: What is a recommended starting concentration range for in vitro experiments?
A3: Based on published data, a starting concentration range of 1 nM to 100 nM is recommended for most in vitro cellular assays with AR-positive prostate cancer cell lines. The GI50 and IC50 values for sensitive cell lines are in the low nanomolar range (0.6 nM to 6.5 nM).[1][2] However, it is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound as a stock solution in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[2] When preparing working solutions, it is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q5: What are the known off-target effects of this compound?
A5: While this compound is described as a selective inhibitor, specific off-target effects have not been extensively documented in the provided search results. As with any small molecule inhibitor, it is good practice to include appropriate controls in your experiments to monitor for potential off-target effects. This can include using a structurally related inactive compound if available, or assessing the effect of the compound on a resistant cell line.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability/Solubility | Ensure your this compound stock solution is properly dissolved in DMSO and has been stored correctly. Prepare fresh dilutions in culture medium for each experiment. Observe for any precipitation when diluting the stock solution. |
| Cell Line Variability | Different cell lines can have varying sensitivity. Confirm the AR status of your cell line. It is recommended to test a panel of cell lines to identify the most responsive models. |
| Assay Conditions | Standardize cell seeding density, treatment duration, and the type of viability assay used (e.g., MTT, CellTiter-Glo). Inconsistent parameters can lead to variable results. |
| High DMSO Concentration | High concentrations of DMSO can be toxic to cells. Perform a DMSO tolerance test for your specific cell line and ensure the final DMSO concentration is consistent across all wells, including the vehicle control. |
Issue 2: No significant decrease in histone acetylation at expected concentrations.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate the specificity and sensitivity of your anti-acetylated histone antibody (e.g., anti-acetyl-H3K27). Use a positive control, such as cells treated with a known HDAC inhibitor, to induce hyperacetylation. |
| Insufficient Treatment Time | The effect of HAT inhibitors on histone acetylation can be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration for observing a significant decrease in acetylation. |
| Low Basal Acetylation | If the basal level of the target histone mark is low in your cell line, detecting a decrease can be challenging. Consider co-treatment with an HDAC inhibitor to increase the dynamic range of the assay. |
| Protein Extraction and Western Blotting Technique | Ensure your protein extraction protocol efficiently isolates histones. Use appropriate loading controls (e.g., total Histone H3) to normalize your results. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | GI50 / IC50 (nM) | Reference |
| VCaP | Positive | 0.6 | [1][2] |
| 22Rv1 | Positive | 6.5 | [1][2] |
| LNCaP | Positive | 3.4 | [1][2] |
| PC3 | Negative | 287.2 | [1][2] |
Table 2: In Vivo Antitumor Activity of this compound in VCaP Xenograft Model
| Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition | Reference |
| 0.3 | 39% | [2] |
| 1 | 74% | [2] |
| 3 | 109% | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed prostate cancer cells (e.g., VCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing this compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Histone H3K27 Acetylation
-
Cell Treatment: Seed VCaP cells in 6-well plates and treat with various concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extract (e.g., 10-20 µg) onto a 15% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated-Histone H3 (Lys27) overnight at 4°C. Also, probe a separate membrane or strip for total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative change in histone acetylation.
Mandatory Visualization
Caption: EP300/CBP signaling pathway in androgen receptor-driven prostate cancer.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
addressing solubility issues with DS-9300 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility challenges with the EP300/CBP HAT inhibitor, DS-9300, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2][3] EP300 and CBP are closely related enzymes that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins. By inhibiting these enzymes, this compound can modulate the expression of key genes involved in cancer cell growth and proliferation.[3] It has demonstrated anti-cancer activity, particularly in prostate cancer research.[2][4]
Q2: What are the known in vitro cellular activities of this compound?
This compound has shown potent inhibitory activity against various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 / GI50 (nM) |
| VCaP | Prostate Cancer | 0.6 (GI50)[3] |
| 22Rv1 | Prostate Cancer | 6.5 (GI50)[3] |
| LNCaP | Prostate Cancer | 3.4 (GI50)[3] |
| PC3 | Prostate Cancer | 287.2 (IC50)[2][3] |
Q3: What is the primary solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound for in vitro assays.[5][6] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[5][6]
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?
Compound precipitation upon dilution into aqueous buffers is a common issue with hydrophobic molecules.[6][7] This can lead to inaccurate and unreliable assay results. Refer to the troubleshooting guide below for a systematic approach to address this issue.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Symptom: A visible precipitate or cloudiness appears when the this compound DMSO stock solution is diluted into the cell culture medium or assay buffer.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting this compound precipitation.
Detailed Steps:
-
Visual Confirmation and Solubility Test: Before conducting your full experiment, perform a small-scale test by diluting your this compound stock to the final desired concentration in your assay buffer. Visually inspect for any cloudiness or precipitate.[7] You can also centrifuge the sample to see if a pellet forms.[7]
-
Optimize Dilution Protocol:
-
Adjust Solvent Concentration:
-
Lower Final DMSO: Aim for a final DMSO concentration of ≤ 0.5%.[8] If precipitation still occurs, try lowering it further.
-
Alternative Solvents: If DMSO is problematic, consider other solvents like ethanol (B145695) or dimethylformamide (DMF), but always verify their compatibility with your specific cell line and assay.[5]
-
-
Consider Alternative Solubilization Methods:
-
pH Adjustment: For ionizable compounds, adjusting the buffer's pH can sometimes improve solubility.[5] However, ensure the final pH is compatible with your cells and assay.
-
Solubilizing Agents: The use of biocompatible surfactants or cyclodextrins may help improve solubility, but this should be carefully validated for any effects on your experimental system.[6]
-
Issue 2: High Variability in Assay Results
Symptom: Inconsistent results are observed between replicate wells or experiments.
Possible Cause: This can be due to inconsistent amounts of soluble this compound, which may result from precipitation at higher concentrations.
Troubleshooting Steps:
-
Confirm Solubility: Ensure that the concentrations of this compound you are testing are below its solubility limit in your specific cell culture medium. Perform a kinetic solubility assessment as detailed in the protocols section.
-
Review Stock Solution Practices:
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final DMSO concentration as your treated wells) in your experiments to account for any solvent effects.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-30 mM).
-
Dissolution: Vortex and/or sonicate the solution to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.[7]
-
Storage: Aliquot the stock solution into small, single-use vials and store them tightly sealed at -20°C or -80°C.[7][8]
Protocol 2: Assessment of Kinetic Solubility in Cell Culture Medium
This protocol provides a general method to estimate the solubility of this compound in your specific experimental medium.
Experimental Workflow:
Caption: Workflow for assessing the kinetic solubility of this compound.
Methodology:
-
Prepare a series of 2-fold serial dilutions of your high-concentration this compound stock solution in 100% DMSO.
-
Add a small, consistent volume of each DMSO dilution to your cell culture medium in a clear multi-well plate (e.g., 2 µL into 198 µL of medium).
-
Include a DMSO-only control.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Visually inspect each well for any signs of precipitation or cloudiness against a dark background.
-
The highest concentration that remains clear is your estimated kinetic solubility under those conditions. For a more quantitative measure, you can assess the turbidity by measuring the absorbance at a wavelength of 500 nm or higher.[9]
Signaling Pathway
This compound inhibits EP300/CBP, which are key regulators of gene transcription through histone acetylation.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. This compound - Chemietek [chemietek.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: DS-9300 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the EP300/CBP histone acetyltransferase (HAT) inhibitor, DS-9300, in animal models. The information is designed to help anticipate and mitigate potential toxicities during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the currently known safety profile of this compound in animal models?
A1: Published preclinical studies on this compound, specifically in VCaP xenograft mouse models of castration-resistant prostate cancer, have indicated a favorable safety profile at therapeutic doses. Oral administration of this compound at 0.3, 1, or 3 mg/kg once daily resulted in dose-dependent antitumor activity without causing significant body weight loss in the treated animals.[1] This suggests that at these efficacious doses, overt general toxicity is minimal.
Q2: Are there any known class-specific toxicities for EP300/CBP HAT inhibitors that I should be aware of when using this compound?
A2: While specific toxicology data for this compound is not extensively published, studies on other inhibitors of the EP300/CBP HAT family can provide insights into potential on-target side effects. Researchers should be aware of the following possibilities:
-
Hyperglycemia: Preliminary data from a clinical trial of another p300/CBP inhibitor, FT-7051, has shown hyperglycemia to be a frequent treatment-emergent adverse event.[2]
-
Hematological Changes: A different small molecule inhibitor of CBP/p300 HAT, A485, has been observed to cause a transient leukocytosis (an increase in white blood cells) by mobilizing leukocytes from the bone marrow in mice.[3]
It is plausible that these effects could be class-related and might be observed with this compound. Therefore, monitoring blood glucose and hematological parameters is advisable.
Q3: What are the general signs of toxicity I should monitor for in my animal models being treated with this compound?
A3: Standard preclinical toxicology monitoring is crucial. Key parameters to observe include:
-
Clinical Observations: Daily checks for changes in posture, activity levels, grooming, and any signs of pain or distress.
-
Body Weight: Regular monitoring of body weight (at least twice weekly) is a sensitive indicator of general toxicity.
-
Food and Water Intake: Quantifying daily consumption can provide early indications of adverse effects.
-
Gastrointestinal Issues: Monitoring for signs of diarrhea or constipation.
-
Skin and Fur: Observing for any changes in fur texture, hair loss, or skin lesions.
Troubleshooting Guides
Issue 1: Managing Hyperglycemia
Symptoms:
-
Elevated blood glucose levels in routine monitoring.
-
Increased water intake and urination.
-
Lethargy.
Troubleshooting Steps:
| Step | Action | Detailed Protocol |
| 1. | Confirm Hyperglycemia | Measure blood glucose from tail vein using a standard glucometer. Collect samples at consistent time points, preferably pre-dose and at peak plasma concentration of this compound if known. |
| 2. | Dose Adjustment | If hyperglycemia is persistent and severe, consider a dose reduction of this compound in a satellite group of animals to assess for a dose-dependent effect. |
| 3. | Supportive Care | Ensure ad libitum access to water to prevent dehydration. In severe cases, consult with a veterinarian about the potential for insulin (B600854) therapy, though this would be a significant experimental confounder. |
| 4. | Pathology | At the end of the study, collect pancreas and other relevant metabolic tissues for histopathological analysis to investigate any potential islet cell changes. |
Issue 2: Addressing Hematological Changes (e.g., Leukocytosis)
Symptoms:
-
Abnormal complete blood count (CBC) results, particularly elevated white blood cell counts.
Troubleshooting Steps:
| Step | Action | Detailed Protocol |
| 1. | Baseline and Monitoring | Collect blood samples for a baseline CBC before initiating this compound treatment. Continue to monitor CBCs at regular intervals (e.g., weekly) throughout the study. |
| 2. | Differential Count | Perform a differential white blood cell count to identify which leukocyte populations (e.g., neutrophils, lymphocytes) are affected. |
| 3. | Assess Reversibility | If the study design includes a recovery period, continue to monitor CBCs after cessation of this compound administration to see if the changes are transient.[3] |
| 4. | Histopathology | At necropsy, perform a thorough examination of hematopoietic tissues, including the bone marrow and spleen, to look for any abnormalities. |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring
-
Animal Handling: Gently restrain the mouse.
-
Sample Collection: Using a sterile lancet, make a small puncture in the lateral tail vein.
-
Measurement: Collect a small drop of blood onto a glucometer test strip and record the reading.
-
Frequency: Conduct baseline measurements before the first dose. During the treatment period, measure blood glucose 2-3 times per week at a consistent time of day.
Protocol 2: Complete Blood Count (CBC)
-
Animal Handling: Anesthetize the animal or use an appropriate restraint method.
-
Sample Collection: Collect approximately 50-100 µL of blood from the retro-orbital sinus or tail vein into a tube containing an anticoagulant (e.g., EDTA).
-
Analysis: Analyze the sample using an automated hematology analyzer calibrated for mouse blood.
-
Parameters: Key parameters to assess include total white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count. A differential WBC count should also be performed.
Data Presentation
Table 1: Example of Blood Glucose Monitoring Data
| Treatment Group | Animal ID | Baseline Glucose (mg/dL) | Week 1 Glucose (mg/dL) | Week 2 Glucose (mg/dL) |
| Vehicle | 101 | 150 | 155 | 152 |
| Vehicle | 102 | 148 | 150 | 149 |
| This compound (1 mg/kg) | 201 | 152 | 180 | 195 |
| This compound (1 mg/kg) | 202 | 149 | 185 | 201 |
| This compound (3 mg/kg) | 301 | 155 | 210 | 240 |
| This compound (3 mg/kg) | 302 | 151 | 215 | 248 |
Table 2: Example of Hematological Monitoring Data
| Treatment Group | Animal ID | Baseline WBC (x10³/µL) | Week 2 WBC (x10³/µL) | Week 4 WBC (x10³/µL) |
| Vehicle | 101 | 8.5 | 8.7 | 8.6 |
| Vehicle | 102 | 8.2 | 8.4 | 8.3 |
| This compound (1 mg/kg) | 201 | 8.6 | 12.1 | 11.8 |
| This compound (1 mg/kg) | 202 | 8.3 | 12.5 | 12.2 |
| This compound (3 mg/kg) | 301 | 8.8 | 15.2 | 14.9 |
| This compound (3 mg/kg) | 302 | 8.4 | 15.6 | 15.1 |
Mandatory Visualizations
Caption: Mechanism of action of this compound as an EP300/CBP HAT inhibitor.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule-mediated CBP/p300 histone acetyltransferase inhibition mobilizes leukocytes from the bone marrow via the endocrine stress response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with EP300/CBP Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with EP300/CBP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between catalytic HAT inhibitors and bromodomain inhibitors for EP300/CBP?
A1: EP300 and CBP are multi-domain proteins. Inhibitors can target different functional domains, primarily the histone acetyltransferase (HAT) domain or the bromodomain (BRD).
-
Catalytic HAT Inhibitors (e.g., A-485, C646): These molecules bind to the active site of the HAT domain, preventing the transfer of acetyl groups to histone and non-histone protein substrates.[1] This directly inhibits the enzymatic activity of p300/CBP.
-
Bromodomain Inhibitors (e.g., SGC-CBP30, I-CBP112, GNE-272): These inhibitors target the bromodomain, a "reader" module that recognizes and binds to acetylated lysine (B10760008) residues on other proteins.[2] By blocking this interaction, they prevent EP300/CBP from localizing to specific chromatin regions and carrying out its co-activator functions.[2]
Q2: How do I select the appropriate EP300/CBP inhibitor for my experiment?
A2: The choice of inhibitor depends on your research question.
-
To study the direct enzymatic role of EP300/CBP in protein acetylation, a catalytic HAT inhibitor is suitable.
-
To investigate the role of EP300/CBP in recognizing acetylated proteins and its function as a transcriptional co-activator at specific genomic loci, a bromodomain inhibitor would be the appropriate choice.[3]
-
Consider the inhibitor's selectivity for EP300 versus CBP, as some compounds exhibit differential activity.[4]
Q3: What are the major signaling pathways regulated by EP300/CBP?
A3: EP300/CBP act as crucial co-activators in numerous signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[5] Key pathways include:
-
Wnt/β-catenin Signaling: EP300/CBP co-activates β-catenin-mediated transcription.[5]
-
NF-κB Signaling: They enhance the transcriptional activity of NF-κB by acetylating key components like p65/RelA.[5][6]
-
p53 Signaling: EP300/CBP acetylates p53, which is a critical step for its activation and tumor suppressor function.[5]
-
Androgen Receptor (AR) Signaling: EP300 is a transcriptional coactivator for the androgen receptor, playing a role in prostate cancer.
-
IRF4/MYC Network: Inhibition of the EP300/CBP bromodomain can suppress the transcription factor IRF4 and its downstream target c-MYC, which is critical in multiple myeloma.[7][8]
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low inhibitor concentrations.
| Possible Cause | Suggested Solution |
| Inhibitor cytotoxicity: The compound may have off-target effects or be inherently toxic to the cell line being used.[3] | Perform a dose-response curve with a wide range of concentrations to determine the GI50 (concentration for 50% growth inhibition).[9] Use the lowest effective concentration that shows the desired on-target effect. |
| Cell line sensitivity: Different cell lines exhibit varying sensitivity to EP300/CBP inhibition.[7] | Review the literature for data on your specific cell line. If unavailable, start with a lower concentration range and carefully monitor cell viability. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%). |
Problem 2: Inconsistent or no effect on downstream target gene expression (e.g., MYC, AR-regulated genes).
| Possible Cause | Suggested Solution |
| Suboptimal inhibitor concentration: The concentration may be too low to achieve sufficient target engagement. | Perform a dose-response experiment and measure the expression of a known target gene (e.g., via qRT-PCR) to determine the EC50.[7] |
| Incorrect timing of treatment: The effect on gene expression may be transient. | Conduct a time-course experiment to identify the optimal treatment duration for observing changes in target gene expression.[8] |
| Cellular context: The regulation of the target gene may be less dependent on EP300/CBP in your specific cell model. | Confirm the role of EP300/CBP in regulating your gene of interest in your cell line using a genetic approach like siRNA or shRNA knockdown.[7] |
| Inhibitor instability: The inhibitor may be unstable in culture media over long incubation periods. | Check the manufacturer's data sheet for stability information. Consider replenishing the inhibitor with fresh media for long-term experiments. |
Problem 3: Variability in histone acetylation marks (e.g., H3K27ac) after inhibitor treatment.
| Possible Cause | Suggested Solution |
| Global vs. local acetylation changes: Bromodomain inhibitors may cause localized changes in histone acetylation at specific gene loci rather than global changes detectable by western blot.[8] | Use Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing to assess H3K27ac levels at specific promoters or enhancers of target genes. |
| Compensatory mechanisms: Other histone acetyltransferases may compensate for the inhibition of EP300/CBP. | Investigate the expression and activity of other HATs in your experimental system. |
| Antibody quality: The antibody used for detecting the histone mark may have poor specificity or lot-to-lot variability. | Validate your antibody using appropriate controls, such as peptide competition assays or cells with known histone modification levels. |
| Cell cycle effects: Histone acetylation levels can fluctuate with the cell cycle.[7] | Synchronize cells before inhibitor treatment to reduce variability. Analyze histone marks in conjunction with cell cycle analysis.[7] |
Quantitative Data Summary
Table 1: Biochemical Potency of Selected EP300/CBP Inhibitors
| Inhibitor | Target Domain | EP300 IC50 (nM) | CBP IC50 (nM) | Reference |
| A-485 | HAT | - | - | [10] |
| C646 | HAT | 400 (Ki) | - | [11] |
| GNE-049 | Bromodomain | 2.3 | 1.1 | [5] |
| OPN-6602 | Bromodomain | 28 | 31 | [12] |
| OPN-6742 | Bromodomain | 13 | 18 | [12] |
Table 2: Cellular Activity of Selected EP300/CBP Inhibitors
| Inhibitor | Cell Line | Assay | EC50 / GI50 | Reference |
| SGC-CBP30 | LP-1 | Cell Viability | < 3 µM (GI50) | [8] |
| I-CBP112 | LP-1 | Cell Viability | < 3 µM (GI50) | [8] |
| GNE-049 | MV-4-11 | MYC Expression | 14 nM (EC50) | [5] |
| OPN-6602 | VCaP | Antiproliferation | 6 nM (IC50) | [12] |
| OPN-6602 | LNCaP | Antiproliferation | 6 nM (IC50) | [12] |
| OPN-6602 | 22Rv-1 | Antiproliferation | 940 nM (IC50) | [12] |
| OPN-6602 | DU145 | Antiproliferation | >10,000 nM (IC50) | [12] |
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the biochemical potency of catalytic HAT inhibitors.[10]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations, ensuring the final DMSO concentration is constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant p300/CBP enzyme and a biotinylated histone peptide substrate in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). Add the enzyme and substrate solution to initiate the reaction. Incubate at room temperature.
-
Detection: Add a detection solution containing a europium-labeled anti-acetyl-lysine antibody and streptavidin-allophycocyanin (APC). Incubate to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular H3K27ac Immunofluorescence Assay
This protocol quantifies the cellular activity of p300/CBP inhibitors by measuring H3K27ac levels using immunofluorescence.[10]
-
Cell Culture and Treatment: Seed cells in a 96-well imaging plate and allow them to adhere. Treat with a serial dilution of the inhibitor or vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.5% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against H3K27ac overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to identify nuclei based on the DAPI signal. Measure the mean fluorescence intensity of the H3K27ac signal within each nucleus.
-
Data Analysis: Normalize the H3K27ac intensity to the vehicle control. Plot the normalized intensity against the logarithm of the inhibitor concentration to determine the EC50 value.
Visualizations
Caption: Key signaling pathways modulated by EP300/CBP co-activator function.
Caption: Experimental workflow for the characterization of EP300/CBP inhibitors.
References
- 1. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 8. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 12. Novel dual EP300/CBP bromodomain inhibitors show efficacy in models of mCRPC | BioWorld [bioworld.com]
interpreting unexpected phenotypes in DS-9300 treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DS-9300, a potent and selective dual inhibitor of the histone acetyltransferases (HATs) p300 and CBP. The information provided is intended to help interpret unexpected phenotypes and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent, orally available small molecule that competitively inhibits the histone acetyltransferase (HAT) activity of two closely related proteins, EP300 (p300) and CREB binding protein (CBP).[1] By blocking the catalytic activity of p300/CBP, this compound prevents the acetylation of histone and non-histone protein substrates. This leads to the downregulation of target gene expression, including those involved in the androgen receptor signaling pathway, which is critical for the growth of castration-resistant prostate cancer.[1][2]
Q2: My cells are not undergoing apoptosis, but their proliferation has slowed down significantly after this compound treatment. Is this an expected outcome?
Yes, this is a plausible and documented outcome. While apoptosis can be induced in some contexts, a common cellular response to p300/CBP inhibition is a significant reduction in cell proliferation due to cell cycle arrest or the induction of cellular senescence.[1][3] Researchers have observed that prolonged treatment with p300 HAT inhibitors can lead to a cytostatic effect, resulting in senescence-associated growth arrest rather than cell death.[1]
Q3: I am observing morphological changes in my cells that are consistent with autophagy. Is there a link between this compound and autophagy?
Yes, the induction of autophagy is a potential cellular response to p300/CBP inhibition.[3][4] Pharmacological targeting of p300/CBP can drive a redox/autophagy axis, leading to senescence-induced growth arrest in some cancer cell lines.[3] This process may be initiated by the accumulation of reactive oxygen species (ROS).[3] If you suspect autophagy, it is recommended to confirm this using specific assays, such as monitoring the conversion of LC3-I to LC3-II by Western blot or immunofluorescence.
Q4: Could the observed unexpected phenotypes be due to off-target effects of this compound?
While this compound has been developed as a highly potent and selective inhibitor, the possibility of off-target effects is a consideration with any small molecule inhibitor.[5][6][7] The scientific literature cautions that many reported HAT inhibitors can have nonspecific effects or modulate unrelated targets.[5][6] If you suspect off-target effects, it is crucial to include appropriate controls in your experiments, such as comparing the effects of this compound with structurally unrelated p300/CBP inhibitors or using genetic knockdown/knockout models of p300 and CBP to validate the phenotype.
Troubleshooting Guides
Issue 1: Unexpectedly Potent Growth Inhibition at Low Concentrations
If you observe significant growth inhibition at concentrations lower than expected based on published IC50 values, consider the following:
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to p300/CBP inhibition. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell model.
-
Assay Interference: Some HAT inhibitors have been reported to interfere with assay readouts.[5][6] Ensure that your viability assay is not susceptible to interference from the compound. Consider using orthogonal methods to confirm cell viability.
-
Off-Target Effects: As mentioned in the FAQs, potent off-target effects could contribute to enhanced growth inhibition.[7]
Experimental Workflow for Troubleshooting Unexpected Growth Inhibition
Caption: Troubleshooting workflow for unexpected growth inhibition in this compound treated cells.
Issue 2: Cells Exhibit Markers of Senescence Instead of Apoptosis
If your cells are positive for senescence markers (e.g., SA-β-gal staining) and are not showing signs of apoptosis (e.g., caspase-3 cleavage), this may be the primary mechanism of action in your cell line.
-
Confirm Senescence: Use multiple markers to confirm a senescence phenotype, such as SA-β-gal staining, morphological changes (enlarged, flattened cells), and analysis of cell cycle arrest markers like p21.
-
Time Course Analysis: Senescence is often a long-term outcome.[1] Perform a time-course experiment to monitor the induction of senescence over several days of continuous this compound treatment.
Potential Outcomes of this compound Treatment
Caption: Logical diagram of potential cellular outcomes following this compound treatment.
Data Presentation
Table 1: Effects of p300/CBP Inhibitors on Cell Cycle and Proliferation
| Cell Line | Inhibitor | Concentration | Effect on Cell Cycle | Change in Proliferation | Reference |
| Melanoma Cells | C646 | 10-20 µM | G1/S Arrest | Decrease | [1] |
| HeLa Cells | TSA (HDACi) | 50 ng/mL | G1 Arrest | Decrease | [8] |
| A549 (NSCLC) | Quisinostat (HDACi) | Nanomolar range | G1 Phase Arrest | Decrease | [9] |
| HepG2 | TSA (HDACi) | 100-400 ng/mL | G0/G1 Arrest | Decrease | [10] |
Note: Data for specific HAT inhibitors like C646 and general HDAC inhibitors are presented to illustrate common phenotypes associated with modulating histone acetylation.
Experimental Protocols
Protocol 1: Western Blot for Autophagy Marker LC3
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. An increase in the LC3-II band relative to LC3-I indicates induction of autophagy.
Signaling Pathways and Mechanisms
Core Mechanism of this compound
Caption: Simplified schematic of the this compound mechanism of action.
Simplified p300/CBP-Mediated Autophagy Pathway
References
- 1. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of CBP/p300 drives a redox/autophagy axis leading to senescence-induced growth arrest in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells [jstage.jst.go.jp]
- 9. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance Models for DS-9300
This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing in vitro models of acquired resistance to DS-9300, a potent inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.
Troubleshooting Guides
This section addresses specific issues that may arise during the development and characterization of this compound resistant cell lines.
Issue 1: Failure to Establish a Resistant Cell Line
-
Question: My parental cell line, initially sensitive to this compound, is not developing resistance despite continuous culture with escalating drug concentrations. What could be the reason?
-
Possible Causes & Troubleshooting Steps:
-
Insufficient Drug Concentration: The initial or incremental increase in this compound concentration may be too low to exert sufficient selective pressure.
-
Recommendation: Gradually increase the concentration of this compound in a stepwise manner, allowing the cell population to adapt. Ensure the starting concentration is around the IC50 value of the parental cells.
-
-
Inappropriate Cell Seeding Density: High cell density can lead to contact inhibition and reduced cell proliferation, masking the effects of the drug.
-
Recommendation: Optimize cell seeding density to ensure cells remain in the logarithmic growth phase during drug treatment.
-
-
Cell Line Characteristics: Some cell lines may have a lower propensity to develop resistance through on-target mutations or may lack the necessary cellular machinery to activate bypass pathways.
-
Recommendation: Consider using a different parental cell line known to be sensitive to epigenetic modifiers.
-
-
Drug Instability: this compound, like any chemical compound, may degrade over time in culture media.
-
Recommendation: Prepare fresh drug dilutions for each media change.
-
-
Issue 2: High Heterogeneity in the Resistant Population
-
Question: My established this compound resistant cell line shows significant well-to-well variability in proliferation and drug response assays. How can I obtain a more homogenous population?
-
Possible Causes & Troubleshooting Steps:
-
Multiple Resistance Mechanisms: The bulk-selected resistant population may consist of various clones with different resistance mechanisms.
-
Recommendation: Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones. Characterize each clone separately.
-
-
Genomic Instability: Continuous drug pressure can induce genomic instability, leading to a heterogeneous population.
-
Recommendation: Periodically re-assess the genomic and phenotypic stability of the resistant cell line. Cryopreserve early-passage resistant cells to ensure a consistent source.
-
-
Issue 3: Unexplained Mechanism of Resistance
-
Question: I have confirmed the development of resistance to this compound, but sequencing of EP300 and CBP does not reveal any mutations. What are other potential mechanisms?
-
Possible Causes & Troubleshooting Steps:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of EP300/CBP.[1][2]
-
Recommendation: Perform transcriptomic (RNA-seq) and proteomic analyses to identify upregulated pathways. Investigate common resistance pathways such as the PI3K/Akt/mTOR or MAPK pathways.
-
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell.[3]
-
Recommendation: Use functional assays with known ABC transporter inhibitors to assess drug efflux. Perform qPCR or western blotting to check for the expression of common transporters like MDR1 (ABCB1).
-
-
Epigenetic Modifications: Alterations in the epigenetic landscape can lead to changes in gene expression that promote survival in the presence of the drug.
-
Recommendation: Conduct genome-wide DNA methylation and histone modification profiling to identify epigenetic changes associated with resistance.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting concentration of this compound for generating resistant cell lines?
-
A1: It is recommended to start with a concentration around the experimentally determined IC50 of the parental cell line. This concentration should be sufficient to inhibit proliferation by 50% and provide adequate selective pressure.
-
-
Q2: How long does it typically take to generate a this compound resistant cell line?
-
A2: The timeline can vary significantly depending on the cell line and the dosing strategy. It can take anywhere from a few months to over a year of continuous culture with escalating drug concentrations.
-
-
Q3: Should I maintain the resistant cell line in the presence of this compound?
-
A3: Yes, to maintain the resistant phenotype, it is crucial to continuously culture the resistant cell line in the presence of the selective pressure (this compound) at the concentration to which it has adapted.
-
-
Q4: What are the key validation experiments for a newly established this compound resistant cell line?
-
A4: Key validation experiments include:
-
Confirmation of a rightward shift in the dose-response curve for this compound compared to the parental line.
-
Assessment of the stability of the resistant phenotype over several passages.
-
Investigation of the underlying resistance mechanism (e.g., target gene sequencing, bypass pathway analysis).
-
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when comparing a parental (sensitive) cell line to a newly developed this compound resistant cell line.
| Parameter | Parental Cell Line (e.g., VCaP) | This compound Resistant VCaP |
| This compound GI50 | 0.6 nM[4] | > 1 µM |
| Proliferation Rate (Doubling Time) | ~30 hours | ~35 hours |
| EP300/CBP Mutation Status | Wild-Type | Wild-Type |
| Relative Expression of MDR1 (ABCB1) | 1-fold | 15-fold |
| Phospho-Akt (Ser473) Levels (Fold Change) | 1-fold | 5-fold |
Experimental Protocols
Protocol 1: Generation of Acquired Resistance to this compound in a Prostate Cancer Cell Line (e.g., VCaP)
-
Determine Parental Cell Line Sensitivity:
-
Seed VCaP cells in a 96-well plate.
-
Treat with a serial dilution of this compound for 72 hours.
-
Determine the GI50 value using a cell viability assay (e.g., CellTiter-Glo®).
-
-
Initiate Continuous Dosing:
-
Culture VCaP cells in T-75 flasks with media containing this compound at the GI50 concentration.
-
Passage the cells as they reach 70-80% confluency.
-
-
Dose Escalation:
-
Once the cells show consistent growth in the initial concentration, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor cell morphology and proliferation rates.
-
-
Establishment of a Resistant Line:
-
Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., >1 µM).
-
At this point, the cell line is considered resistant.
-
-
Validation and Characterization:
-
Perform a dose-response assay to confirm the shift in GI50.
-
Cryopreserve aliquots of the resistant cell line at an early passage.
-
Proceed with mechanistic studies.
-
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound.
Caption: Workflow for generating this compound acquired resistance models.
Caption: Decision tree for troubleshooting resistance model development.
References
Technical Support Center: Improving the In Vivo Bioavailability of DS-9300
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the in vivo bioavailability of DS-9300, a potent and orally active EP300/CBP HAT inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing lower than expected in vivo efficacy with this compound despite its high in vitro potency. Could bioavailability be a contributing factor?
A1: Yes, suboptimal oral bioavailability can lead to discrepancies between in vitro potency and in vivo efficacy. While this compound is known to be orally active, several factors can influence its absorption and systemic exposure.
Potential Causes:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder the dissolution of this compound, which is a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be metabolized in the intestinal wall or the liver before it reaches systemic circulation. However, reports suggest this compound has improved metabolic stability in mouse and human liver microsomes.[1]
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the drug back into the gut lumen.
-
Suboptimal Formulation: The vehicle used for oral administration may not be ideal for maximizing solubility and absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating low in vivo efficacy.
Q2: How can we improve the oral formulation of this compound to potentially enhance its bioavailability?
A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds. The choice of strategy depends on the specific physicochemical properties of this compound.
Formulation Strategies:
| Strategy | Description | Key Advantages |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in its amorphous, higher-energy state.[2][3] | Increases solubility and dissolution rate.[2][3] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.[2][3] | Enhances solubility and can facilitate lymphatic transport, bypassing first-pass metabolism.[2] |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area of the drug particles by reducing their size.[3][4] | Improves dissolution rate according to the Noyes-Whitney equation. |
| Complexation with Cyclodextrins | Formation of inclusion complexes with cyclodextrins to enhance the aqueous solubility of the drug.[5][6] | Masks lipophilic properties of the drug, increasing its affinity for aqueous environments.[5] |
Q3: What in vitro assays should we perform to predict the in vivo bioavailability of this compound?
A3: A combination of in vitro assays can provide valuable insights into the potential in vivo performance of this compound.
Recommended In Vitro Assays:
| Assay | Purpose | Experimental System |
| Kinetic Solubility | To determine the solubility of this compound in buffers at different pH values (e.g., 1.2, 4.5, 6.8) mimicking the gastrointestinal tract. | High-throughput screening methods. |
| In Vitro Dissolution | To assess the rate and extent of drug release from a formulation. | USP dissolution apparatus (e.g., paddle or basket). |
| Caco-2 Permeability | To evaluate the potential for intestinal absorption and identify if the compound is a substrate for efflux transporters like P-gp. | Caco-2 cell monolayers. |
| Metabolic Stability | To determine the rate of metabolic clearance. | Liver microsomes or hepatocytes from relevant species (e.g., mouse, rat, human). |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Assessment:
-
Apical to Basolateral (A-B): Add this compound in transport buffer to the apical (A) side and collect samples from the basolateral (B) side at various time points.
-
Basolateral to Apical (B-A): Add this compound to the basolateral (B) side and collect samples from the apical (A) side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Dosing:
-
Oral (PO) Group: Administer this compound in a specific formulation via oral gavage.
-
Intravenous (IV) Group: Administer a solubilized form of this compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action
Caption: Simplified signaling pathway for this compound's mechanism of action.
Logical Relationship for Formulation Selection
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
identifying potential confounding factors in DS-9300 experiments
Welcome to the technical support center for DS-9300. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential confounding factors in experiments involving this compound, a potent oral EP300/CBP histone acetyltransferase (HAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available small molecule that inhibits the histone acetyltransferase (HAT) activity of the highly homologous proteins EP300 (also known as p300) and CREB-binding protein (CBP).[1] These proteins are transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins. By inhibiting EP300/CBP, this compound can modulate the expression of key oncogenes, such as the androgen receptor (AR) and MYC, leading to anti-tumor effects in cancers like castration-resistant prostate cancer (CRPC).[2]
Q2: In which cancer cell lines has this compound shown activity?
Preclinical studies have demonstrated that this compound is active in androgen receptor-positive (AR+) prostate cancer cell lines. It has shown significant growth inhibition in VCaP, 22Rv1, and LNCaP cells. In contrast, its activity is substantially lower in AR-negative cell lines like PC3.[1]
Q3: What are the known off-target effects of HAT inhibitors?
Many reported HAT inhibitors have been found to be nonselective and can act as interference compounds in assays.[3] Some may exhibit thiol-reactivity or form aggregates, leading to non-specific inhibition.[4] It is crucial to perform rigorous control experiments to distinguish on-target from off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal in Histone Acetylation Assays
Question: I am not seeing a consistent decrease in histone acetylation (e.g., H3K27ac) in my cell-based or biochemical assays after treatment with this compound. What could be the issue?
Potential Confounding Factors:
-
Enzyme Inactivity: The recombinant HAT enzyme (in biochemical assays) may be inactive or degraded.
-
Suboptimal Substrate Concentrations: The concentrations of the histone substrate or acetyl-CoA may not be optimal for the assay.[1][4]
-
Poor Antibody Quality: The antibody used to detect the specific histone acetylation mark may have low affinity or specificity.
-
Cellular Context: The cell line being used may have low basal levels of the target histone mark, making it difficult to detect a decrease.
-
Assay Interference: Components of the assay buffer or the inhibitor itself could be interfering with the detection method.[3]
Troubleshooting Steps:
-
Validate Enzyme and Substrates (Biochemical Assays):
-
Run a positive control with a known active HAT enzyme.
-
Perform a titration of the HAT enzyme to determine its optimal concentration.
-
Determine the KM for both the histone substrate and acetyl-CoA to ensure you are using appropriate concentrations.[4]
-
-
Validate Antibodies:
-
Use a well-characterized antibody for your target histone modification.
-
Include positive and negative controls in your western blots or other immunoassays (e.g., cells treated with a known HDAC inhibitor to increase acetylation).
-
-
Optimize Cellular Assays:
-
Select a cell line with detectable basal levels of the target histone mark.
-
Ensure complete cell lysis to release nuclear proteins.
-
Include a positive control (e.g., a different validated p300/CBP inhibitor) and a negative control (vehicle).
-
-
Rule out Assay Interference:
-
Test for non-specific effects of this compound on the detection reagents (e.g., antibodies, secondary reagents).
-
If using fluorescence-based readouts, check if this compound is autofluorescent at the wavelengths used.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Question: this compound shows potent activity in my 2D cell culture experiments, but the anti-tumor effect in my mouse xenograft model is weaker than expected. What are potential reasons for this?
Potential Confounding Factors:
-
Pharmacokinetics and Bioavailability: this compound may have different pharmacokinetic properties in vivo, leading to suboptimal tumor exposure.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than a 2D cell culture system and can influence drug response.[5]
-
Animal Model Selection: The chosen xenograft model may not accurately recapitulate the human disease, especially for CRPC which can be highly heterogeneous.[6][7]
-
Development of Resistance: Tumor cells can develop resistance to therapy in vivo over time.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure.
-
Correlate drug concentration with a biomarker of target engagement in the tumor (e.g., reduction in H3K27ac).
-
-
Optimize the In Vivo Model:
-
Consider using patient-derived xenograft (PDX) models, which can better represent the heterogeneity of human CRPC.[6]
-
Ensure the chosen cell line for the xenograft is appropriate and well-characterized for in vivo studies.
-
-
Investigate Resistance Mechanisms:
-
Analyze tumors from treated animals to look for changes in the expression of AR, its splice variants, or other potential resistance markers.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| EP300 IC50 | 28 nM | Biochemical Assay | [1] |
| CBP IC50 | 22 nM | Biochemical Assay | [1] |
| H3K27ac IC50 | 50 nM | Biochemical Assay | [1] |
| VCaP GI50 | 0.6 nM | In Vitro Cell Proliferation | [1] |
| 22Rv1 GI50 | 6.5 nM | In Vitro Cell Proliferation | [1] |
| LNCaP GI50 | 3.4 nM | In Vitro Cell Proliferation | [1] |
| PC3 IC50 | 287 nM | In Vitro Cell Proliferation | [1] |
| In Vivo Efficacy | Dose-dependent antitumor activity | VCaP Xenograft Mouse Model | [1] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay for H3K27ac
This protocol describes how to perform a ChIP assay to measure the levels of H3K27 acetylation at specific gene promoters in response to this compound treatment.
Materials:
-
Prostate cancer cells (e.g., VCaP)
-
This compound
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-H3K27ac antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target gene promoters (e.g., PSA, TMPRSS2) and a negative control region.
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with either the anti-H3K27ac antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Quantify the amount of immunoprecipitated DNA for the target gene promoters and negative control region using qPCR.
-
Calculate the enrichment of H3K27ac at the target loci relative to the IgG control and the input chromatin.
-
Visualizations
Caption: EP300/CBP Signaling Pathway and Site of this compound Inhibition.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects of this compound.
Caption: Logic Diagram of Potential Confounding Factors in In Vivo Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodology to Investigate Androgen-Sensitive and Castration-Resistant Human Prostate Cancer Xenografts in Preclinical Setting | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining Experimental Design for DS-9300 Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for designing and troubleshooting experiments involving DS-9300, a potent and selective oral inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available small molecule that inhibits the catalytic activity of two closely related histone acetyltransferases (HATs), E1A binding protein (EP300) and CREB binding protein (CBP).[1] EP300 and CBP are transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins. In prostate cancer, EP300 and CBP are coactivators of the androgen receptor (AR), a key driver of tumor growth.[2] By inhibiting EP300 and CBP, this compound can modulate the expression of AR-regulated genes, leading to anti-tumor effects.
Q2: In which cancer models has this compound shown preclinical activity?
A2: this compound has demonstrated promising preclinical efficacy in models of castration-resistant prostate cancer (CRPC).[1] Specifically, it has shown activity in androgen receptor (AR)-positive prostate cancer cell lines and in vivo in a VCaP xenograft mouse model.[1]
Q3: What are the reported in vitro potencies of this compound?
A3: this compound has been shown to be a potent inhibitor of both EP300 and CBP with IC50 values of 28 nM and 22 nM, respectively.[1] It also demonstrates potent activity against histone H3 lysine (B10760008) 27 acetylation (H3K27ac) with an IC50 of 50 nM.[1]
Data Presentation
In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | GI50 (nM) |
| VCaP | Positive | 0.6[1] |
| 22Rv1 | Positive | 6.5[1] |
| LNCaP | Positive | 3.4[1] |
| PC3 | Negative | 287[1] |
In Vivo Efficacy of this compound in VCaP Xenograft Model
| Dose (oral, once daily) | Antitumor Activity | Effect on PSA Levels | Body Weight Loss |
| 0.3 mg/kg | Dose-dependent | Dose-dependent reduction | Not significant[1] |
| 1 mg/kg | Dose-dependent | Dose-dependent reduction | Not significant[1] |
| 3 mg/kg | Dose-dependent | Dose-dependent reduction | Not significant[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1, PC3)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (medium with solvent only).
-
Incubation: Remove the old medium and add the medium containing this compound or vehicle control to the respective wells. Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Histone Acetylation
This protocol describes how to assess the inhibition of EP300/CBP by this compound by measuring the levels of acetylated histones.
Materials:
-
Prostate cancer cells treated with this compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated histone to the total histone level.
Troubleshooting Guides
Cell Viability Assays
| Issue | Potential Cause | Recommendation |
| High variability between replicates | Uneven cell seeding, edge effects, or compound precipitation. | Ensure a single-cell suspension before seeding, avoid using the outer wells of the plate, and visually inspect for precipitate after adding the compound to the medium. |
| Unexpected increase in viability at high concentrations | Compound may interfere with the assay (e.g., reducing MTT). | Include a cell-free control (medium + compound + assay reagent) to check for interference. Consider using an alternative viability assay (e.g., CellTiter-Glo). |
| No dose-dependent effect | Incorrect concentration range, insufficient incubation time, or cell line resistance. | Test a broader range of concentrations, optimize the treatment duration, and confirm the expression of EP300/CBP in the cell line. |
Western Blotting for Histone Modifications
| Issue | Potential Cause | Recommendation |
| Weak or no signal for acetylated histone | Insufficient inhibition, low antibody concentration, or poor transfer of small histone proteins. | Confirm the activity of this compound with a positive control, optimize antibody dilution, and use a membrane with a smaller pore size (e.g., 0.2 µm) for better retention of histones. |
| High background | Insufficient blocking, high antibody concentration, or inadequate washing. | Increase blocking time, optimize antibody concentrations, and increase the number and duration of wash steps. |
| Inconsistent loading | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification method (e.g., BCA), and load a consistent amount of protein in each lane. Normalize to a loading control like total histone H3 or β-actin. |
Mandatory Visualizations
Caption: Signaling pathway of this compound in prostate cancer.
Caption: Experimental workflow for Western blot analysis.
References
Technical Support Center: Managing Side Effects of DS-9300 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational EP300/CBP histone acetyltransferase (HAT) inhibitor, DS-9300, in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available small molecule inhibitor of the closely related histone acetyltransferases (HATs), E1A binding protein (EP300) and CREB binding protein (CBP).[1] These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, which can lead to a more open chromatin structure and transcriptional activation. By inhibiting EP300/CBP, this compound can modulate the expression of key genes involved in cancer cell proliferation and survival.[1]
Caption: Mechanism of action of this compound as an EP300/CBP HAT inhibitor.
Q2: What are the known preclinical side effects of this compound?
Specific preclinical toxicology data for this compound is limited. In a VCaP xenograft mouse model, oral administration of this compound at doses of 0.3, 1, or 3 mg/kg once daily resulted in dose-dependent antitumor activity without causing significant body weight loss in the treated animals.[1] This suggests that at these efficacious doses, overt systemic toxicity may be low. However, researchers should remain vigilant for potential side effects, especially at higher doses or in long-term studies.
Q3: What are the potential side effects based on the drug class of EP300/CBP inhibitors?
Preclinical studies of other selective EP300/CBP inhibitors can provide insights into potential on-target toxicities. These may include:
-
Hematological Effects: Marked effects on thrombopoiesis (platelet production) have been observed in rats and dogs with the EP300/CBP inhibitor GNE-781. Evidence of inhibition of erythroid (red blood cell), granulocytic (a type of white blood cell), and lymphoid (another type of white blood cell) cell differentiation has also been reported.
-
Gastrointestinal and Reproductive Tissue Changes: Deleterious changes in gastrointestinal and reproductive tissues were also noted with GNE-781.
These findings suggest that tissues with high cell turnover may be susceptible to the effects of EP300/CBP inhibition.
Q4: How can I monitor for potential side effects of this compound in my animal models?
A comprehensive monitoring plan is crucial. The following experimental workflow is recommended:
Caption: Recommended workflow for monitoring preclinical side effects of this compound.
Q5: What should I do if I observe adverse effects in my preclinical models?
If unexpected side effects are observed, a systematic troubleshooting approach is necessary:
Caption: Logical steps for troubleshooting adverse effects in preclinical models.
Data on this compound and Related EP300/CBP Inhibitors
The following tables summarize key in vitro potency and in vivo preclinical observations for this compound and other EP300/CBP inhibitors to provide context for experimental design.
Table 1: In Vitro Potency of EP300/CBP Inhibitors
| Compound | Target | IC50 / GI50 | Cell Line |
| This compound | EP300 | IC50 = 28 nM | - |
| CBP | IC50 = 22 nM | - | |
| VCaP | GI50 = 0.6 nM | Prostate Cancer | |
| 22Rv1 | GI50 = 6.5 nM | Prostate Cancer | |
| LNCaP | GI50 = 3.4 nM | Prostate Cancer | |
| PC3 | IC50 = 287 nM | Prostate Cancer (AR-negative) | |
| OPN-6602 | EP300 | IC50 = 27 nM | - |
| CBP | IC50 = 31 nM | - | |
| GNE-049 | p300/CBP | - | - |
Source:[1]
Table 2: Preclinical In Vivo Observations for EP300/CBP Inhibitors
| Compound | Species | Dosing | Key Observations |
| This compound | Mouse (VCaP Xenograft) | 0.3, 1, 3 mg/kg, p.o., QD | Dose-dependent antitumor activity; no significant body weight loss.[1] |
| OPN-6602 | Mouse (CD-1) | 0, 15, 50, 150 mg/kg/day (28-day GLP study) | NOAEL = 15 mg/kg/day; STD10 = 50 mg/kg/day; no significant changes in WBC or platelet counts. |
| GNE-781 | Rat, Dog | Repeat dose toxicity studies | Marked effects on thrombopoiesis; inhibition of erythroid, granulocytic, and lymphoid cell differentiation; deleterious changes in gastrointestinal and reproductive tissues. |
p.o. = oral administration; QD = once daily; NOAEL = No Observed Adverse Effect Level; STD10 = Severely Toxic Dose in 10% of animals; WBC = White Blood Cells.
Key Experimental Protocols
Protocol 1: General Health and Clinical Observations
-
Frequency: Perform daily, including weekends and holidays.
-
Parameters to Observe:
-
Appearance: Note any changes in posture, fur condition (piloerection), or signs of dehydration.
-
Behavior: Record any instances of lethargy, aggression, or abnormal movements.
-
Respiration: Observe for labored breathing or changes in respiratory rate.
-
Feces and Urine: Note any changes in consistency, color, or volume.
-
-
Scoring: Utilize a standardized clinical scoring system to quantify observations and determine humane endpoints.
Protocol 2: Body Weight Measurement
-
Frequency: Measure body weight prior to the first dose and at least twice weekly throughout the study.
-
Procedure: Use a calibrated electronic scale. Ensure the animal is stable during measurement.
-
Analysis: Calculate percent body weight change from baseline for each animal. A sustained body weight loss of >15-20% is often a humane endpoint.
Protocol 3: Complete Blood Count (CBC) and Clinical Chemistry
-
Sample Collection: Collect blood via appropriate methods (e.g., submandibular, saphenous, or terminal cardiac puncture) into EDTA tubes for CBC and serum separator tubes for clinical chemistry.
-
Timing: Collect samples at baseline (pre-dose) and at the end of the study. Interim bleeds may be incorporated for longer studies.
-
CBC Parameters:
-
White Blood Cells (WBC) and differential (neutrophils, lymphocytes, etc.)
-
Red Blood Cells (RBC), Hemoglobin, Hematocrit
-
Platelets
-
-
Clinical Chemistry Parameters:
-
Liver function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST)
-
Kidney function: Blood Urea Nitrogen (BUN), Creatinine
-
-
Analysis: Compare treatment groups to the vehicle control group using appropriate statistical methods.
Protocol 4: Gross Necropsy and Histopathology
-
Procedure: At the end of the study, perform a full gross necropsy on all animals.
-
Observations: Examine all organs for any abnormalities in size, color, or texture.
-
Tissue Collection: Collect key tissues, including but not limited to:
-
Hematopoietic: Spleen, thymus, bone marrow (femur)
-
Gastrointestinal: Stomach, duodenum, jejunum, ileum, colon
-
Reproductive (if applicable): Testes, ovaries, uterus
-
Other major organs: Liver, kidneys, heart, lungs, brain
-
-
Fixation: Place tissues in 10% neutral buffered formalin.
-
Processing: Tissues should be processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified veterinary pathologist.
Disclaimer: this compound is an investigational agent. The information provided here is based on publicly available preclinical data for this compound and other compounds in its class and is intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
Technical Support Center: DS-9300 On-Target Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the on-target activity of DS-9300, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent, selective, and orally active small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2] It directly targets the catalytic HAT domain of these enzymes, preventing the transfer of acetyl groups to histone and non-histone protein substrates.[3]
Q2: Which specific histone mark is a reliable biomarker for this compound activity?
A2: Inhibition of EP300/CBP by this compound leads to a reduction in the acetylation of Histone H3 at lysine (B10760008) 27 (H3K27ac).[2][3] Therefore, monitoring the levels of H3K27ac is a key pharmacodynamic biomarker to confirm the on-target activity of this compound in cellular assays.
Q3: In which cell lines has this compound shown anti-proliferative activity?
A3: this compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in androgen receptor-positive prostate cancer cell lines such as VCaP, 22Rv1, and LNCaP.[1]
Q4: How can I directly measure the engagement of this compound with EP300/CBP in a cellular context?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement. This method relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. By treating cells with this compound and then subjecting them to a temperature gradient, you can assess the thermal stability of EP300/CBP to confirm binding.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 Value | Notes |
| EP300 (enzymatic assay) | 28 nM | Direct inhibition of histone acetyltransferase activity.[1] |
| CBP (enzymatic assay) | 22 nM | Direct inhibition of histone acetyltransferase activity. |
| H3K27ac (cellular assay) | 50 nM | Inhibition of histone acetylation in a cellular context.[1] |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | GI50 Value | Androgen Receptor Status |
| VCaP | 0.6 nM | Positive |
| 22Rv1 | 6.5 nM | Positive |
| LNCaP | 3.4 nM | Positive |
| PC3 | 287 nM | Negative |
| Data sourced from BioWorld, 2024.[1] |
Experimental Protocols
Here are detailed methodologies for key experiments to confirm the on-target activity of this compound.
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)
This assay directly measures the enzymatic activity of EP300/CBP and its inhibition by this compound.
Materials:
-
Recombinant human EP300 or CBP protein
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound
-
HAT assay buffer
-
NADH generating enzyme
-
Soluble tetrazolium dye
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a reaction mixture containing the HAT enzyme, histone substrate, and NADH generating enzyme.
-
Reaction Initiation: Add the this compound dilutions or vehicle control (DMSO) to the wells of the microplate. Initiate the reaction by adding Acetyl-CoA.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing for color development.
-
Measurement: Read the absorbance at 440 nm using a microplate reader. The signal is proportional to the HAT activity.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Expected Outcome: this compound will inhibit the enzymatic activity of EP300/CBP in a dose-dependent manner, resulting in a lower colorimetric signal compared to the vehicle control.
Protocol 2: Western Blot Analysis of H3K27 Acetylation
This protocol assesses the ability of this compound to inhibit the acetylation of H3K27 in cells.
Materials:
-
Cancer cell lines (e.g., VCaP)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies (anti-H3K27ac and anti-total H3). Following washes, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal to determine the relative change in acetylation.
Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the levels of H3K27 acetylation.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to EP300/CBP in a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot or ELISA reagents for EP300/CBP detection
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Detection: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble EP300 or CBP by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble EP300/CBP as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Expected Outcome: this compound-bound EP300/CBP will be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures compared to the control.
Troubleshooting Guides
Issue 1: High variability in the in vitro HAT assay.
| Possible Cause | Troubleshooting Step |
| Enzyme instability | Aliquot the enzyme and avoid repeated freeze-thaw cycles. Run a positive control with a known active HAT enzyme. |
| Substrate degradation | Prepare fresh Acetyl-CoA and histone peptide solutions. Store them properly. |
| Inaccurate pipetting | Use calibrated pipettes and be consistent with pipetting techniques. |
Issue 2: No change in H3K27ac levels after this compound treatment in Western blot.
| Possible Cause | Troubleshooting Step |
| Inactive compound | Verify the integrity and concentration of the this compound stock solution. |
| Insufficient treatment time or concentration | Perform a time-course and dose-response experiment to determine the optimal conditions. |
| Poor antibody quality | Use a validated antibody for H3K27ac and ensure it is used at the recommended dilution. |
| Low expression of EP300/CBP | Confirm the expression of EP300/CBP in your cell line of choice. |
Issue 3: No thermal shift observed in the CETSA experiment.
| Possible Cause | Troubleshooting Step |
| Suboptimal temperature range | Optimize the temperature gradient to cover the melting point of the target protein. |
| Insufficient drug concentration or incubation time | Increase the concentration of this compound or the incubation time to ensure target saturation. |
| Low target protein abundance | Use a cell line with high expression of EP300/CBP or enrich for the target protein. |
Visualizations
Caption: Mechanism of action of this compound as an EP300/CBP inhibitor.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting workflow for low HAT assay signal.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
strategies to enhance the therapeutic window of DS-9300
Welcome to the DS-9300 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, a potent and selective dual inhibitor of the histone acetyltransferases (HATs) EP300 and CBP. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your preclinical research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available small molecule that selectively inhibits the catalytic activity of two closely related histone acetyltransferases, EP300 and CBP.[1] These enzymes play a crucial role in regulating gene expression by adding acetyl groups to histone proteins, which in turn influences chromatin structure and the accessibility of DNA to transcription factors. By inhibiting EP300 and CBP, this compound can modulate the expression of key oncogenes and other genes involved in cancer cell proliferation and survival. In the context of prostate cancer, EP300 and CBP are known to be coactivators of the androgen receptor (AR), and their inhibition can lead to the downregulation of AR-regulated gene expression.
Q2: What is the therapeutic window and how can it be enhanced for this compound?
The therapeutic window refers to the range of doses that produces a therapeutic effect without causing significant toxicity. For this compound, preclinical studies in a castration-resistant prostate cancer (CRPC) xenograft mouse model have shown dose-dependent antitumor activity without significant body weight loss, suggesting a favorable initial therapeutic window.[1]
Strategies to potentially enhance the therapeutic window of this compound fall into two main categories:
-
Toxicity Management: A key potential on-target toxicity associated with dual EP300/CBP inhibition is thrombocytopenia (low platelet count). While specific data for this compound is not publicly available, this is a known concern for this class of inhibitors. Strategies to manage this could involve careful dose scheduling and monitoring of platelet counts in preclinical models.
-
Efficacy Enhancement: Increasing the anti-tumor efficacy at a given dose can effectively widen the therapeutic window. A primary strategy to achieve this is through combination therapies.
Q3: What are the potential combination therapy strategies for this compound in prostate cancer?
Given that EP300/CBP are coactivators of the androgen receptor, a rational combination strategy is to pair this compound with androgen receptor pathway inhibitors (ARPIs). Preclinical studies with other EP300/CBP inhibitors have shown synergistic effects when combined with agents like enzalutamide (B1683756) in models of metastatic castration-resistant prostate cancer.[2][3] The combination of a HAT inhibitor and a bromodomain inhibitor targeting p300/CBP has also demonstrated synergistic effects in prostate cancer cell lines.[2][3]
The goal of such combinations is to achieve a more profound and durable inhibition of androgen receptor signaling, potentially overcoming resistance mechanisms to single-agent therapies.
Q4: Is this compound in clinical trials?
As of the latest available information, there is no publicly registered clinical trial specifically for this compound. The compound appears to be in the preclinical stage of development.
Troubleshooting Guide
Issue 1: High in vitro efficacy is not translating to in vivo tumor growth inhibition in our xenograft model.
| Potential Cause | Troubleshooting Step |
| Suboptimal Pharmacokinetics (PK) | Verify the oral bioavailability and plasma exposure of this compound in your specific mouse strain. Ensure that the dosing regimen is sufficient to maintain plasma concentrations above the in vitro IC50 for an adequate duration. |
| Inadequate Target Engagement in Tumor Tissue | Perform pharmacodynamic (PD) studies to confirm that this compound is reaching the tumor tissue and inhibiting its target. This can be assessed by measuring the levels of histone acetylation (e.g., H3K27ac) in tumor lysates via Western blot or immunohistochemistry. |
| Tumor Model Resistance | The specific genetic background of your xenograft model may confer resistance. For example, mutations downstream of EP300/CBP in the signaling pathway could render the cells less sensitive to HAT inhibition. Consider using alternative prostate cancer cell lines for your xenograft studies. |
Issue 2: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animal studies at doses required for anti-tumor activity.
| Potential Cause | Troubleshooting Step |
| On-Target Toxicity | As mentioned, thrombocytopenia is a potential on-target toxicity of dual EP300/CBP inhibition. Monitor platelet counts in treated animals. If thrombocytopenia is observed, consider alternative dosing schedules (e.g., intermittent dosing) to allow for platelet recovery. |
| Off-Target Toxicity | Although this compound is reported to be selective, off-target effects are always a possibility. A comprehensive preclinical toxicology assessment would be needed to identify any off-target liabilities. |
| Dosing Vehicle Effects | Ensure that the vehicle used to formulate this compound for oral administration is well-tolerated by the animals. Conduct a vehicle-only control group to rule out any vehicle-related toxicity. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| EP300 IC50 | 28 nM | [1] |
| CBP IC50 | 22 nM | [1] |
| H3K27ac Cellular IC50 | 50 nM | [1] |
| VCaP Cell Line GI50 | 0.6 nM | [1] |
| 22Rv1 Cell Line GI50 | 6.5 nM | [1] |
| LNCaP Cell Line GI50 | 3.4 nM | [1] |
| PC3 Cell Line IC50 | 287 nM | [1] |
Table 2: In Vivo Antitumor Activity of this compound in a VCaP Xenograft Model
| Dose (oral, once daily) | Outcome | Reference |
| 0.3, 1, or 3 mg/kg | Dose-dependent antitumor activity | [1] |
| 0.3, 1, or 3 mg/kg | No significant body weight loss observed | [1] |
| Not specified | Dose-dependent reductions in PSA levels | [1] |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated H3K27 (or another relevant histone mark) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total H3 as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal.
Visualizations
Caption: Mechanism of action of this compound in inhibiting histone acetylation and oncogene expression.
Caption: Strategies to enhance the therapeutic window of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound and key troubleshooting points.
References
Validation & Comparative
Unveiling the Potency of DS-9300: A Comparative Analysis of EP300/CBP HAT Inhibitors
For Immediate Release
In the landscape of epigenetic drug discovery, the development of potent and selective histone acetyltransferase (HAT) inhibitors is a focal point for therapeutic innovation, particularly in oncology. This guide provides a detailed comparison of DS-9300, a novel EP300/CBP HAT inhibitor, with other prominent inhibitors targeting the same enzymes. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available preclinical data.
Introduction to this compound
This compound is a highly potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases EP300 (p300) and CREB-binding protein (CBP).[1][2][3] These two proteins are critical transcriptional co-activators that play a central role in various cellular processes, and their dysregulation is implicated in the progression of several cancers, including castration-resistant prostate cancer (CRPC).[1][2][3] this compound has demonstrated significant anti-tumor activity in preclinical models of CRPC.[1][2]
Comparative Efficacy of EP300/CBP HAT Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other notable EP300/CBP HAT inhibitors. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions may not be available.
Table 1: In Vitro Biochemical Potency of EP300/CBP HAT Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | EP300 | 28 | [4] |
| CBP | 22 | [4] | |
| A-485 | p300 | 60 | [5] Acetyl-CoA competitive inhibitor.[6] |
| C646 | p300 | 400 (Ki) | [5] |
| GNE-049 | CBP | 1.1 | Bromodomain inhibitor.[4][7] |
| p300 | 2.3 | [7] | |
| GNE-781 | CBP | 0.94 | Bromodomain inhibitor.[5][7] |
| p300 | 1.2 | [7] | |
| CBP/p300-IN-18 | EP300 | 56 | [8] |
Table 2: Cellular Activity of EP300/CBP HAT Inhibitors in Prostate Cancer Cell Lines
| Compound | Cell Line | Parameter | Value (nM) |
| This compound | VCaP (AR+) | GI50 | 0.6 [4] |
| 22Rv1 (AR+) | GI50 | 6.5 [4] | |
| LNCaP (AR+) | GI50 | 3.4 [4] | |
| PC3 (AR-) | IC50 | 287 [4] | |
| CCS1477 | 22Rv1 | IC50 | 96[9] |
| VCaP | IC50 | 49[9] | |
| LNCaP95 | IC50 | < 100[10] | |
| FT-7051 | mCRPC models | - | Data from Phase 1 trial suggests activity.[11][12][13] |
In Vivo Efficacy
This compound has demonstrated dose-dependent anti-tumor activity in a VCaP xenograft mouse model. Oral administration of this compound resulted in significant tumor growth inhibition without notable body weight loss, indicating a favorable tolerability profile in these preclinical models.[4] Similarly, other inhibitors like CCS1477 have also shown to cause complete tumor growth inhibition in xenograft models.[9]
Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of HAT inhibitors.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a recombinant HAT protein.
-
Reagents: Recombinant human EP300 or CBP, histone H3 peptide substrate, Acetyl-CoA, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), test compounds (dissolved in DMSO), and a detection reagent.
-
Procedure:
-
The HAT enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the histone H3 peptide and Acetyl-CoA.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the level of histone acetylation is quantified. This can be done using various methods, such as fluorescence-based detection of the co-product Coenzyme A (CoA-SH) or antibody-based detection of the acetylated histone.[14][15][16]
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce HAT activity by 50%, is calculated from the dose-response curve.
Cell-Based Histone Acetylation Assay
This assay determines the effect of a HAT inhibitor on histone acetylation within a cellular context.
-
Cell Culture: Prostate cancer cell lines (e.g., VCaP, 22Rv1) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the HAT inhibitor or vehicle control (DMSO) for a specified duration.
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction method.[17]
-
Western Blot Analysis:
-
Equal amounts of extracted histones are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for an acetylated histone mark (e.g., acetyl-H3K27) and a primary antibody for total histone H3 (as a loading control).
-
The primary antibodies are detected using a corresponding HRP-conjugated secondary antibody and a chemiluminescent substrate.[17]
-
-
Data Analysis: The band intensities are quantified to determine the relative change in histone acetylation levels upon inhibitor treatment.
Signaling Pathway
The diagram below illustrates the central role of EP300/CBP in the Androgen Receptor (AR) signaling pathway, a key driver of prostate cancer, and the mechanism of action for EP300/CBP HAT inhibitors.
Caption: EP300/CBP HAT Inhibitor Mechanism of Action in Prostate Cancer.
Conclusion
This compound emerges as a highly potent inhibitor of the EP300/CBP histone acetyltransferases with significant anti-proliferative effects in androgen receptor-positive prostate cancer cell lines. The available data suggests that its efficacy is comparable or superior to other inhibitors in its class. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of CRPC and other malignancies driven by dysregulated HAT activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 12. ascopubs.org [ascopubs.org]
- 13. 1stoncology.com [1stoncology.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
DS-9300 and Enzalutamide: A Comparative Analysis in Preclinical Prostate Cancer Models
For Immediate Release
In the landscape of prostate cancer therapeutics, the androgen receptor (AR) signaling pathway has been a cornerstone of targeted therapy. Enzalutamide (B1683756), a potent androgen receptor inhibitor, has become a standard of care. However, the emergence of resistance necessitates the exploration of novel therapeutic avenues. This guide provides a comparative overview of DS-9300, a first-in-class EP300/CBP histone acetyltransferase (HAT) inhibitor, and enzalutamide, based on available preclinical data in prostate cancer models. While direct head-to-head studies are limited, this analysis offers insights into their distinct mechanisms and potential therapeutic applications.
Mechanism of Action: A Tale of Two Pathways
Enzalutamide directly targets the androgen receptor, a key driver of prostate cancer growth. It functions by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA. This multi-faceted approach effectively shuts down androgen-driven gene expression.[1]
This compound, in contrast, operates through an epigenetic mechanism by inhibiting the histone acetyltransferases EP300 and its paralogue CREBBP (CBP). These enzymes play a crucial role in regulating gene expression by adding acetyl groups to histone proteins, which in turn can affect the transcription of various genes, including those involved in cancer cell proliferation and survival.
Preclinical Efficacy: A Summary of In Vitro and In Vivo Data
The following tables summarize the available preclinical data for this compound and enzalutamide in various prostate cancer models. It is important to note that these results are from separate studies and not from direct comparative experiments.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | This compound GI50 (nM) |
| VCaP | AR-Positive | 0.6 |
| 22Rv1 | AR-Positive | 6.5 |
| LNCaP | AR-Positive | 3.4 |
| PC3 | AR-Negative | 287 |
GI50: 50% growth inhibition concentration.
Table 2: In Vivo Activity of this compound in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
| Animal Model | Treatment | Dosage | Outcome |
| VCaP Xenograft (mice) | This compound (oral, once daily) | 0.3, 1, or 3 mg/kg | Dose-dependent antitumor activity and reduction in PSA levels. No significant body weight loss observed. |
Table 3: Preclinical Efficacy of Enzalutamide in Prostate Cancer Models (Representative Data)
| Model | Key Findings |
| LNCaP Xenograft | Significant inhibition of tumor growth compared to bicalutamide. |
| MDV3100-resistant cell lines | Development of resistance is associated with AR overexpression and mutations. |
Experimental Protocols
This compound In Vitro Growth Inhibition Assay
Prostate cancer cell lines (VCaP, 22Rv1, LNCaP, and PC3) were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed after a specified incubation period using a standard colorimetric assay (e.g., MTS or MTT) to determine the GI50 values.
This compound VCaP Xenograft Model
Male immunodeficient mice were subcutaneously inoculated with VCaP cells. Once tumors reached a specified volume, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally once daily at doses of 0.3, 1, or 3 mg/kg. Tumor volume and body weight were measured regularly. Serum prostate-specific antigen (PSA) levels were determined at the end of the study.
Signaling Pathways and Experimental Workflow
Enzalutamide's Mechanism of Action
Caption: Enzalutamide inhibits androgen receptor signaling at multiple steps.
This compound's Mechanism of Action
Caption: this compound inhibits histone acetylation by targeting EP300/CBP.
Experimental Workflow for Xenograft Studies
Caption: A typical workflow for preclinical xenograft efficacy studies.
Overcoming Enzalutamide Resistance: A Potential Role for this compound
A significant challenge with enzalutamide treatment is the development of resistance.[2][3][4] Research has shown that enzalutamide-resistant prostate cancer cells exhibit increased sensitivity to EP300/CREBBP inhibitors.[5][6][7][8][9] This suggests that the epigenetic pathway targeted by this compound may become a critical vulnerability in tumors that have adapted to androgen receptor blockade. One study demonstrated that enzalutamide-resistant cells showed heightened sensitivity to EP300/CREBBP inhibitors in viability assays, pointing to a potential therapeutic strategy for patients who have progressed on enzalutamide.[5][6]
Conclusion
This compound and enzalutamide represent two distinct and potentially complementary approaches to treating prostate cancer. Enzalutamide is a well-established androgen receptor inhibitor, while this compound is an investigational epigenetic modulator. The preclinical data for this compound demonstrates its potent anti-tumor activity in AR-positive prostate cancer models. Furthermore, the finding that enzalutamide resistance may sensitize cells to EP300/CBP inhibition opens up exciting possibilities for the future clinical development of this compound, potentially as a sequential therapy for patients with enzalutamide-resistant disease. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of prostate cancer.
References
- 1. Enzalutamide | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology-central.com [oncology-central.com]
- 4. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC-Mediated Ribosomal Gene Expression Sensitizes Enzalutamide-resistant Prostate Cancer Cells to EP300/CREBBP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC-Mediated Ribosomal Gene Expression Sensitizes Enzalutamide-resistant Prostate Cancer Cells to EP300/CREBBP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vivo Showdown: DS-9300 Demonstrates Potent Anti-Tumor Activity in Prostate Cancer Model
For Immediate Release
TOKYO, Japan – Researchers from Daiichi Sankyo have unveiled compelling preclinical data demonstrating the potent in vivo anti-tumor activity of DS-9300, a novel and selective oral inhibitor of EP300/CBP histone acetyltransferases (HATs). In a castration-resistant prostate cancer (CRPC) xenograft model using VCaP cells, this compound exhibited a dose-dependent inhibition of tumor growth, highlighting its potential as a promising therapeutic agent for this challenging malignancy.
This comparison guide provides an objective analysis of the in vivo anti-tumor efficacy of this compound against alternative therapies, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vivo Anti-Tumor Activity
The anti-tumor activity of this compound was evaluated in a VCaP xenograft mouse model, a well-established model for castration-resistant prostate cancer. The study demonstrated that oral administration of this compound resulted in a significant and dose-dependent reduction in tumor volume. Notably, the treatment was well-tolerated, with no significant body weight loss observed in the treated animals.
For comparison, this guide includes data from preclinical studies of two alternative BET (Bromodomain and Extra-Terminal domain) inhibitors, Mivebresib (ABBV-075) and Pelabresib (CPI-0610), which have also been investigated for their anti-tumor properties in various cancer models. While direct head-to-head studies in the VCaP model are not available for these comparators, the following tables summarize their efficacy in relevant preclinical settings.
| Drug | Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| This compound | Castration-Resistant Prostate Cancer | VCaP | 0.3 mg/kg, p.o., q.d. | Dose-dependent | Not significant | |
| 1 mg/kg, p.o., q.d. | Dose-dependent | Not significant | ||||
| 3 mg/kg, p.o., q.d. | Dose-dependent | Not significant | ||||
| Mivebresib (ABBV-075) | Acute Myeloid Leukemia | MOLM-13 | 1 mg/kg, p.o., q.d. | 85% | Not reported | |
| Multiple Myeloma | NCI-H929 | 1 mg/kg, p.o., q.d. | 65% | Not reported | ||
| Non-Hodgkin Lymphoma | DOHH2 | 1 mg/kg, p.o., q.d. | 78% | Not reported | ||
| Pelabresib (CPI-0610) | Acute Myeloid Leukemia | MV-4-11 | 30 mg/kg, p.o. | 41% | Not significant | [1] |
| 60 mg/kg, p.o. | 80% | Not significant | [1] | |||
| (unspecified frequency) | 74% | Not significant | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo studies. The following sections outline the protocols for the key experiments cited in this guide.
This compound VCaP Xenograft Study
-
Animal Model: Male immunodeficient mice (specific strain not detailed in the abstract).
-
Cell Line: VCaP human prostate cancer cells.
-
Tumor Implantation: VCaP cells were implanted subcutaneously into the mice.
-
Treatment: Once tumors were established, mice were treated orally with this compound at doses of 0.3, 1, or 3 mg/kg, administered once daily. A vehicle control group was also included.
-
Efficacy Evaluation: Tumor volume was measured regularly to assess tumor growth. Prostate-Specific Antigen (PSA) levels were also monitored as a biomarker of tumor activity. Body weight was recorded to monitor toxicity.
-
Endpoint: The study was continued for a pre-determined period, and the anti-tumor activity was evaluated based on the reduction in tumor volume and PSA levels in the treated groups compared to the control group.
Mivebresib (ABBV-075) Xenograft Studies
-
Animal Model: Immunodeficient mice (specific strains varied by model).
-
Cell Lines: A panel of human hematologic malignancy cell lines, including MOLM-13 (AML), NCI-H929 (Multiple Myeloma), and DOHH2 (NHL).
-
Tumor Implantation: Cells were implanted subcutaneously.
-
Treatment: Mivebresib was administered orally at a dose of 1 mg/kg once daily.
-
Efficacy Evaluation: Tumor growth was monitored, and Tumor Growth Inhibition (TGI) was calculated at the end of the study.
Pelabresib (CPI-0610) MV-4-11 Xenograft Study
-
Animal Model: Mouse xenograft model.
-
Cell Line: MV-4-11 human acute myeloid leukemia cells.
-
Tumor Implantation: Subcutaneous implantation of MV-4-11 cells.
-
Treatment: Pelabresib was administered orally at doses of 30 and 60 mg/kg.
-
Efficacy Evaluation: Tumor growth was monitored, and Tumor Growth Inhibition (TGI) was determined. Animal body weight was also monitored.[1]
Visualizing the Path to Discovery: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the general experimental workflow for in vivo anti-tumor activity validation.
References
A Tale of Two Targets: A Comparative Analysis of Epigenetic Modifiers
In the intricate landscape of epigenetic regulation, therapeutic interventions targeting chromatin-modifying enzymes have emerged as a promising frontier in oncology and beyond. This guide provides a detailed comparative analysis of two distinct classes of epigenetic modifiers: the novel EP300/CBP histone acetyltransferase (HAT) inhibitor, DS-9300, and a panel of well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors. This bifurcated analysis is necessitated by their fundamentally different mechanisms of action, targeting opposing enzymatic activities that govern gene expression.
Part 1: this compound and the Dawn of EP300/CBP HAT Inhibition
This compound, a highly potent and orally bioavailable small molecule inhibitor, targets the closely related histone acetyltransferases EP300 (also known as p300) and CREB-binding protein (CBP). These enzymes play a critical role in acetylating histone and non-histone proteins, generally leading to a more open chromatin structure and transcriptional activation. Dysregulation of EP300/CBP activity is implicated in various cancers, including prostate cancer.[1][2]
Comparative Analysis of EP300/CBP HAT Inhibitors
While this compound is a lead candidate from Daiichi Sankyo, other research compounds targeting EP300/CBP have been described in the literature. This section compares this compound with other notable EP300/CBP inhibitors based on available preclinical data.
| Compound | Target | IC50 (nM) | Cellular Activity (GI50, nM) | Key Findings |
| This compound | EP300/CBP | EP300: 28CBP: 22 | VCaP (prostate cancer): 0.622Rv1 (prostate cancer): 6.5LNCaP (prostate cancer): 3.4 | Potent, selective, and orally bioavailable with demonstrated in vivo antitumor activity in a castration-resistant prostate cancer (CRPC) xenograft model.[1][2] |
| A-485 | EP300/CBP | - | Hematological and prostate cancer cell lines | Demonstrates selective inhibition of proliferation in specific cancer types and inhibits the androgen receptor transcriptional program.[2] |
| C646 | p300 | 400 (Ki) | - | A competitive inhibitor, serving as a valuable pharmacological probe for studying p300/CBP HAT function.[2] |
Signaling Pathway of EP300/CBP Inhibition
EP300 and CBP are crucial co-activators for a multitude of transcription factors, including the androgen receptor (AR) in prostate cancer. By inhibiting their HAT activity, this compound can effectively suppress the transcriptional program driven by these factors, leading to cell growth inhibition.
Experimental Protocols
EP300/CBP HAT Inhibitory Assay: The inhibitory activity of compounds against EP300 and CBP can be measured using a variety of biochemical assays. A common method involves incubating the recombinant human EP300 or CBP HAT domain with a histone H3 peptide substrate and acetyl-CoA. The level of acetylation is then quantified, often through methods like AlphaLISA or by using a fluorescently labeled acetyl-CoA analog. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cellular Proliferation Assay (GI50): The anti-proliferative activity of the compounds is assessed in cancer cell lines. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The GI50 value, the concentration at which cell growth is inhibited by 50%, is calculated from the dose-response curve.
Western Blot Analysis for Histone Acetylation: To confirm target engagement in cells, Western blotting can be performed. Cancer cells are treated with the inhibitor, and histones are extracted from the cell lysates. The levels of specific histone acetylation marks, such as H3K27ac, are then detected using specific antibodies. A decrease in the acetylation mark upon treatment with the inhibitor indicates target engagement.
Part 2: A Comparative Guide to LSD1 Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[3] Overexpression of LSD1 is observed in numerous cancers, where it contributes to tumorigenesis by repressing tumor suppressor genes and promoting oncogene expression.[3] This has made LSD1 an attractive therapeutic target.
Comparative Analysis of LSD1 Inhibitors
Several LSD1 inhibitors have advanced to clinical trials. This section compares the biochemical potency and cellular activity of some prominent examples.
| Compound | Type | LSD1 IC50 (nM) | Selectivity over MAO-A/B | Cellular Activity (IC50/EC50) | Clinical Status |
| Iadademstat (ORY-1001) | Irreversible | 18 | High | Potent anti-proliferative activity in AML and SCLC cell lines.[4][5] | Phase II trials for AML and solid tumors.[4] |
| Bomedemstat (IMG-7289) | Irreversible | - | High | - | Clinical trials for myelofibrosis and essential thrombocythemia.[4] |
| Seclidemstat (SP-2577) | Reversible | - | High | Moderate anti-proliferative activity in AML and SCLC cells.[5] | Clinical trials for Ewing sarcoma and other solid tumors.[4] |
| Pulrodemstat (CC-90011) | Reversible | - | High | - | Clinical trials for myelodysplastic syndromes and AML.[4] |
| Tranylcypromine (TCP) | Irreversible | Micromolar range | Low (also inhibits MAO-A/B) | - | FDA-approved for depression; in clinical trials for cancer.[4] |
Note: IC50/EC50 values can vary based on assay conditions and are best used for relative comparison.[6]
LSD1 Signaling and Inhibition
LSD1 functions within large protein complexes, such as the CoREST and NuRD complexes, to regulate gene expression.[3] By removing methyl groups from H3K4, a mark of active transcription, LSD1 leads to gene silencing. Conversely, it can act as a co-activator by demethylating the repressive H3K9 mark.[6] Inhibition of LSD1 can reactivate tumor suppressor genes and induce cancer cell differentiation.
Experimental Protocols
LSD1 Biochemical Assay (Amplex Red): This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[6]
-
Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic peroxidase substrate (e.g., Amplex Red).
-
Procedure: Serial dilutions of the test inhibitor are prepared in an assay buffer. The LSD1 enzyme, peptide substrate, HRP, and Amplex Red are added. The reaction is initiated, and the fluorescence is measured over time. The IC50 is calculated from the dose-response curve of reaction rates.[6]
Flow Cytometry for Differentiation Markers: This method evaluates the ability of LSD1 inhibitors to induce differentiation in cancer cells, particularly in acute myeloid leukemia (AML).
-
Objective: To assess the induction of differentiation.[3]
-
Method: Primary AML cells or cell lines are treated with the LSD1 inhibitor or a vehicle control for several days (e.g., 3-6 days). The cells are then stained with fluorescently labeled antibodies against cell surface differentiation markers (e.g., CD11b, CD86). The expression of these markers is quantified using a flow cytometer. An increase in the expression of differentiation markers indicates a pro-differentiating effect of the inhibitor.[3]
Conclusion
The field of epigenetic drug development is rapidly advancing, with novel agents like the HAT inhibitor this compound and a growing arsenal (B13267) of LSD1 inhibitors showing significant promise in preclinical and clinical settings. While both classes of drugs modulate gene expression through chromatin modification, they do so via opposing mechanisms, highlighting the complexity and richness of the epigenome as a therapeutic target. The data and methodologies presented in this guide offer a framework for the continued investigation and comparative evaluation of these and other emerging epigenetic modifiers.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
DS-9300: A Comparative Analysis of Selectivity Against Histone Acetyltransferases
For Immediate Release
In the landscape of epigenetic drug discovery, the selective inhibition of histone acetyltransferases (HATs) presents a promising therapeutic avenue for a variety of diseases, including cancer. DS-9300 has emerged as a potent and highly selective oral inhibitor of the EP300/CBP histone acetyltransferase family.[1][2] This guide provides a comprehensive comparison of this compound's selectivity against other key histone acetyltransferases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Unveiling the Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for the EP300/CBP family of HATs.[3] Experimental data reveals a significant difference in the half-maximal inhibitory concentration (IC50) of this compound against CBP compared to other major HAT families.
Table 1: Comparative IC50 Values of this compound Against a Panel of Histone Acetyltransferases
| Histone Acetyltransferase | Family | This compound IC50 (µM) |
| CBP | p300/CBP | 0.022 |
| TIP60 | MYST | >50 |
| MYST2 | MYST | >50 |
| MYST4 | MYST | >50 |
| PCAF | GNAT | >50 |
| GCN5 | GNAT | >50 |
Data sourced from a 2022 publication in the Journal of Medicinal Chemistry.[3]
The data clearly indicates that this compound is a highly selective inhibitor of CBP, with an IC50 value in the low nanomolar range. In contrast, its inhibitory activity against members of the MYST and GNAT families of HATs is negligible, with IC50 values exceeding 50 µM.[3] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Understanding the Significance of HAT Families
Histone acetyltransferases are broadly categorized into several families based on sequence homology and structural features. The primary families relevant to this comparison are:
-
p300/CBP Family: This family, which includes EP300 (also known as p300) and CREB-binding protein (CBP), are transcriptional co-activators that play a critical role in a wide range of cellular processes.[4][5]
-
MYST Family: Named after its founding members (MOZ, Ybf2/Sas3, Sas2, and Tip60), this family is involved in diverse cellular functions, including transcriptional regulation and DNA repair.[6][7]
-
GNAT Family (Gcn5-related N-acetyltransferases): This is one of the largest HAT families and includes enzymes like GCN5 and PCAF, which are primarily associated with transcriptional activation.[6][7]
The selectivity of this compound for the p300/CBP family over the MYST and GNAT families underscores its targeted mechanism of action.
Experimental Protocols for Assessing HAT Selectivity
The determination of this compound's selectivity profile involves robust in vitro biochemical assays. A common and effective method is the fluorescence-based histone acetyltransferase activity assay .
Principle of the Assay
This assay quantifies the activity of a HAT enzyme by measuring the production of Coenzyme A (CoA-SH), a byproduct of the acetyl-transfer reaction. The free thiol group of CoA-SH reacts with a developer to produce a highly fluorescent product, which can be measured using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the HAT activity.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for HAT activity (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Reconstitute the specific HAT enzyme (e.g., CBP, PCAF, TIP60) to a working concentration in the reaction buffer.
-
Prepare a solution of the histone substrate (e.g., Histone H3 peptide).
-
Prepare a solution of Acetyl-CoA, the acetyl group donor.
-
Prepare a stock solution of the test inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare the fluorescent developer solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the reaction buffer.
-
Add the histone substrate and the specific HAT enzyme to each well.
-
Add serial dilutions of this compound to the test wells. For control wells, add the solvent vehicle (e.g., DMSO).
-
Initiate the enzymatic reaction by adding Acetyl-CoA to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the fluorescent developer to each well.
-
Incubate the plate at room temperature for a short period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of HAT inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Another widely used method is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) , which offers a no-wash, highly sensitive alternative for detecting histone acetylation.[8][9]
Visualizing the Experimental Workflow
To further clarify the process of assessing HAT selectivity, the following diagrams illustrate the key signaling pathway and the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. p300/CBP proteins: HATs for transcriptional bridges and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CBP and p300: HATs for different occasions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epigenie.com [epigenie.com]
- 7. Histone acetyltransferase - Wikipedia [en.wikipedia.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. revvity.com [revvity.com]
A Comparative Guide to Androgen Deprivation Therapy Combinations in Advanced Prostate Cancer: Evaluating the Potential of DS-9300
For Researchers, Scientists, and Drug Development Professionals
Androgen deprivation therapy (ADT) has long been the cornerstone of treatment for advanced and metastatic prostate cancer. However, the inevitable development of resistance necessitates the exploration of combination strategies to enhance efficacy and prolong patient survival. This guide provides a comprehensive comparison of established and emerging therapeutic combinations with ADT, with a special focus on the investigational agent DS-9300, a potent and selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs).
Introduction to Combination Therapy with ADT
The rationale for combining other agents with ADT is to target multiple oncogenic pathways simultaneously, thereby delaying the onset of resistance. The androgen receptor (AR) signaling axis remains a critical driver of prostate cancer progression, even in the castration-resistant state. Therefore, many combination strategies focus on more potent inhibition of this pathway or on targeting downstream effectors and resistance mechanisms.
This compound and the Rationale for p300/CBP Inhibition in Combination with ADT
This compound is a novel, orally bioavailable small molecule inhibitor of the HAT activity of p300 and CBP. These proteins act as crucial co-activators for the androgen receptor, playing a pivotal role in the transcription of AR target genes that drive prostate cancer cell growth and survival. By inhibiting p300/CBP, this compound can suppress AR signaling even in the presence of low androgen levels, making it a promising candidate for combination with ADT.
While direct clinical trial data for the combination of this compound and ADT is not yet publicly available, preclinical studies have demonstrated the potent anti-tumor effects of this compound in a castrated VCaP xenograft mouse model, which mimics the castration-resistant prostate cancer (CRPC) setting[1]. This provides a strong rationale for its investigation in combination with ADT in earlier disease stages, such as metastatic hormone-sensitive prostate cancer (mHSPC). The development of other p300/CBP inhibitors, such as FT-7051 and pocenbrodib (B12395056) (which is being tested in combination with the AR pathway inhibitor abiraterone), further underscores the therapeutic potential of this class of drugs in advanced prostate cancer[2][3][4].
Preclinical Data for this compound
| Model System | Treatment | Key Findings | Reference |
| Castrated VCaP Xenograft Mouse Model | This compound (once-daily oral administration) | Potent antitumor effects without significant body weight loss. | [1] |
Standard-of-Care Combination Therapies with ADT
The current standard of care for mHSPC involves the combination of ADT with either chemotherapy (docetaxel) or an androgen receptor pathway inhibitor (ARPI).
ADT plus Docetaxel (B913)
The addition of the chemotherapeutic agent docetaxel to ADT has been shown to improve overall survival in men with mHSPC, particularly those with a high volume of disease[5][6].
ADT plus Androgen Receptor Pathway Inhibitors (ARPIs)
More recently, several potent ARPIs have demonstrated significant survival benefits when combined with ADT in mHSPC. These include:
-
Abiraterone Acetate: An androgen biosynthesis inhibitor.
-
Enzalutamide, Apalutamide, and Darolutamide: Second-generation androgen receptor antagonists.
These combinations have become a standard of care for a broad population of men with mHSPC, irrespective of disease volume[7][8][9].
Comparative Efficacy and Safety of Standard-of-Care Combinations
The following tables summarize key data from pivotal clinical trials that established the current standard-of-care combination therapies for mHSPC.
ADT + Docetaxel: Key Clinical Trial Data
| Trial | Patient Population | Key Efficacy Outcome (Overall Survival) | Key Grade 3/4 Adverse Events |
| CHAARTED | mHSPC | Median OS: 57.6 months (ADT + Docetaxel) vs. 44.0 months (ADT alone)[6] | Febrile Neutropenia (6%), Fatigue (4%), Neuropathy (0.5%) |
| STAMPEDE (Arm C) | High-risk localized or mHSPC | Median OS: 81 months (ADT + Docetaxel) vs. 71 months (ADT alone)[5] | Neutropenia (12%), Febrile Neutropenia (7%) |
ADT + ARPIs: Key Clinical Trial Data
| Trial | Drug | Patient Population | Key Efficacy Outcome (Overall Survival) | Key Grade 3/4 Adverse Events |
| LATITUDE | Abiraterone | High-risk mHSPC | 3-year OS rate: 66% (ADT + Abiraterone) vs. 49% (ADT alone)[5] | Hypertension (20%), Hypokalemia (12%) |
| STAMPEDE (Arm G) | Abiraterone | High-risk localized or mHSPC | 3-year OS rate: 83% (ADT + Abiraterone) vs. 76% (ADT alone)[5] | Hypertension (9%), Transaminitis (6%) |
| ARCHES | Enzalutamide | mHSPC | Radiographic PFS benefit demonstrated; OS data immature at primary analysis. | Fatigue (3%), Hypertension (3%) |
| ENZAMET | Enzalutamide | mHSPC | 3-year OS rate: 80% (ADT + Enzalutamide) vs. 72% (ADT + standard non-steroidal anti-androgen)[6] | Fatigue (7%), Hypertension (6%) |
| TITAN | Apalutamide | mHSPC | 2-year OS rate: 82.4% (ADT + Apalutamide) vs. 73.5% (ADT alone) | Rash (6%), Hypertension (8%) |
Triplet Therapy: ADT + Docetaxel + ARPI
More recent studies have explored the efficacy of triplet therapy.
| Trial | Drug | Patient Population | Key Efficacy Outcome | Key Grade 3/4 Adverse Events |
| ARASENS | Darolutamide | mHSPC | Reduced risk of death by 32.5% compared to ADT + Docetaxel.[6] | Neutropenia (34%), Febrile Neutropenia (7%) |
| PEACE-1 | Abiraterone | de novo mHSPC | Improved radiographic PFS and OS in the ADT + Docetaxel + Abiraterone arm.[8] | Hypertension (22%), Neutropenia (10%) |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of therapeutic agents. Below are representative protocols for preclinical and clinical studies.
Hypothetical Preclinical Study Protocol: this compound in Combination with ADT
Objective: To evaluate the anti-tumor efficacy of this compound in combination with androgen deprivation therapy in a patient-derived xenograft (PDX) model of hormone-sensitive prostate cancer.
Animal Model: Male immunodeficient mice (e.g., NSG) implanted subcutaneously with a well-characterized, hormone-sensitive prostate cancer PDX line.
Treatment Groups:
-
Vehicle control
-
Surgical castration (or GnRH agonist/antagonist)
-
This compound (administered orally, daily at a predetermined dose)
-
Surgical castration + this compound
Procedure:
-
Tumor cells are implanted, and tumors are allowed to reach a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment groups.
-
Castration is performed at the start of treatment for the relevant groups.
-
This compound or vehicle is administered daily.
-
Tumor volume is measured twice weekly with calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are harvested for pharmacodynamic analysis (e.g., Western blot for p300/CBP target engagement, immunohistochemistry for proliferation and apoptosis markers).
Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Time to tumor progression, overall survival, and biomarker analysis.
Representative Clinical Trial Protocol: ADT Combination Therapy in mHSPC (Based on Pivotal Trials)
Objective: To compare the efficacy and safety of ADT plus a novel agent versus ADT plus placebo in men with metastatic hormone-sensitive prostate cancer.
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
Patient Population:
-
Men with histologically confirmed prostate adenocarcinoma.
-
Evidence of metastatic disease on imaging.
-
Hormone-sensitive disease (no prior ADT for metastatic disease or progression on prior ADT).
-
Adequate organ function.
Treatment Arms:
-
ADT + Investigational Agent
-
ADT + Placebo
Procedure:
-
Patients are randomized in a 1:1 ratio.
-
All patients receive a GnRH agonist or antagonist as standard ADT.
-
The investigational agent or placebo is administered orally at a specified dose and schedule.
-
Tumor assessments (CT and bone scans) are performed at baseline and at regular intervals (e.g., every 12 weeks).
-
Prostate-specific antigen (PSA) levels are monitored regularly.
-
Adverse events are recorded and graded according to standard criteria (e.g., CTCAE).
Endpoints:
-
Co-Primary: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).
-
Secondary: Time to PSA progression, time to first symptomatic skeletal event, objective response rate, safety, and quality of life.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the therapeutic rationale and study design.
Caption: Androgen Receptor Signaling Pathway and Points of Therapeutic Intervention.
Caption: Experimental Workflow for a Preclinical In Vivo Study.
Conclusion
The treatment landscape for metastatic hormone-sensitive prostate cancer has evolved significantly with the demonstrated benefit of combining ADT with chemotherapy or potent androgen receptor pathway inhibitors. The preclinical data for the p300/CBP inhibitor this compound are promising and suggest that targeting this critical co-activator of the androgen receptor could be a valuable therapeutic strategy. Further clinical investigation of this compound in combination with ADT is warranted to determine its potential to improve outcomes for men with advanced prostate cancer. This guide provides a framework for understanding the current therapeutic options and the potential positioning of novel agents like this compound in the evolving paradigm of prostate cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. urologytimes.com [urologytimes.com]
- 4. Unravelling the Role of P300 and TMPRSS2 in Prostate Cancer: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. onclive.com [onclive.com]
- 7. Real-World Evidence of Combination Therapy Use in Metastatic Hormone-Sensitive Prostate Cancer in the United States From 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal combination therapy for metastatic hormone-sensitive prostate cancer: new evidence, challenges and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
Navigating Resistance: A Comparative Guide to Emerging Therapies in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to standard androgen receptor (AR)-targeted therapies and chemotherapies presents a significant challenge in the management of castration-resistant prostate cancer (CRPC). This guide provides a comparative analysis of emerging therapeutic strategies, with a focus on their efficacy in the context of cross-resistance to established treatments such as abiraterone (B193195), enzalutamide (B1683756), and docetaxel (B913). The information presented herein is intended to support ongoing research and drug development efforts in the field of advanced prostate cancer.
It is important to clarify that the initially requested information on "DS-9300" did not correspond to a known CRPC therapy. Therefore, this guide focuses on classes of emerging therapies that are under active investigation for treatment-resistant CRPC.
Mechanisms of Cross-Resistance in CRPC
Resistance to AR-targeted agents and taxanes is a multifaceted process involving a complex interplay of genetic and signaling alterations. Understanding these mechanisms is crucial for the development of effective next-generation therapies.
A primary driver of resistance to AR signaling inhibitors (ARSIs) like abiraterone and enzalutamide is the reactivation of the AR pathway. This can occur through various mechanisms, including:
-
AR Gene Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of androgens.
-
AR Gene Mutations: Mutations in the ligand-binding domain of the AR can lead to receptor activation by other steroids or even by AR antagonists.
-
Androgen Receptor Splice Variants (AR-Vs): Truncated AR isoforms, such as AR-V7, lack the ligand-binding domain and are constitutively active, driving tumor growth in an androgen-independent manner. The presence of AR-V7 has been associated with resistance to both enzalutamide and abiraterone.[1][2]
-
Intratumoral Androgen Synthesis: CRPC cells can develop the ability to synthesize their own androgens from adrenal precursors, thereby circumventing the effects of androgen deprivation therapy.
Cross-resistance between ARSIs and taxanes like docetaxel can also occur. Preclinical studies have shown that some taxanes can inhibit the nuclear translocation of the androgen receptor, suggesting a shared mechanism of action that can be compromised in resistant cells.[3][4] Furthermore, resistance to docetaxel is often associated with the upregulation of drug efflux pumps, such as ABCB1, which can also contribute to resistance to other therapies.
Comparative Efficacy of Emerging Therapies in Resistant CRPC
Several novel therapeutic classes are showing promise in overcoming resistance to standard CRPC treatments. This section compares the performance of key emerging therapies based on available preclinical and clinical data.
Antibody-Drug Conjugates (ADCs)
ADCs are designed to deliver a potent cytotoxic payload directly to cancer cells by targeting specific cell surface antigens. In CRPC, several ADCs targeting prostate-specific membrane antigen (PSMA) and other antigens are in development.
Table 1: Efficacy of Antibody-Drug Conjugates in Post-ARSI and/or Post-Chemotherapy CRPC
| ADC Target | ADC Name/Payload | Patient Population | PSA Response (≥50% decline) | Objective Response Rate (ORR) |
| PSMA | PSMA ADC (Monomethyl auristatin E) | mCRPC post-abiraterone/enzalutamide (chemo-naïve) | 21%[2] | - |
| PSMA | ARX517 (Amberstatin-269) | Heavily pretreated mCRPC (including prior ARSI and taxane) | 52% (at higher doses)[5] | 2 of 9 evaluable patients had confirmed responses[5] |
| CD46 | FOR46 (Monomethyl auristatin E) | mCRPC resistant to enzalutamide | - | Clinical activity observed[6] |
| B7-H3 | MGC018 (Duocarmycin) | Advanced solid tumors, including mCRPC | Currently under evaluation in Phase 2/3 trials[7] | - |
| Trop-2 | Sacituzumab Govitecan (SN-38) | mCRPC post-abiraterone/enzalutamide | Currently under evaluation[7][8] | - |
Radioligand Therapy
Radioligand therapy involves targeting cancer cells with a radioactive isotope linked to a molecule that binds to a specific tumor marker, such as PSMA.
Table 2: Efficacy of Radioligand Therapy in Post-ARSI and/or Post-Chemotherapy CRPC
| Radioligand | Patient Population | Key Efficacy Outcomes |
| 177Lu-PSMA-617 | PSMA-positive mCRPC post-ARSI and taxane-based chemotherapy | Improved overall survival and radiographic progression-free survival compared to standard of care (VISION trial).[9][10][11] |
| 177Lu-PSMA-617 | Taxane-naïve mCRPC who progressed on one prior ARSI | Statistically significant and clinically meaningful benefit in radiographic Progression Free Survival (rPFS) compared to a change in ARSI therapy (9.3 months vs 5.55 months).[2] |
| Radium-223 | mCRPC with symptomatic bone metastases and no known visceral metastatic disease | Approved for this indication. Combination with enzalutamide has shown promise in improving rPFS.[10][12] |
PARP Inhibitors
PARP inhibitors are effective in tumors with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2.
Table 3: Efficacy of PARP Inhibitors in CRPC
| PARP Inhibitor | Patient Population | Key Efficacy Outcomes |
| Olaparib | mCRPC with deleterious HRR mutations after progression on a 2nd generation AR-axis inhibitor | Approved for this indication.[7] |
| Rucaparib | BRCA-altered mCRPC post-ARSI and taxane-based chemotherapy | Approved for this indication.[7] |
There is evidence of cross-resistance between PARP inhibitors and platinum-based chemotherapy in HRR-mutated mCRPC.[5][6][7]
Experimental Protocols
Generation of Enzalutamide-Resistant LNCaP Cells
A common method to develop enzalutamide-resistant prostate cancer cell lines involves gradual dose escalation.
-
Initial Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Initial Enzalutamide Treatment: Cells are initially treated with a low concentration of enzalutamide (e.g., 1 µM).
-
Dose Escalation: Once the cells adapt and resume a normal growth rate, the concentration of enzalutamide is gradually increased over several months.
-
Maintenance of Resistant Cells: A stable resistant cell line is established when the cells can proliferate in a high concentration of enzalutamide (e.g., 10 µM). The resistant cells are then continuously cultured in a medium containing a maintenance dose of enzalutamide.[10]
Assessment of Cross-Resistance
To evaluate cross-resistance, the sensitivity of the resistant cell line to other therapeutic agents is compared to that of the parental, sensitive cell line.
-
Cell Seeding: Both parental and resistant cells are seeded in 96-well plates at an appropriate density.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., docetaxel, an ADC, a PARP inhibitor).
-
Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in both cell lines. A significant increase in the IC50 value in the resistant cell line compared to the parental line indicates cross-resistance.[13]
Visualizing the Pathways of Resistance and Therapy
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
// Therapies node [shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Abiraterone [label="Abiraterone"]; Enzalutamide [label="Enzalutamide"]; Docetaxel [label="Docetaxel"];
Abiraterone -> Androgens [label="Inhibits Synthesis", style=dashed, color="#EA4335"]; Enzalutamide -> AR_bound [label="Inhibits Binding,\nNuclear Translocation,\nand DNA Binding", style=dashed, color="#EA4335"]; Docetaxel -> AR_bound [label="Inhibits Nuclear\nTranslocation", style=dashed, color="#EA4335"]; }
Caption: Key mechanisms contributing to therapy resistance in CRPC.
.
Caption: General workflow of an antibody-drug conjugate (ADC) from binding to cell death.
.
Caption: A typical experimental workflow to evaluate cross-resistance between different CRPC therapies.
References
- 1. Facebook [cancer.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - Seki - Translational Cancer Research [tcr.amegroups.org]
- 4. medium.com [medium.com]
- 5. urologytimes.com [urologytimes.com]
- 6. ascopubs.org [ascopubs.org]
- 7. meritcro.com [meritcro.com]
- 8. Antibody-Drug Conjugates in Prostate Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DS-9300 with Novel Anti-Cancer Agents Targeting EP300/CBP in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-cancer agent DS-9300 with other emerging therapeutics targeting the histone acetyltransferases (HATs) EP300 and CBP, with a focus on their application in castration-resistant prostate cancer (CRPC). The information presented is collated from preclinical studies and is intended to provide a comprehensive overview for researchers and drug development professionals.
Introduction to this compound and the EP300/CBP Target
This compound is a highly potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) activity of the paralogous proteins E1A binding protein p300 (EP300) and CREB-binding protein (CBP).[1] These proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. In prostate cancer, EP300 and CBP are known to be co-activators of the androgen receptor (AR), a key driver of tumor growth and progression, even in the castration-resistant state. By inhibiting the HAT activity of EP300/CBP, this compound and similar agents represent a promising therapeutic strategy to disrupt AR signaling and other oncogenic pathways in prostate cancer.
Mechanism of Action: The EP300/CBP Signaling Pathway
EP300 and CBP are recruited by transcription factors, including the androgen receptor, to chromatin. There, their HAT activity leads to the acetylation of histone tails, which in turn relaxes the chromatin structure, making DNA more accessible for transcription of target genes. In the context of prostate cancer, this leads to the expression of genes that promote cell proliferation, survival, and resistance to therapy. This compound and other EP300/CBP inhibitors block this catalytic activity, thereby preventing histone acetylation and suppressing the transcription of oncogenic genes.
Head-to-Head Comparison of Preclinical Data
The following tables summarize the available preclinical data for this compound and other novel EP300/CBP inhibitors in prostate cancer models. It is important to note that these data are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
In Vitro Activity
| Compound | Target | Cell Line | Assay | Potency (IC50/GI50) | Source |
| This compound | EP300/CBP HAT | VCaP | GI50 | 0.6 nM | [1] |
| 22Rv1 | GI50 | 6.5 nM | [1] | ||
| LNCaP | GI50 | 3.4 nM | [1] | ||
| PC3 (AR-) | IC50 | 287 nM | [1] | ||
| CCS1477 | p300/CBP Bromodomain | 22Rv1 | IC50 | 96 nM | [2] |
| VCaP | IC50 | 49 nM | [2] | ||
| OPN-6602 | EP300/CBP Bromodomain | VCaP | IC50 | 10-100 nM | [3] |
| A-485 | p300/CBP Catalytic | LNCaP | EC50 | ~1 µM | [4] |
In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Source |
| This compound | VCaP Xenograft (castrated mice) | 0.3, 1, or 3 mg/kg, once daily, oral | Dose-dependent antitumor activity | [1] |
| CCS1477 | 22Rv1 Xenograft | 10, 20 mg/kg qd or 30 mg/kg qod, oral | Complete TGI over 28 days | [2] |
| OPN-6602 | VCaP Xenograft (castrated mice) | Not specified | Dose-dependent antitumor activity | [3] |
| A-485 | LuCaP-77 CR Xenograft | 100 mg/kg, twice daily, ip | 54% TGI | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8]
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., VCaP, 22Rv1, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue or cell extract.[9][10][11][12]
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., AR, PSA, c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.[13][14][15][16][17]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., VCaP or 22Rv1) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the specified dose and schedule (e.g., oral gavage, once daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a potent and selective EP300/CBP HAT inhibitor with promising preclinical activity in prostate cancer models. The data presented in this guide provides a comparative overview of this compound and other novel agents targeting the same pathway. While direct head-to-head clinical data is not yet available, the preclinical evidence suggests that targeting EP300/CBP is a viable and promising strategy for the treatment of castration-resistant prostate cancer. Further clinical investigation of this compound and other compounds in this class is warranted.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ascopubs.org [ascopubs.org]
- 3. Targeting the p300/CBP Axis in Lethal Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. bosterbio.com [bosterbio.com]
- 12. cusabio.com [cusabio.com]
- 13. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 14. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of Enzalutamide and Apalutamide in the Reduction of Prostate-Specific Antigen (PSA) Levels
Introduction
This guide provides a comparative analysis of two prominent second-generation androgen receptor inhibitors, enzalutamide (B1683756) and apalutamide (B1683753), focusing on their efficacy in reducing Prostate-Specific Antigen (PSA) levels in patients with prostate cancer. Information regarding a compound referred to as "DS-9300" was not publicly available at the time of this review. Therefore, this document will focus on well-documented alternatives to provide researchers, scientists, and drug development professionals with a substantive comparison based on available clinical trial data.
Data Presentation: Quantitative Comparison of PSA Level Reduction
The following table summarizes the key findings from pivotal clinical trials for enzalutamide and apalutamide, highlighting their impact on PSA levels.
| Compound | Clinical Trial | Patient Population | Treatment Regimen | Key PSA Reduction Findings |
| Enzalutamide | PROSPER (Phase 3)[1][2] | Non-metastatic castration-resistant prostate cancer (nmCRPC) | Enzalutamide (160 mg/day) + Androgen Deprivation Therapy (ADT) | By week 17, 79% of patients experienced a PSA decline of ≥50% from baseline. 23% of patients achieved a PSA level of <0.2 ng/mL.[2] |
| ARCHES (Phase 3)[3] | Metastatic hormone-sensitive prostate cancer (mHSPC) | Enzalutamide (160 mg/day) + ADT | At 6 months, 59.8% of patients receiving enzalutamide achieved PSA levels <0.2 ng/mL.[3] | |
| Phase 2 Study[4] | Hormone-naïve prostate cancer | Enzalutamide monotherapy | At 25 weeks, a 93% PSA response rate (≥80% decline) was observed, with a median PSA decrease of 99.6%.[4] | |
| Apalutamide | TITAN (Phase 3)[5][6][7][8][9] | Metastatic castration-sensitive prostate cancer (mCSPC) | Apalutamide (240 mg/day) + ADT | At any time during the study, 90% of patients achieved a PSA decline of ≥50%, 73% achieved a decline of ≥90%, and 68% reached a PSA level of ≤0.2 ng/mL.[7] |
| SPARTAN (Phase 3)[5] | Non-metastatic castration-resistant prostate cancer (nmCRPC) | Apalutamide (240 mg/day) + ADT | A PSA response of ≥90% was achieved in 62% of patients.[5] |
Experimental Protocols
The methodologies for the key clinical trials cited are summarized below, providing insight into the study designs that validated the efficacy of enzalutamide and apalutamide.
PROSPER Trial (Enzalutamide)
-
Objective: To evaluate the efficacy and safety of enzalutamide in men with non-metastatic castration-resistant prostate cancer (nmCRPC) and a rapidly rising PSA.[1]
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[1]
-
Participants: Approximately 1,400 men with nmCRPC and a PSA doubling time of 10 months or less.[1]
-
Intervention: Patients were randomized to receive either enzalutamide (160 mg once daily) in combination with androgen deprivation therapy (ADT) or a placebo with ADT.[1]
-
Primary Endpoint: Metastasis-free survival.[1]
-
PSA Monitoring: PSA levels were regularly monitored to assess treatment response, with significant declines being a key secondary endpoint.[2]
TITAN Trial (Apalutamide)
-
Objective: To determine the efficacy and safety of adding apalutamide to ADT in patients with metastatic castration-sensitive prostate cancer (mCSPC).[7][9]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multinational study.[7][9]
-
Participants: 1,052 patients with mCSPC were enrolled.[7]
-
Intervention: Patients were randomized on a 1:1 basis to receive either apalutamide (240 mg once daily) plus ADT or a placebo plus ADT.[7][9]
-
Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS).[7]
-
PSA Monitoring: PSA kinetics were evaluated, and the association between the depth and duration of PSA decline and clinical outcomes was a key area of analysis.[7]
Mandatory Visualizations
Experimental Workflow for PSA Level Assessment in Clinical Trials
Caption: Clinical trial workflow for evaluating PSA reduction.
Androgen Receptor Signaling Pathway and Inhibition by Enzalutamide/Apalutamide
Caption: Mechanism of action of enzalutamide and apalutamide.
References
- 1. urologytimes.com [urologytimes.com]
- 2. onclive.com [onclive.com]
- 3. Enzalutamide and Prostate-Specific Antigen Levels in Metastatic Prostate Cancer: A Secondary Analysis of the ARCHES Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. targetedonc.com [targetedonc.com]
- 6. urotoday.com [urotoday.com]
- 7. Deep, rapid, and durable prostate-specific antigen decline with apalutamide plus androgen deprivation therapy is associated with longer survival and improved clinical outcomes in TITAN patients with metastatic castration-sensitive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostate-specific antigen (PSA) decline with apalutamide therapy is associated with longer survival and improved outcomes in individuals with metastatic prostate cancer: a plain language summary of the TITAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Revolutionizing Prostate Cancer Treatment: A Comparative Guide to DS-9300 Therapy and its Predictive Biomarkers
For Immediate Release
In the rapidly evolving landscape of oncology, precision medicine stands as a cornerstone for advancing patient care. This guide offers an in-depth comparison of DS-9300, a novel therapeutic agent, with existing treatments for castration-resistant prostate cancer (CRPC). We delve into the molecular underpinnings of this compound's mechanism of action and explore the predictive biomarkers that may identify patients most likely to benefit from this innovative therapy. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by preclinical data and a comparative analysis of alternative therapies.
Introduction to this compound: A Novel Epigenetic Modulator
This compound is an orally active, potent, and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CREB-binding protein (CBP).[1] These two proteins are critical transcriptional co-activators that play a pivotal role in regulating the expression of a multitude of genes, including the androgen receptor (AR) and its downstream targets, which are key drivers of prostate cancer progression. By inhibiting the HAT activity of p300 and CBP, this compound can suppress the transcription of oncogenic gene networks, leading to anti-tumor effects. Preclinical studies have demonstrated its efficacy in AR-positive prostate cancer models, highlighting its potential as a new therapeutic strategy for CRPC.[1]
The p300/CBP Signaling Pathway in Prostate Cancer
The signaling pathway involving p300/CBP is integral to the survival and proliferation of prostate cancer cells. The androgen receptor, a ligand-activated transcription factor, is a master regulator of prostate cancer growth. Upon binding to androgens, the AR translocates to the nucleus and recruits co-activators, including p300 and CBP, to the promoter and enhancer regions of its target genes. The HAT activity of p300/CBP then acetylates histone proteins, leading to a more open chromatin structure that facilitates gene transcription. This compound intervenes in this process by directly inhibiting the catalytic activity of p300 and CBP, thereby preventing histone acetylation and suppressing the expression of AR-driven genes essential for tumor growth.
Predictive Biomarkers for this compound Therapy
The identification of predictive biomarkers is crucial for patient stratification and for maximizing the therapeutic benefit of targeted agents like this compound. Based on its mechanism of action and preclinical evidence, several potential biomarkers have been proposed.
Table 1: Potential Predictive and Pharmacodynamic Biomarkers for this compound
| Biomarker Category | Biomarker | Rationale | Potential Clinical Utility |
| Predictive | Androgen Receptor (AR) Status | This compound shows greater activity in AR-positive preclinical models.[1] | Selection of patients with AR-driven tumors. |
| p300/CBP Expression/Activity | Tumors with high expression or dependency on p300/CBP may be more sensitive.[2][3] | Patient enrichment for clinical trials. | |
| SIRT2 Expression | Low levels of the deacetylase SIRT2 may lead to increased p300/CBP activity, potentially sensitizing tumors to this compound.[3] | Hypothesis for patient stratification. | |
| Pharmacodynamic | H3K27ac & H3K18ac Levels | Direct targets of p300/CBP HAT activity; inhibition by this compound should decrease their levels.[1][3] | Confirmation of target engagement and biological activity. |
| PSA Levels | A downstream product of AR signaling; reduction correlates with anti-tumor activity in preclinical models.[1] | Monitoring of therapeutic response. |
Comparative Analysis of this compound and Alternative CRPC Therapies
The current treatment paradigm for CRPC involves a range of therapies, each with its own set of predictive biomarkers. A comparative analysis provides context for the potential positioning of this compound in the clinical setting.
Table 2: Comparison of Biomarkers for CRPC Therapies
| Therapeutic Class | Examples | Established Predictive Biomarkers |
| p300/CBP HAT Inhibitor | This compound | (Investigational) AR-positivity, high p300/CBP activity. |
| Androgen Receptor Axis Inhibitors | Abiraterone, Enzalutamide | AR gene alterations (amplifications, mutations, splice variants like AR-V7) are associated with resistance.[4][5] |
| PARP Inhibitors | Olaparib, Rucaparib | Deleterious mutations in homologous recombination repair (HRR) genes (e.g., BRCA1, BRCA2).[6] |
| Immune Checkpoint Inhibitors | Pembrolizumab | Microsatellite instability-high (MSI-H), mismatch repair deficiency (dMMR), high tumor mutational burden (TMB), high PD-L1 expression.[7] |
| Radiopharmaceuticals | Radium-223 | Symptomatic bone metastases.[8] |
| Cell-based Immunotherapy | Sipuleucel-T | Asymptomatic or minimally symptomatic disease.[8] |
Experimental Protocols
Detailed methodologies are essential for the validation and clinical implementation of biomarkers. Below are outlines of key experimental procedures relevant to the study of this compound and its biomarkers.
Cell-based Assays for Drug Potency
-
GI50 (50% Growth Inhibition) Assay:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1 for AR-positive; PC3 for AR-negative) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo).
-
The GI50 value is calculated as the drug concentration that causes a 50% reduction in cell growth compared to untreated controls.
-
Target Engagement and Pharmacodynamic Assays
-
Western Blot for Histone Acetylation:
-
Cells are treated with this compound or vehicle control for a defined time.
-
Histones are extracted from the cell nuclei.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and total histone H3 (as a loading control).
-
Secondary antibodies conjugated to a detection enzyme are used for visualization.
-
The reduction in the acetylated histone signal in treated cells indicates target engagement.
-
In Vivo Xenograft Studies
-
Tumor Growth Inhibition in Mouse Models:
-
Immunocompromised mice are subcutaneously implanted with human prostate cancer cells (e.g., VCaP).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Blood samples can be collected to measure PSA levels.
-
Future Directions and Conclusion
This compound represents a promising new therapeutic avenue for patients with castration-resistant prostate cancer, particularly those with AR-driven disease. The preclinical data strongly support its mechanism of action and provide a solid foundation for the investigation of predictive biomarkers. The development of robust and validated assays for biomarkers such as p300/CBP activity, SIRT2 expression, and histone acetylation levels in patient samples, including circulating tumor cells, will be paramount for the successful clinical development of this compound.[3] As our understanding of the molecular heterogeneity of CRPC deepens, the integration of such biomarkers into clinical trial design will be essential to unlock the full potential of this novel epigenetic modulator and to deliver personalized cancer care to patients in need.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Castration-resistant prostate cancer monitoring by cell-free circulating biomarkers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic biomarkers in metastatic castration-resistant prostate cancer: does the state matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarkers in metastatic castration-resistant prostate cancer for efficiency of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
Comparative Guide to the DMPK Properties of EP300/CBP Inhibitors: A-485, GNE-781, and CCS1477
For Researchers, Scientists, and Drug Development Professionals
The homologous histone acetyltransferases (HATs) EP300 and CBP are critical transcriptional co-activators implicated in a variety of cancers, making them attractive targets for therapeutic intervention. A number of small molecule inhibitors targeting the catalytic activity or the bromodomain of EP300/CBP have been developed. Understanding the Drug Metabolism and Pharmacokinetic (DMPK) properties of these inhibitors is crucial for their preclinical and clinical development. This guide provides a comparative overview of the available DMPK data for three prominent EP300/CBP inhibitors: A-485, GNE-781, and CCS1477 (inobrodib).
Executive Summary
This guide consolidates preclinical DMPK parameters for A-485, GNE-781, and CCS1477, with a focus on data from murine models to allow for a direct comparison. While comprehensive head-to-head studies are limited, this compilation of existing data offers valuable insights into their relative absorption, distribution, metabolism, and excretion profiles. CCS1477 (inobrodib) demonstrates good oral bioavailability in mice. Information regarding the quantitative pharmacokinetic parameters of A-485 and GNE-781 in mice is less readily available in the public domain, though both have been reported to possess favorable in vivo properties.
Data Presentation
Table 1: Comparative in vivo Pharmacokinetic Parameters in Mice
| Parameter | A-485 | GNE-781 | CCS1477 (inobrodib) |
| Dose Route | N/A | N/A | IV / Oral |
| Dose (mg/kg) | N/A | N/A | 0.5 (IV) / 3 (Oral) |
| Half-life (t½) (hr) | N/A | N/A | 0.96[1] |
| Clearance (Cl) (mL/min/kg) | N/A | N/A | 14[1] |
| Volume of Distribution (Vss) (L/kg) | N/A | N/A | 1.1[1] |
| Oral Bioavailability (F) (%) | N/A | N/A | 73[1] |
N/A: Data not publicly available in a comparable format.
In Vitro Metabolism
-
A-485: Primarily metabolized by the cytochrome P450 enzyme CYP3A4 in vitro.
Mandatory Visualization
Signaling Pathway of EP300/CBP in Transcriptional Regulation
Caption: EP300/CBP-mediated transcriptional activation and its inhibition.
Experimental Workflow for a Typical in vivo Pharmacokinetic Study
Caption: Generalized workflow for an in vivo pharmacokinetic study.
Experimental Protocols
Detailed experimental protocols for the DMPK studies of A-485, GNE-781, and CCS1477 are not exhaustively available in single public sources. However, based on standard methodologies for preclinical pharmacokinetic evaluation of small molecule inhibitors, the following represents a generalized protocol that is likely to have been followed.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an EP300/CBP inhibitor following intravenous (IV) and oral (PO) administration in mice.
Animals: Male or female CD-1 or C57BL/6 mice, typically 8-10 weeks old.
Dosing Formulation:
-
Intravenous (IV): The compound is typically dissolved in a vehicle suitable for injection, such as a mixture of DMSO, PEG400, and saline.
-
Oral (PO): The compound is often formulated as a suspension in a vehicle like 0.5% methylcellulose (B11928114) or a solution if solubility permits.
Dose Administration:
-
A single IV bolus dose is administered, usually via the tail vein.
-
A single oral dose is administered by gavage.
Blood Sampling:
-
Serial blood samples (e.g., 25-50 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site, such as the saphenous or tail vein.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of the inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters determined include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Terminal half-life.
-
Cl: Clearance.
-
Vss: Volume of distribution at steady state.
-
F (%): Oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[2]
-
In Vitro Metabolic Stability
Objective: To assess the metabolic stability of an EP300/CBP inhibitor in liver microsomes.
Method:
-
The inhibitor is incubated with liver microsomes (e.g., human or mouse) in the presence of NADPH at 37°C.
-
Samples are taken at various time points and the reaction is quenched.
-
The concentration of the remaining parent compound is determined by LC-MS/MS.
-
The in vitro half-life and intrinsic clearance are then calculated.
Conclusion
This guide provides a comparative snapshot of the DMPK properties of the EP300/CBP inhibitors A-485, GNE-781, and CCS1477 (inobrodib). CCS1477 has demonstrated good oral bioavailability in preclinical mouse studies. While qualitative statements suggest favorable DMPK profiles for A-485 and GNE-781, a lack of publicly available quantitative data in a directly comparable format limits a comprehensive head-to-head assessment. The provided generalized experimental protocols offer a framework for understanding how such data is generated. For researchers and drug developers, this information is critical for lead optimization and for designing further preclinical and clinical studies. Access to more detailed and comparative DMPK data for a wider range of EP300/CBP inhibitors would be highly beneficial to the field.
References
Assessing the Therapeutic Index: A Comparative Analysis of DS-9300 and Standard of Care in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel EP300/CBP histone acetyltransferase (HAT) inhibitor, DS-9300, with the current standard of care for metastatic castration-resistant prostate cancer (mCRPC). The analysis focuses on the therapeutic index, a critical measure of a drug's safety and efficacy, supported by available preclinical and clinical data.
Introduction
This compound is an orally bioavailable, potent, and selective inhibitor of the histone acetyltransferases p300 (EP300) and CREB-binding protein (CBP). These enzymes are crucial regulators of gene transcription and are implicated in the progression of various cancers, including prostate cancer. By inhibiting p300/CBP, this compound aims to disrupt androgen receptor signaling and other key oncogenic pathways. The current standard of care for mCRPC includes androgen receptor signaling inhibitors like abiraterone (B193195) acetate (B1210297) and enzalutamide, as well as taxane-based chemotherapy such as docetaxel (B913). This guide will assess the therapeutic window of this compound in relation to these established therapies.
Data Presentation
The following tables summarize the available quantitative data for this compound and the standard of care drugs for mCRPC.
Table 1: In Vitro Efficacy of this compound
| Parameter | This compound | Reference |
| Target | EP300/CBP HAT | [1][2] |
| IC50 (EP300) | 28 nM | [1] |
| IC50 (CBP) | 22 nM | [1] |
| Cell Line | GI50 | |
| VCaP (AR+) | 0.6 nM | [1] |
| 22Rv1 (AR+) | 6.5 nM | [1] |
| LNCaP (AR+) | 3.4 nM | [1] |
| PC-3 (AR-) | 287 nM | [1] |
Table 2: Preclinical Efficacy and Safety of this compound (Mouse Xenograft Model)
| Dose (Oral, Daily) | Tumor Growth Inhibition | Safety Observation | Reference |
| 0.3 mg/kg | 39% | No significant body weight loss | [3] |
| 1 mg/kg | 74% | No significant body weight loss | [3] |
| 3 mg/kg | 109% | No significant body weight loss | [3] |
Table 3: Therapeutic Index Comparison (Preclinical Data)
| Compound | Efficacious Dose (Mouse) | Highest Non-Toxic Dose / MTD (Mouse) | Estimated Therapeutic Index (Toxic Dose / Efficacious Dose) | Reference |
| This compound | 0.3 - 3 mg/kg | > 3 mg/kg (No significant toxicity observed) | > 1-10 | [3] |
| Enzalutamide | Not specified in direct comparison | 200 mg/kg (Maximum non-lethal dose) | Not directly calculable from available data | |
| Abiraterone Acetate | Not specified in direct comparison | No acute toxicity at 2000 mg/kg | Not directly calculable from available data | [4] |
| Docetaxel | Not specified in direct comparison | Dose-limiting toxicities observed at various doses | Not directly calculable from available data |
Note: The therapeutic index for this compound is an estimation based on the highest dose tested without significant toxicity. A formal Maximum Tolerated Dose (MTD) study would provide a more precise value. The data for standard of care drugs are derived from various preclinical studies and may not be directly comparable due to different experimental designs.
Table 4: Clinical Dosing and Dose-Limiting Toxicities (DLTs) of Standard of Care
| Drug | Typical Clinical Dose | Common Dose-Limiting Toxicities | Reference |
| Enzalutamide | 160 mg once daily | Fatigue, seizures (at higher doses) | [5] |
| Abiraterone Acetate | 1000 mg once daily + prednisone | Hepatotoxicity, mineralocorticoid excess | [6][7] |
| Docetaxel | 75 mg/m² every 3 weeks | Neutropenia, febrile neutropenia, neurotoxicity | [8][9] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (for this compound IC50)
-
Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of EP300 and CBP.
-
Methodology: A common method is a radiometric filter-binding assay.
-
Recombinant human EP300 or CBP enzyme is incubated with a histone H3 substrate peptide and [³H]-acetyl-CoA in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter paper.
-
The filter paper is washed to remove unincorporated [³H]-acetyl-CoA.
-
The amount of radioactivity incorporated into the histone peptide, representing enzyme activity, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (for this compound GI50)
-
Objective: To determine the concentration of this compound that causes 50% growth inhibition in prostate cancer cell lines.
-
Methodology: A typical method is the Sulforhodamine B (SRB) assay.
-
Prostate cancer cell lines (VCaP, 22Rv1, LNCaP, PC-3) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
After treatment, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The GI50 value is calculated as the concentration of the compound that causes a 50% reduction in the total protein mass compared to untreated control cells.
-
In Vivo Tumor Xenograft Study (for this compound Efficacy and Safety)
-
Objective: To evaluate the anti-tumor activity and tolerability of this compound in a mouse model of castration-resistant prostate cancer.
-
Methodology:
-
Male immunodeficient mice (e.g., NOD-SCID) are castrated.
-
VCaP prostate cancer cells are subcutaneously implanted into the flanks of the mice.
-
Tumor growth is monitored, and when tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally once daily at different dose levels (e.g., 0.3, 1, and 3 mg/kg).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight is monitored as an indicator of general toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and vehicle control groups.
-
Preclinical Toxicology Studies (General Protocol for MTD Determination)
-
Objective: To determine the maximum tolerated dose (MTD) of a compound in an animal model.
-
Methodology:
-
Healthy animals (e.g., mice or rats) are divided into groups and administered escalating doses of the test compound.
-
The compound is administered via the intended clinical route (e.g., oral gavage).
-
Animals are closely monitored for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Blood samples may be collected for hematology and clinical chemistry analysis.
-
At the end of the observation period, animals are euthanized, and a gross necropsy is performed. Tissues may be collected for histopathological examination.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a certain percentage of body weight loss (e.g., 10-20%).[10]
-
Mandatory Visualization
Caption: Workflow for assessing the therapeutic index.
Caption: Mechanism of action of this compound.
Conclusion
The preclinical data for this compound suggests a promising therapeutic window for the treatment of castration-resistant prostate cancer. It demonstrates potent in vitro and in vivo efficacy at doses that are well-tolerated in animal models, as indicated by the lack of significant body weight loss. While a direct comparison of the therapeutic index with standard-of-care agents is challenging due to the variability in available preclinical toxicology data, the initial findings for this compound are encouraging. Further clinical investigation is warranted to fully characterize the safety and efficacy profile of this compound in patients with mCRPC and to establish its therapeutic index in a clinical setting. The distinct mechanism of action of this compound as a p300/CBP HAT inhibitor may offer a novel therapeutic strategy for patients who have developed resistance to current standard-of-care therapies.
References
- 1. Preclinical pharmacology of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience. | Semantic Scholar [semanticscholar.org]
- 5. tga.gov.au [tga.gov.au]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics and Toxicities of Oral Docetaxel Formulations Co-Administered with Ritonavir in Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzalutamide: looking back at its preclinical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Preclinical Evaluation of Small-Molecule Prostate-Specific Membrane Antigen-Targeted Abiraterone Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DS-9300's Mechanism of Action: A Comparative Guide to EP300/CBP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of DS-9300, a novel histone acetyltransferase (HAT) inhibitor, with other emerging inhibitors of the EP300/CBP (E1A binding protein p300 / CREB-binding protein) family of transcriptional co-activators. The information presented herein is intended to support independent verification of this compound's mechanism of action and to provide a comparative landscape of therapeutic agents targeting this critical oncogenic pathway.
Introduction to EP300/CBP Inhibition
The paralogous histone acetyltransferases EP300 and CBP are crucial regulators of gene transcription. They function by acetylating histone tails and other proteins, leading to a more open chromatin structure and facilitating the recruitment of the transcriptional machinery. Dysregulation of EP300/CBP activity is implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC), by promoting the expression of key oncogenes such as the androgen receptor (AR) and MYC. Consequently, the development of small molecule inhibitors targeting EP300/CBP has become a promising therapeutic strategy.
These inhibitors can be broadly classified into two categories based on their mechanism of action:
-
Histone Acetyltransferase (HAT) Inhibitors (HATi): These molecules directly target the catalytic HAT domain of EP300/CBP, preventing the transfer of acetyl groups to their substrates.
-
Bromodomain Inhibitors (BRDi): These compounds bind to the bromodomain of EP300/CBP, a reader domain that recognizes acetylated lysine (B10760008) residues, thereby disrupting the interaction of EP300/CBP with chromatin and other acetylated proteins.
This guide will focus on the preclinical data of this compound, a HAT inhibitor, and compare it to the bromodomain inhibitors Inobrodib (CCS1477), FT-7051, and GNE-049.
Comparative Analysis of Preclinical Data
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Biochemical Activity
| Compound | Target Domain | EP300 IC50 (nM) | CBP IC50 (nM) | Selectivity Notes |
| This compound | HAT | 28[1] | 22[1] | Highly potent dual inhibitor. |
| Inobrodib (CCS1477) | Bromodomain | - | - | Binds to p300 and CBP with Kd values of 1.3 and 1.7 nM, respectively.[2] |
| FT-7051 | Bromodomain | - | - | Potent and selective inhibitor of the CBP/p300 bromodomain.[3][4][5][6] |
| GNE-049 | Bromodomain | 2.3[7] | 1.1[7] | Potent dual inhibitor. |
Table 2: In Vitro Cellular Activity in Prostate Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) | Notes |
| This compound | VCaP (AR+) | 0.6[1] | Also demonstrated activity in 22Rv1 (AR+, GI50 = 6.5 nM) and LNCaP (AR+, GI50 = 3.4 nM) cell lines. Showed significantly less activity in the AR-negative PC3 cell line (IC50 = 287 nM).[1] |
| Inobrodib (CCS1477) | Multiple Myeloma, AML, Lymphoma cell lines | Submicromolar | Sensitive in select hematological cancer cell lines.[2][8] |
| FT-7051 | - | - | Antiproliferative in AR-positive prostate cancer cell lines, including those with the AR-v7 resistance variant.[3][4][5][6] |
| GNE-049 | - | - | Suppresses prostate cancer growth in vitro.[9] |
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Compound | Animal Model | Dosing Regimen | Key Outcomes |
| This compound | Castrated VCaP xenograft mouse model | 0.3, 1, or 3 mg/kg, once daily, oral | Dose-dependent antitumor activity; no significant body weight loss; dose-dependent reductions in PSA levels.[1][10][11] |
| Inobrodib (CCS1477) | Xenograft models | - | Demonstrated dose-dependent efficacy.[2][8] |
| FT-7051 | - | - | Preclinical activity in prostate cancer models, including those resistant to enzalutamide.[3][4][5][6] |
| GNE-049 | Prostate cancer patient-derived xenograft (PDX) | - | Reduced tumor growth and suppressed AR target genes.[7] |
Signaling Pathways and Experimental Workflows
EP300/CBP Signaling in Prostate Cancer
The diagram below illustrates the central role of EP300/CBP in androgen receptor (AR) signaling in prostate cancer. EP300/CBP acts as a co-activator for the AR, acetylating histones at AR target gene promoters and enhancers, leading to the transcription of genes that drive tumor growth and proliferation.
Caption: Role of EP300/CBP in androgen receptor-mediated gene transcription.
Mechanisms of Inhibition
The following diagram illustrates the distinct mechanisms of action of HAT inhibitors (like this compound) and bromodomain inhibitors.
Caption: Distinct inhibitory mechanisms of HAT and bromodomain inhibitors.
Experimental Workflow for Preclinical Evaluation
This diagram outlines a general workflow for the preclinical assessment of EP300/CBP inhibitors.
Caption: General workflow for preclinical evaluation of EP300/CBP inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the independent verification and comparison of preclinical data. Below are generalized protocols based on the available information. For full reproducibility, it is recommended to consult the primary research articles for each compound.
Biochemical HAT Assay (for HAT Inhibitors like this compound)
-
Objective: To determine the in vitro inhibitory activity of a compound against the histone acetyltransferase activity of EP300 and CBP.
-
Materials:
-
Recombinant human EP300 or CBP HAT domain.
-
Histone H3 peptide substrate.
-
Acetyl-Coenzyme A (Acetyl-CoA).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (specific composition to be optimized, typically containing a buffering agent like Tris-HCl, DTT, and a salt).
-
Detection reagent (e.g., luminescence-based assay kits that measure the product of the HAT reaction).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, recombinant EP300 or CBP enzyme, and the histone H3 peptide substrate.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Note: The specific concentrations of enzyme, substrate, and Acetyl-CoA should be optimized for each assay to be in the linear range of the reaction.
-
Cellular Growth Inhibition Assay
-
Objective: To determine the effect of a compound on the proliferation of cancer cell lines.
-
Materials:
-
Prostate cancer cell lines (e.g., VCaP, 22Rv1, LNCaP, PC3).
-
Complete cell culture medium.
-
Test compound at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration and determine the GI50 value.
-
In Vivo Xenograft Study
-
Objective: To evaluate the in vivo antitumor efficacy of a compound in a mouse model of castration-resistant prostate cancer.
-
Materials:
-
Immunocompromised mice (e.g., male nude mice).
-
VCaP prostate cancer cells.
-
Matrigel.
-
Test compound formulated for oral administration.
-
Vehicle control.
-
-
Procedure:
-
Surgically castrate the mice.
-
Subcutaneously implant VCaP cells mixed with Matrigel into the flanks of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound at 0.3, 1, or 3 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, collect blood samples for PSA level analysis and harvest the tumors for further analysis (e.g., western blotting for target engagement markers).
-
Analyze the data to determine the effect of the treatment on tumor growth, PSA levels, and overall animal health.
-
Conclusion
This compound is a potent, orally bioavailable dual inhibitor of the EP300/CBP HAT domain with demonstrated in vitro and in vivo activity against castration-resistant prostate cancer models.[1][10][11] Its mechanism of action, directly targeting the catalytic activity of EP300/CBP, is distinct from that of bromodomain inhibitors such as Inobrodib, FT-7051, and GNE-049. The preclinical data suggests that this compound is a promising therapeutic candidate for AR-driven malignancies.
This comparative guide provides a framework for the independent verification of these findings. For a comprehensive evaluation, it is imperative to consult the primary scientific literature to obtain detailed experimental protocols and a complete understanding of the data presented. The provided diagrams and summarized data tables are intended to facilitate this process for researchers and drug development professionals in the field of oncology.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. vcm.edpsciences.org [vcm.edpsciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Products Labeled DS-9300
Immediate Safety Notice: The identifier "DS-9300" is used for multiple, distinct products, including chemical reagents, adhesives, and electronic devices. The correct disposal procedure is entirely dependent on the specific product you possess. Misidentification can lead to improper handling, environmental contamination, and potential safety hazards. Always confirm the nature of your product and consult its specific Safety Data Sheet (SDS) for chemicals or manufacturer's instructions for electronics before proceeding with disposal.
This guide provides essential safety and logistical information for the disposal of various products identified as "this compound." It is intended for researchers, scientists, and drug development professionals.
General Laboratory Waste Disposal Protocol
For any chemical waste, including reagents and adhesives, a standardized procedure should be followed to ensure safety and regulatory compliance. The single most important document for chemical disposal is the Safety Data Sheet (SDS) provided by the manufacturer.
Core Principles of Chemical Waste Management:
-
Identification: Treat all waste chemicals as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[1]
-
Segregation: Never mix different types of chemical waste.[2] Incompatible materials can react violently. Waste should be segregated into categories such as halogenated solvents, non-halogenated solvents, acids, bases, and solids.[2]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as waste is added.[1][2]
-
Containment: Use appropriate, sealed, and labeled containers for waste collection. Store these containers in a designated Satellite Accumulation Area (SAA) with secondary containment.[1]
-
Consultation: Always follow the specific disposal guidelines provided by your institution's EHS department.
The general workflow for managing laboratory chemical waste is outlined below.
Product-Specific Disposal Procedures
Based on available information, "this compound" can refer to the following products. Identify your specific product from the table below and follow the corresponding guidance.
| Product Identifier | Product Type | Disposal Category |
| This compound Biotinylation Reagent | Chemical Reagent | Chemical Waste |
| MG Chemicals 9300 | One-Part Epoxy Adhesive | Chemical Waste |
| ACUMER™ 9300 | Dispersant Polymer | Chemical Waste |
| Zebra DS9300 Series | Barcode Scanner | Electronic Waste (e-waste) |
| Hytera this compound | Digital Repeater / Amplifier | Electronic Waste (e-waste) |
Chemical Products: Reagents, Adhesives, and Polymers
Biotinylation reagents are used in laboratory settings for molecular labeling. While many biotin (B1667282) compounds are not classified as hazardous, this cannot be assumed.[3][4][5]
Disposal Protocol:
-
Consult the SDS: The SDS from the specific manufacturer of your this compound reagent is the primary source for disposal information. It will detail any specific hazards.
-
Non-Hazardous Determination: If the SDS and your local EHS department confirm the substance is non-hazardous, it may be permissible to dispose of it as normal lab trash (for solids) or down the sanitary sewer with copious amounts of water (for water-soluble liquids).[6] However, institutional policies vary and must be followed.
-
Hazardous Determination: If the reagent is deemed hazardous or if you are uncertain, it must be disposed of as chemical waste.
-
Collect the waste in a clearly labeled, sealed container.
-
List all chemical constituents on the hazardous waste tag.
-
Manage the container through your institution's EHS waste collection program.[1]
-
This is a general-purpose epoxy adhesive. According to its Safety Data Sheet, it is toxic to aquatic life with long-lasting effects and may cause skin and eye irritation.[7][8] Therefore, it must be handled as hazardous waste.
Disposal Protocol:
-
Avoid Environmental Release: Do not allow the material to enter drains, sewers, or waterways.[7][9] This product is classified as toxic to aquatic life.[7][9]
-
Spill & Leak Management:
-
Disposal of Unused Product:
-
Uncured or expired adhesive must be disposed of as hazardous chemical waste.
-
Collect all waste material in a sealed, properly labeled container.
-
Arrange for pickup through your institution's EHS department.
-
-
Cured Adhesive: Once fully cured, the epoxy adhesive is considered chemically inert under normal conditions.[10] Disposal of the cured product should be confirmed with local EHS guidelines, but it may often be disposed of as regular solid waste.
This product is a sodium salt of a polyacrylic acid, used as a dispersant for mineral slurries.[11][12]
Disposal Protocol:
-
Consult the SDS: Obtain the SDS from Dow Inc. or your supplier. This is essential for definitive disposal instructions.
-
General Polymer Disposal: As a water-soluble polymer, if deemed non-hazardous by the SDS and local regulations, disposal may be possible via the sanitary sewer with ample water, provided the pH is within the acceptable range (typically 5-9).[6]
-
Hazardous Waste Stream: If the polymer solution contains heavy metals, is mixed with other hazardous chemicals, or if the SDS indicates a hazard, it must be collected as aqueous hazardous waste.
-
Store in a labeled, sealed container.
-
Arrange for disposal via your EHS department.
-
Electronic Devices
Electronic devices cannot be disposed of in regular trash due to the presence of heavy metals and other hazardous components. They must be managed as electronic waste (e-waste).
This is a presentation scanner used at points of sale.[13][14]
Disposal Protocol:
-
Do Not Dispose in Trash: This device is subject to the Waste Electrical and Electronic Equipment (WEEE) Directive and similar regulations.[15]
-
Manufacturer Recycling Program: Zebra provides recycling services for its used devices. Contact your Zebra sales representative or visit their website to request information and check eligibility for their take-back program.[15]
-
Institutional E-Waste Program: Your institution or company will have a designated e-waste disposal stream. Contact your IT or facilities department to arrange for proper collection and recycling.
-
Resale/Refurbishment: These scanners are durable and may have resale value.[16][17] Consider selling used but functional equipment to certified electronics refurbishers.[16][17]
This is a piece of radio communication equipment used to boost signals.[18][19][20]
Disposal Protocol:
-
E-Waste Regulations: As with all electronics, this device must be disposed of in accordance with local e-waste regulations. Do not place it in the municipal trash.
-
Contact Manufacturer: Check with Hytera or your equipment supplier for any available recycling or take-back programs.
-
Certified E-Waste Recycler: Utilize your organization's established procedures for e-waste disposal. This ensures that the device is handled by a certified recycler who will properly manage hazardous components and recover valuable materials.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. serva.de [serva.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. mgchemicals.com [mgchemicals.com]
- 8. mgchemicals.com [mgchemicals.com]
- 9. mgchemicals.com [mgchemicals.com]
- 10. mgchemicals.com [mgchemicals.com]
- 11. dow.com [dow.com]
- 12. Acumer Dispersant Polymer [digitalfire.com]
- 13. barcodesinc.com [barcodesinc.com]
- 14. zebra.com [zebra.com]
- 15. Product and Battery Recycling | Zebra [zebra.com]
- 16. teletraders.net [teletraders.net]
- 17. filmar.com [filmar.com]
- 18. This compound | Hytera - Hytera [hytera.com]
- 19. digitall-comms.co.uk [digitall-comms.co.uk]
- 20. This compound Bi-Directional Amplifier - Hytera EU [hytera.com]
Essential Safety and Operational Guide for Handling DS-9300
This document provides immediate safety and logistical information for the handling of DS-9300, identified for the purposes of this guide as the chemical compound (3,4-Dimethoxyphenyl)acetic acid (CAS No. 93-40-3), also known as Homoveratric acid. This guidance is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment based on the associated hazards of skin, eye, and respiratory irritation.[1][2]
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] | To prevent eye irritation from dust particles.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin irritation and absorption.[1][2] |
| Body Protection | Laboratory coat or protective clothing. | To prevent contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls (e.g., fume hood) are not available or if dust is generated.[2] |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
A. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]
B. Handling and Use
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood to minimize dust generation and inhalation.[2]
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weigh boats for transferring the powder.
-
Keep containers closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale.[2]
-
After handling, wash hands and any exposed skin thoroughly.[1]
C. Spill Management
-
In case of a spill, avoid generating dust.[2]
-
Wearing appropriate PPE, gently sweep or vacuum the spilled material.[2]
-
Place the collected material into a suitable, labeled, and closed container for disposal.[2]
-
Ensure adequate ventilation in the spill area.
III. Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Collection
-
All this compound waste, including empty containers and contaminated materials (e.g., gloves, weigh boats), should be considered hazardous waste.
-
Collect solid waste in a clean, dry, and compatible container with a secure lid.
-
Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "(3,4-Dimethoxyphenyl)acetic acid".[3]
B. Storage of Waste
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure the waste container is kept closed except when adding waste.
-
Place the sealed container in secondary containment.[3]
C. Final Disposal
-
Do not dispose of this compound in the regular trash or down the drain.[3]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate should be collected as hazardous waste.
Visual Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Decision-making process for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
